molecular formula C5H5NO B602254 2-Hydroxypyridine CAS No. 72762-00-6

2-Hydroxypyridine

Katalognummer: B602254
CAS-Nummer: 72762-00-6
Molekulargewicht: 95.10
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

impurity of Levetiracetam

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQKCCHYAOITMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Record name 2-pyridone
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-pyridone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051716
Record name 2(1H)-Pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white crystalline powder, soluble in water; [MSDSonline], Solid
Record name 2-Hydroxypyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL at 20 °C
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.55 [mmHg]
Record name 2-Hydroxypyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

72762-00-6, 142-08-5, 66396-89-2
Record name 2-Pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72762-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridone, dimer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-HYDROXYPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyridinone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107.8 °C
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Tautomerism of 2-Hydroxypyridine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the pivotal lactam-lactim equilibrium, its thermodynamic underpinnings, and the experimental and computational methodologies for its characterization.

The tautomeric equilibrium between 2-hydroxypyridine (B17775) and its corresponding lactam form, 2-pyridone, represents a fundamental concept in heterocyclic chemistry with profound implications for medicinal chemistry, drug design, and materials science. The subtle interplay of electronic and environmental factors that govern this equilibrium dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and reactivity. This guide provides a comprehensive overview of the core principles of this compound tautomerism, detailed experimental protocols for its investigation, and a summary of key quantitative data to aid researchers in this field.

The Core Principle: A Dynamic Equilibrium

This compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form (lactim) and the non-aromatic pyridone form (lactam). This equilibrium is not static and is significantly influenced by the surrounding environment, particularly the solvent, as well as by the presence of substituents on the pyridine (B92270) ring.[1][2]

In the gas phase and in non-polar solvents, the this compound tautomer is generally favored.[3] This preference is attributed to the energetic advantage of retaining the aromaticity of the pyridine ring. However, in polar solvents and in the solid state, the equilibrium shifts dramatically towards the 2-pyridone form.[3] The increased stability of the 2-pyridone tautomer in polar environments is a consequence of its larger dipole moment, which allows for more effective solvation by polar solvent molecules. Furthermore, the ability of the 2-pyridone form to participate in intermolecular hydrogen bonding as both a donor (N-H) and an acceptor (C=O) contributes to its stabilization in condensed phases.[1]

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form (KT = [2-pyridone]/[this compound]). A KT value greater than 1 indicates that the pyridone form is predominant, while a value less than 1 signifies the prevalence of the hydroxypyridine form.

Solvent Effects on the Tautomeric Equilibrium of this compound

The profound influence of the solvent on the tautomeric equilibrium is a critical consideration in any study of this compound and its derivatives. The following table summarizes the experimentally determined equilibrium constants (KT) and Gibbs free energy changes (ΔG°) for the tautomerization of this compound in various solvents at room temperature.

SolventDielectric Constant (ε)KTΔG° (kcal/mol)
Gas Phase1~0.2 - 0.4+0.8 - +0.5
Cyclohexane2.01.7-0.32
Chloroform4.86.0-1.06
Acetonitrile37.5~100-2.73
Water78.4~900-4.03

Note: The values presented are approximate and have been compiled from various sources. The exact values can vary depending on the experimental conditions.[4]

Thermodynamic Parameters for the Tautomerization of this compound

The tautomeric equilibrium is governed by thermodynamic principles. The following table provides a summary of the key thermodynamic parameters for the tautomerization of this compound to 2-pyridone.

ParameterGas PhasePolar Solvents
ΔH° (Enthalpy Change) Slightly positive (endothermic)Negative (exothermic)
ΔS° (Entropy Change) Small, near zeroSmall, near zero
ΔG° (Gibbs Free Energy Change) Slightly positive (non-spontaneous)Negative (spontaneous)

Experimental Protocols for the Characterization of Tautomeric Equilibrium

A variety of spectroscopic and computational methods are employed to investigate the tautomeric equilibrium of this compound. Each technique provides unique insights into the structural and electronic properties of the tautomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for quantifying the tautomeric ratio in solution. The two tautomers exhibit distinct absorption spectra, and by analyzing the spectrum of a solution containing both forms, their relative concentrations can be determined.

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 x 10-3 M) in a non-polar solvent where the hydroxypyridine form is expected to dominate (e.g., cyclohexane).

    • Prepare a stock solution of a "fixed" 2-pyridone derivative (e.g., N-methyl-2-pyridone) of the same concentration in the same solvent to serve as a reference for the lactam form.

    • Prepare a stock solution of a "fixed" this compound derivative (e.g., 2-methoxypyridine) of the same concentration in the same solvent to serve as a reference for the lactim form.

  • Sample Preparation for Analysis:

    • Prepare a series of solutions of this compound in the solvent of interest (e.g., water, ethanol, acetonitrile) by diluting the stock solution to a final concentration in the range of 10-4 to 10-5 M. Ensure the final concentration is within the linear range of the spectrophotometer.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (typically 200-400 nm).

    • Record the spectra of the fixed lactam and lactim derivatives in the same solvent.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for both the this compound and 2-pyridone tautomers from the spectra of the fixed derivatives.

    • The absorption spectrum of the this compound solution will be a composite of the spectra of the two tautomers.

    • The equilibrium constant (KT) can then be calculated from the ratio of the concentrations of the two tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed structural information and is an excellent tool for the quantitative analysis of tautomeric mixtures in solution. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the clear distinction between the two tautomers.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, D2O) to a final concentration of approximately 5-10 mg/mL.

    • For quantitative analysis (qNMR), it is crucial to use a high-purity internal standard with a known concentration.[8][9][10] The internal standard should have a resonance that is well-resolved from the signals of the tautomers.

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum.

    • For accurate quantification, ensure a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons.[11]

    • Acquire a 13C NMR spectrum to further confirm the presence of both tautomers.

  • Data Analysis:

    • Identify the characteristic signals for each tautomer.

      • 1H NMR: The chemical shifts of the ring protons are distinct for each tautomer. The N-H proton of the 2-pyridone form typically appears as a broad singlet at a downfield chemical shift.

      • 13C NMR: The chemical shift of the C2 carbon is particularly informative. In this compound, it resonates at a chemical shift typical for an aromatic carbon bearing a hydroxyl group, while in 2-pyridone, it appears at a more downfield chemical shift characteristic of a carbonyl carbon.

    • Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in the solution.

    • Calculate the equilibrium constant (KT) from the integral ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the predominant tautomer, especially in the solid state. The vibrational frequencies of the functional groups (O-H, N-H, C=O) are distinct for each tautomer.

Detailed Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet):

      • Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Press the powder into a transparent pellet using a hydraulic press.[12]

    • Solution:

      • Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) in an appropriate IR cell.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis:

    • Identify the characteristic vibrational bands for each tautomer:

      • This compound (Lactim): A broad O-H stretching band in the region of 3200-3600 cm-1 and the absence of a strong carbonyl absorption.

      • 2-Pyridone (Lactam): A strong C=O stretching band in the region of 1650-1690 cm-1 and an N-H stretching band around 3400 cm-1.[13][14]

    • The presence and relative intensity of these bands indicate the predominant tautomeric form in the sample.

Visualizing the Tautomeric Equilibrium and Solvent Effects

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound tautomerism.

Caption: The tautomeric equilibrium between this compound and 2-pyridone.

SolventEffect Non-Polar Solvent Non-Polar Solvent This compound Favored This compound Favored Non-Polar Solvent->this compound Favored Low Dielectric Constant Polar Solvent Polar Solvent 2-Pyridone Favored 2-Pyridone Favored Polar Solvent->2-Pyridone Favored High Dielectric Constant (Solvation of Dipole)

Caption: The influence of solvent polarity on the this compound/2-pyridone equilibrium.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon of significant interest to researchers across various chemical disciplines. A thorough understanding of the factors governing this equilibrium and the methodologies for its characterization is paramount for the rational design of novel pharmaceuticals, functional materials, and chemical probes. This guide provides a foundational framework for researchers embarking on studies involving this pivotal heterocyclic system, offering both the theoretical underpinnings and practical experimental guidance necessary for successful investigation.

References

The Tautomeric Equilibrium of 2-Pyridone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism between 2-pyridone and its aromatic counterpart, 2-hydroxypyridine (B17775), is a classic and fundamentally important equilibrium in heterocyclic chemistry. This phenomenon significantly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its governing principles crucial for applications in medicinal chemistry, materials science, and chemical synthesis. This technical guide provides an in-depth exploration of the core properties of the 2-pyridone/2-hydroxypyridine tautomeric system. It summarizes key quantitative data, offers detailed experimental protocols for the characterization of the tautomeric equilibrium, and presents visual representations of the underlying concepts and workflows.

Introduction

2-Pyridone and this compound are tautomers, constitutional isomers that readily interconvert through a formal migration of a hydrogen atom and the shifting of a double bond. The equilibrium between the lactam (2-pyridone) and lactim (this compound) forms is sensitive to a variety of factors, including the physical state, solvent polarity, pH, and temperature. The prevalence of one tautomer over the other dictates the molecule's aromaticity, dipole moment, hydrogen bonding capabilities, and ultimately its reactivity and potential for molecular recognition.[1][2] This guide will delve into the fundamental aspects of this tautomerism, providing a robust resource for researchers and professionals working with this versatile heterocyclic scaffold.

Tautomeric Equilibrium: A Quantitative Overview

The position of the tautomeric equilibrium is a delicate balance between the inherent stability of the individual tautomers and their interactions with the surrounding environment.

Gas Phase and Solid State

In the gas phase , the this compound tautomer is generally the more stable form by a small margin, with reported energy differences of approximately 2.43 to 3.3 kJ/mol.[3][4] This preference is attributed to the aromatic character of the pyridine (B92270) ring in the this compound form.[5]

In the solid state , the equilibrium overwhelmingly favors the 2-pyridone form.[3][4] This is primarily due to the formation of strong intermolecular hydrogen-bonded dimers and helical structures, which are more stable for the 2-pyridone tautomer. X-ray crystallography and solid-state IR spectroscopy confirm the predominance of the lactam structure in the crystalline form.[3]

Solvent Effects

The tautomeric equilibrium is highly sensitive to the solvent environment. A general trend is observed where:

  • Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) favor the This compound form. In these environments, the less polar aromatic tautomer is more soluble and stable.

  • Polar solvents (e.g., water, alcohols) significantly shift the equilibrium towards the 2-pyridone form.[3][4] The larger dipole moment of 2-pyridone allows for stronger solvating interactions with polar solvent molecules.

The equilibrium constant (KT = [2-pyridone]/[this compound]) varies dramatically with the solvent, as illustrated in the table below.

Table 1: Tautomeric Equilibrium Constant (KT) of 2-Pyridone/2-Hydroxypyridine in Various Solvents

SolventDielectric Constant (ε)KTReference
Gas Phase1~0.4[3]
Cyclohexane2.020.4 - 1.0[3]
Chloroform4.812.1[3]
Ethanol24.55130[3]
Water80.1910[3]

Spectroscopic Characterization

The distinct structural differences between the two tautomers give rise to unique spectroscopic signatures, which can be leveraged for their identification and quantification.

UV-Vis Spectroscopy

2-Pyridone and this compound exhibit distinct absorption maxima in their UV-Vis spectra. The 2-pyridone form typically shows a strong absorption band at a longer wavelength (around 290-300 nm) compared to the this compound form (around 270 nm). This difference is the basis for the spectrophotometric determination of the tautomeric equilibrium constant.

Table 2: Characteristic UV-Vis Absorption Maxima (λmax)

TautomerSolventλmax (nm)Molar Absorptivity (ε)Reference
2-PyridoneWater2935900[3]
This compoundCyclohexane~270-
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the two tautomers, particularly in the solid state. The key vibrational modes to consider are:

  • 2-Pyridone (Lactam):

    • Strong C=O stretching vibration between 1650-1690 cm-1.

    • N-H stretching vibration in the range of 3100-3400 cm-1.

  • This compound (Lactim):

    • Absence of a strong C=O stretching band.

    • O-H stretching vibration, typically broad, in the range of 3200-3600 cm-1.

    • C=N stretching vibration around 1640 cm-1.

Table 3: Key IR Absorption Frequencies (cm-1)

TautomerVibrational ModeFrequency Range (cm-1)Reference
2-PyridoneC=O stretch1650 - 1690[3]
2-PyridoneN-H stretch3100 - 3400[6]
This compoundO-H stretch3200 - 3600
This compoundC=N stretch~1640
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the electronic environment of the nuclei in each tautomer. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. In solvents where both tautomers are present in significant amounts, separate sets of signals can be observed if the rate of interconversion is slow on the NMR timescale. More commonly, a weighted average of the chemical shifts is observed.

Table 4: Representative 1H NMR Chemical Shifts (δ, ppm) in CDCl3

Proton2-Pyridone (approx.)This compound (approx.)
H36.57.0
H47.46.8
H56.27.2
H67.57.8
NH/OH12-14 (broad)9-11 (broad)

Note: Chemical shifts can vary depending on solvent and concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the 2-pyridone/2-hydroxypyridine tautomeric system.

Synthesis of 2-Pyridone from 2-Chloropyridine (B119429)

This procedure outlines a common laboratory synthesis of 2-pyridone via nucleophilic aromatic substitution.

Materials:

  • 2-Chloropyridine

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask, reflux condenser, separating funnel, rotary evaporator, standard glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyridine in an excess of aqueous sodium hydroxide solution (e.g., 2-4 M).

  • Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. This will precipitate the 2-pyridone.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture or acetone). Alternatively, the aqueous solution can be extracted multiple times with dichloromethane. The combined organic extracts are then dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield the 2-pyridone product.

  • Characterize the final product by melting point, 1H NMR, and IR spectroscopy.

Determination of Tautomeric Equilibrium Constant by UV-Vis Spectrophotometry

This protocol details the determination of the pKa of the 2-pyridone/2-hydroxypyridine system, from which the tautomeric equilibrium constant in water can be derived.[7][8]

Materials:

  • 2-Pyridone

  • A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 0 to 12).

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-pyridone of known concentration (e.g., 1 mM) in deionized water.

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final concentration suitable for UV-Vis analysis (e.g., 0.1 mM). Ensure the final volume is consistent for all samples.

  • Spectra Acquisition:

    • Record the UV-Vis spectrum of each buffered solution from approximately 220 nm to 350 nm.

    • Use the corresponding buffer solution as the blank for each measurement.

    • Identify the wavelengths of maximum absorbance for the fully protonated (cationic), neutral, and deprotonated (anionic) species. These can be determined from the spectra at very low, intermediate, and very high pH, respectively.

  • Data Analysis:

    • Select two wavelengths where the absorbance changes significantly with pH. One wavelength should correspond to the maximum absorbance of one form (e.g., the anion) and the other to the maximum absorbance of another form (e.g., the neutral species).

    • Plot the absorbance at these wavelengths as a function of pH. The resulting curves should be sigmoidal.

    • The pKa is the pH at the inflection point of the sigmoidal curve.[7]

    • Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([A-]/[HA]) where [A-] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The ratio [A-]/[HA] can be determined from the absorbance values at a given pH.

    • The tautomeric equilibrium constant (KT) in water can be calculated from the measured pKa values for protonation and deprotonation, along with the pKa values of the fixed tautomers (N-methyl-2-pyridone and 2-methoxypyridine).

Quantitative Analysis of Tautomer Ratio by 1H NMR Spectroscopy

This protocol describes how to determine the ratio of 2-pyridone to this compound in a given solvent.

Materials:

  • 2-Pyridone sample

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a suitable amount of 2-pyridone (e.g., 5-10 mg) and dissolve it in a known volume of the desired deuterated solvent (e.g., 0.6 mL) in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

    • Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify well-resolved signals that are unique to each tautomer. For example, the signals for H3 or H6 often show sufficient separation.

    • Integrate the area of the selected signal for the 2-pyridone tautomer and the corresponding signal for the this compound tautomer.

    • The ratio of the integrals is directly proportional to the molar ratio of the two tautomers.[9][10] Tautomer Ratio = (Integral of 2-pyridone signal) / (Integral of this compound signal)

Solid-State Characterization by FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the preparation of a KBr pellet for the analysis of the tautomeric form of 2-pyridone in the solid state.[11][12][13]

Materials:

  • 2-Pyridone sample (finely ground)

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder. It is crucial that the KBr is dry to avoid interference from water bands in the spectrum.

    • Add a small amount of the 2-pyridone sample (approx. 1-2 mg) to the KBr powder. The sample-to-KBr ratio should be roughly 1:100.

    • Thoroughly grind and mix the sample and KBr until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • FTIR Analysis:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm-1.

    • Analyze the spectrum for the presence of the characteristic C=O stretching band of the 2-pyridone tautomer (around 1650-1690 cm-1) and the absence of a strong O-H stretching band for the this compound tautomer.

Visualizing Key Concepts with Graphviz

Tautomeric Equilibrium

Solvent_Effect NonPolar Non-Polar Solvent (e.g., Cyclohexane) 2HP This compound Favored (Aromatic) NonPolar->2HP stabilizes Polar Polar Solvent (e.g., Water) 2P 2-Pyridone Favored (More Polar) Polar->2P stabilizes UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare 2-Pyridone Stock Solution Samples Create Buffered Samples of 2-Pyridone Stock->Samples Buffers Prepare Buffer Solutions (Varying pH) Buffers->Samples Spectra Record UV-Vis Spectra for each sample Samples->Spectra analyze Plot Plot Absorbance vs. pH Spectra->Plot extract data Inflection Determine Inflection Point Plot->Inflection pKa Calculate pKa Inflection->pKa

References

An In-depth Technical Guide to 2-Hydroxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyridine (B17775) (CAS No. 142-08-5), a pivotal heterocyclic compound in pharmaceutical and chemical research. This document details its chemical properties, its critical tautomeric relationship with 2-pyridone, established experimental protocols for its synthesis and analysis, and its significant applications in modern drug discovery.

Core Chemical and Physical Properties

This compound, also known as 2-pyridinol, is a colorless to light yellow crystalline solid.[1][2] It serves as a versatile intermediate in the synthesis of a wide range of more complex molecules.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 142-08-5[5][6][7][8]
Molecular Formula C₅H₅NO[1][5][7]
Molecular Weight 95.10 g/mol [1][5][8]
Melting Point 105-107 °C[1][9][10]
Boiling Point 280-281 °C[1][9][10]
Solubility Soluble in water (450 g/L at 20°C) and ethanol; slightly soluble in benzene (B151609) and ether.[9]
pKa (Strongest Acidic) 11.7
pKa (Strongest Basic) 2.43

The Critical Tautomerism of this compound and 2-Pyridone

A defining characteristic of this compound is its existence in a tautomeric equilibrium with 2-pyridone.[8][11] This equilibrium is not static; its position is highly dependent on the surrounding environment, a crucial consideration for reaction design and analytical method development.

The interconversion involves an intramolecular proton transfer between the oxygen and nitrogen atoms.[12] Generally, the this compound (enol or lactim) form is favored in non-polar solvents, while the 2-pyridone (keto or lactam) form predominates in polar solvents and in the solid state.[12] The 2-pyridone form benefits from the stability of intermolecular hydrogen bonding.[11] Theoretical calculations suggest a small energy difference between the two tautomers in the gas phase, with some studies indicating the enol form (this compound) is slightly more stable.[12][13]

Tautomeric equilibrium between this compound and 2-Pyridone.

Applications in Research and Drug Development

The unique structural and reactive properties of the this compound/2-pyridone scaffold make it a "privileged structure" in medicinal chemistry. It is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[14][15]

  • Pharmaceutical Intermediates : It is a precursor for drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-HIV agents.[2]

  • Peptide Synthesis : The related compound this compound-N-oxide (HOPO) is used as a coupling reagent to facilitate the formation of amide bonds in peptide synthesis, minimizing racemization. This compound itself is also used in peptide synthesis.[1][9]

  • Coordination Chemistry : Its ability to act as a chelating agent for metal ions makes it valuable in the development of coordination complexes for catalysis and materials science.[2][3]

  • Catalysis : this compound can function as a bifunctional catalyst in various acylation and aminolysis reactions.[9]

  • Corrosion Inhibition : It is an effective component in the formulation of corrosion inhibitors for metals.[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for research and development. Below are representative protocols for the synthesis and analysis of this compound.

Synthesis of this compound from 2-Chloropyridine (B119429)

This procedure outlines a one-stage reaction with a high yield, adapted from patented methods.[12]

Materials:

Procedure:

  • A mixture of 600 ml of tertiary amyl alcohol and 330 g (~5.3 moles) of potassium hydroxide is heated to reflux (approx. 118°C) in a suitable reaction vessel.[12]

  • 227 g (2 moles) of 2-chloropyridine are added dropwise over 1.5 hours. The temperature will naturally fall to around 105°C during the addition.[12]

  • The reaction mixture is maintained at reflux for an additional 24 hours.[12]

  • After the reflux period, the tertiary amyl alcohol is distilled off.[12]

  • The residue is cooled, and the pH is adjusted to between 5 and 6 using concentrated HCl.[12]

  • Remaining water is removed by distillation.[12]

  • The residue is cooled to 60°C, and 700 ml of methanol are slowly added.[12]

  • The mixture is cooled to room temperature, and the precipitated inorganic salts are removed by filtration. The collected solids are rinsed with an additional 100 ml of methanol.[12]

  • The combined methanol filtrates are concentrated under reduced pressure.[12]

  • The resulting residue is distilled under vacuum. The product, this compound, is collected at 174-178°C / 14 mmHg, yielding a high-purity product.[12]

SynthesisWorkflow start Start: Prepare Mixture reflux1 Heat to Reflux (t-amyl alcohol + KOH) start->reflux1 add Add 2-Chloropyridine (dropwise over 1.5h) reflux1->add reflux2 Continue Reflux (24 hours) add->reflux2 distill_alcohol Distill off t-amyl alcohol reflux2->distill_alcohol cool_ph Cool & Adjust pH (to 5-6 with HCl) distill_alcohol->cool_ph distill_water Distill off remaining water cool_ph->distill_water cool_add_meoh Cool to 60°C Add Methanol distill_water->cool_add_meoh filter Cool to RT Filter Inorganic Salts cool_add_meoh->filter concentrate Concentrate Methanol Filtrate filter->concentrate distill_product Vacuum Distillation (Collect product at 174-178°C) concentrate->distill_product end End: Pure this compound distill_product->end

Workflow for the synthesis of this compound.
Analytical Methodology: GC-MS Analysis (with Derivatization)

Direct analysis of this compound can be challenging due to its high polarity and the on-column equilibrium of its tautomers, which can lead to poor peak shape.[13] A common strategy to overcome this is derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on methods for similar challenging analytes.[3][13]

Objective: To quantify the purity of a this compound sample and identify potential impurities.

Instrumentation and Materials:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

  • Internal Standard (e.g., n-tetradecane)

  • This compound reference standard and sample for analysis

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of the this compound reference standard and the test sample into separate vials.

    • Dissolve each in the anhydrous solvent to a concentration of approximately 1 mg/mL.

    • Add a known amount of the internal standard to both the standard and sample solutions.

  • Derivatization:

    • To 100 µL of each solution (standard and sample), add 100 µL of the derivatizing agent (BSTFA).

    • Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This increases volatility and thermal stability.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • GC Conditions (Representative):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium, constant flow of 1 mL/min.

      • Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Conditions (Representative):

      • Ion Source: Electron Impact (EI), 70 eV.

      • Source Temperature: 230°C.

      • Scan Mode: Full scan (e.g., m/z 40-500) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Data Analysis:

    • Calculate the peak area ratio of the derivatized this compound to the internal standard for both the reference standard and the sample.

    • Determine the purity of the sample by comparing its peak area ratio to that of the known-purity reference standard.

References

A Theoretical Deep Dive into 2-Hydroxypyridine/2-Pyridone Tautomerism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The tautomeric equilibrium between 2-hydroxypyridine (B17775) (2-HPY) and its corresponding lactam form, 2-pyridone (2-PY), represents a cornerstone in the study of heterocyclic chemistry and has profound implications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this pivotal tautomerism. We delve into the quantum chemical calculations that elucidate the delicate energetic balance between the two forms, the significant influence of solvent and substituent effects, and the correlation between theoretical predictions and experimental spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the principles governing this tautomeric relationship and the computational tools used to explore it.

Introduction

The tautomerism of this compound and 2-pyridone is a classic example of prototropic tautomerism, where the two isomers are interconvertible through the migration of a proton.[1] The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the presence of substituents on the pyridine (B92270) ring.[2][3] Understanding the factors that favor one tautomer over the other is crucial, as the distinct electronic and structural properties of each form dictate their reactivity, aromaticity, and biological activity.[4]

Theoretical and computational chemistry have emerged as indispensable tools for dissecting the intricacies of this tautomeric system.[4] Methods such as Density Functional Theory (DFT) and ab initio calculations provide remarkable insights into the geometric structures, relative stabilities, and spectroscopic properties of the tautomers, often with a level of detail that is challenging to achieve experimentally.[4][5] This guide will explore the theoretical underpinnings of these studies, present key quantitative findings in a structured format, and outline the computational protocols for their investigation.

The Tautomeric Equilibrium: A Visual Representation

The equilibrium between this compound and 2-pyridone involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. This relationship can be visualized as a dynamic process influenced by various external factors.

tautomerism cluster_factors Influencing Factors HP This compound (Enol/Lactim) PY 2-Pyridone (Keto/Lactam) HP->PY Proton Transfer Solvent Solvent Polarity Substituents Substituent Effects workflow cluster_input Input Generation cluster_gas_phase Gas-Phase Calculations cluster_solution_phase Solution-Phase Calculations cluster_analysis Data Analysis start Define Molecular Structures (2-HPY & 2-PY) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation (Confirm Minima/TS) geom_opt->freq_calc solvent_model Incorporate Solvent Model (e.g., PCM, SMD) geom_opt->solvent_model energy_calc Single-Point Energy (Higher Level of Theory) freq_calc->energy_calc rel_energies Calculate Relative Energies (ΔE, ΔG) energy_calc->rel_energies solv_geom_opt Geometry Optimization in Solvent solvent_model->solv_geom_opt solv_energy_calc Energy Calculation in Solvent solv_geom_opt->solv_energy_calc solv_energy_calc->rel_energies properties Analyze Properties (Dipole Moment, Spectra) rel_energies->properties conclusion Draw Conclusions properties->conclusion solvent_effect cluster_gas Gas Phase / Non-polar Solvents cluster_polar Polar Solvents (e.g., Water) HP1 This compound (Favored) PY1 2-Pyridone HP1->PY1 HP2 This compound PY2 2-Pyridone (Favored) HP2->PY2

References

Spectroscopic Analysis of 2-Hydroxypyridine Conformers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyridine (B17775) (2HP) and its tautomer, 2-pyridone (2PY), represent a classic case of lactam-lactim tautomerism, a phenomenon of significant interest in organic chemistry and biochemistry. The equilibrium between these two forms is subtle and highly dependent on the surrounding environment, including solvent polarity and physical state. This dynamic relationship is crucial in various chemical and biological systems, making the accurate spectroscopic characterization of both conformers essential for understanding their reactivity, structure, and function. This guide provides an in-depth technical overview of the spectroscopic techniques used to analyze this compound conformers, complete with experimental protocols and data presented for comparative analysis.

Tautomerism of this compound

In the gas phase and non-polar solvents, the enol form, this compound, is generally favored. Conversely, in polar solvents and the solid state, the keto form, 2-pyridone, predominates.[1] The energy difference between the two tautomers is small, with experimental measurements in the gas phase indicating a difference of approximately 2.43 to 3.3 kJ/mol.[1] Computational studies have been employed to further elucidate the thermodynamic and kinetic stabilities of this system.[2] The interconversion can occur through intramolecular proton transfer, although the activation energy for this process is high. Dimerization followed by a double proton transfer presents a lower energy pathway for tautomerization.[1]

Spectroscopic Data

The following tables summarize key quantitative data obtained from various spectroscopic analyses of this compound and 2-pyridone.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the this compound and 2-pyridone forms, primarily by identifying the characteristic vibrational modes of the O-H and C=O bonds.

ConformerVibrational ModeWavenumber (cm⁻¹)Solvent/PhaseReference
2-PyridoneC=O stretch~1650Solution[3]
2-PyridoneC=O stretch1685.0, 1667.2 (¹⁸O labeled)Chloroform (high conc.)[3][4]
2-PyridoneRing modes400-800-[3]
2-Pyridone·(H₂O)free OH stretch3720, 3728Gas phase (jet-cooled)[5]
Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

ConformerVibrational ModeWavenumber (cm⁻¹)PhaseReference
This compound--Solid[6]

(Specific Raman shifts for distinguishing conformers require more detailed literature data.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for determining the predominant tautomeric form in solution.

¹H-NMR Chemical Shifts (δ, ppm)

ConformerH-3H-4H-5H-6SolventReference
2-Pyridone7.987.217.238.07CD₃OD[1]
This compound7.421-6.5997.487CDCl₃[7]

¹³C-NMR Chemical Shifts (δ, ppm)

ConformerC-2C-3C-4C-5C-6SolventReference
2-Pyridone155.9125.8140.8124.4138.3CD₃OD[1]
This compound-----DMSO-D6[8]
UV-Vis Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the two tautomers.

Conformerλmax (nm)ε (M⁻¹cm⁻¹)SolventReference
2-Pyridone226.2, 297.6-Methanol[1]
This compound300 (excitation)-Water[9]
This compound310 (excitation)-Alcohols[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound conformers.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Solution Phase: Dissolve this compound in the desired solvent (e.g., chloroform, carbon tetrachloride) to the desired concentration. Solutions should be prepared fresh to minimize degradation. For concentration-dependent studies, a series of dilutions should be prepared.

    • Solid State (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Gas Phase: For volatile samples, introduce the compound into a gas cell. For less volatile samples, a heated cell or supersonic jet expansion can be used.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands for the C=O stretch (around 1650-1700 cm⁻¹) indicative of the 2-pyridone form and the O-H stretch (around 3200-3600 cm⁻¹) for the this compound form.

    • Analyze shifts in peak positions and changes in intensity to infer the predominant tautomer and any intermolecular interactions.

Raman Spectroscopy Protocol
  • Sample Preparation:

    • Samples can be in solid (crystalline powder) or solution form.

    • For solutions, use a quartz cuvette. For solids, a capillary tube or a microscope slide can be used.

  • Instrumentation:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser).

    • An appropriate filter is used to remove the Rayleigh scattered light.

  • Data Acquisition:

    • The sample is irradiated with the laser beam.

    • The scattered light is collected and passed through a monochromator to a detector.

  • Data Analysis:

    • Identify Raman shifts corresponding to the vibrational modes of the molecule. The C=O and O-H stretching modes are also key indicators in Raman spectra.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrumentation:

    • Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Standard pulse sequences are used to obtain the spectra.

  • Data Analysis:

    • Integrate the proton signals to determine the relative populations of the tautomers if both are present in significant amounts.

    • Analyze the chemical shifts to identify the predominant form. The chemical shift of the carbon atom bonded to the heteroatom (C2) is particularly informative.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare dilute solutions of this compound in a UV-transparent solvent (e.g., ethanol, water, hexane).

    • The concentration should be chosen to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). The position of λmax can be used to distinguish between the tautomers, as their electronic structures differ.

Visualizations

The following diagrams illustrate the key relationships and workflows in the analysis of this compound conformers.

Tautomerism cluster_equilibrium Tautomeric Equilibrium This compound (enol) This compound (enol) 2-Pyridone (keto) 2-Pyridone (keto) This compound (enol)->2-Pyridone (keto) Proton Transfer 2-Pyridone (keto)->this compound (enol) Proton Transfer ExperimentalWorkflow cluster_workflow General Spectroscopic Analysis Workflow cluster_techniques Spectroscopic Techniques Sample This compound Sample Prep Sample Preparation (Solution, Solid, Gas) Sample->Prep IR IR Spectroscopy Raman Raman Spectroscopy NMR NMR Spectroscopy UVVis UV-Vis Spectroscopy Data Data Acquisition IR->Data Raman->Data NMR->Data UVVis->Data Analysis Data Analysis & Interpretation Data->Analysis Conclusion Conformer Identification & Quantification Analysis->Conclusion

References

The Biological Significance of 2-Hydroxypyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxypyridine (B17775) scaffold, existing in a tautomeric equilibrium with its 2-pyridone form, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological significance of this compound derivatives, with a focus on their anticancer, antifungal, and iron-chelating properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

This compound is an aromatic heterocyclic organic compound that can exist in two tautomeric forms: the enol form (this compound) and the keto form (2-pyridone). The equilibrium between these two forms is influenced by the solvent and substitution patterns on the pyridine (B92270) ring, with the 2-pyridone form often predominating in various conditions. This structural feature allows for diverse molecular interactions, making this compound derivatives versatile pharmacophores.

Anticancer Activity

A substantial body of research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and survival.

Mechanism of Action: Targeting Kinase Signaling Pathways

Several 2-pyridone derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptors play a crucial role in angiogenesis and cancer cell proliferation. By inhibiting these kinases, 2-pyridone derivatives can effectively block downstream signaling cascades, leading to reduced tumor growth and metastasis.[2]

VEGFR2_HER2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK HER2 HER-2 HER2->PI3K_Akt HER2->RAS_MAPK VEGF VEGF VEGF->VEGFR2 Binds Ligand Ligand Ligand->HER2 Binds Proliferation Cell Proliferation & Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor 2-Pyridone Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->HER2 Inhibits

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Novel 2-Pyridone Derivative 10k A549 (Lung)0.86 ± 0.17[3]
HeLa (Cervical)0.54 ± 0.23[3]
SW480 (Colon)0.21 ± 0.13[3]
Novel 2-Pyridone Analog A9 (R1) HT-29 (Colon)20.77[4]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) HepG2 (Liver)4.5 ± 0.3[5]
Cyanopyridone Derivative 5a MCF-7 (Breast)1.77 ± 0.10[1]
HepG2 (Liver)2.71 ± 0.15[1]
Cyanopyridone Derivative 5e MCF-7 (Breast)1.39 ± 0.08[1]
Spiro-pyridine Derivative 7 Caco-2 (Colon)7.83 ± 0.5[6]
HepG-2 (Liver)8.90 ± 0.6[6]
Spiro 2-pyridine derivative 9b HepG-2 (Liver)6.89 ± 0.4[7]
Caco-2 (Colon)5.68 ± 0.3[7]

Antifungal Activity of Ciclopirox (B875) Olamine

Ciclopirox olamine, a synthetic hydroxypyridone derivative, is a broad-spectrum antifungal agent. Its mechanism of action is multifaceted, primarily involving the chelation of trivalent metal cations like Fe3+, which are essential for the function of various metalloenzymes in fungal cells. This disruption of cellular processes ultimately leads to fungal cell death.[8]

Mechanism of Action: Iron Chelation and Apoptosis Induction

Ciclopirox's ability to chelate intracellular iron is a key aspect of its antifungal and anticancer activities. By depriving cells of iron, ciclopirox inhibits iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair. This leads to cell cycle arrest and the induction of apoptosis. Furthermore, ciclopirox can induce the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and further promoting apoptosis.

Ciclopirox_Apoptosis Ciclopirox Ciclopirox Chelation Iron Chelation Ciclopirox->Chelation Iron Intracellular Iron (Fe3+) Iron->Chelation Enzyme_Inhibition Inhibition of Iron-Dependent Enzymes (e.g., Ribonucleotide Reductase) Chelation->Enzyme_Inhibition ROS Increased ROS Chelation->ROS Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis ER_Stress ER Stress ROS->ER_Stress ER_Stress->Apoptosis

Quantitative Data: Antifungal and Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of ciclopirox olamine against a range of fungal and bacterial pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

OrganismMIC Range (µg/mL)Reference
Dermatophytes 0.03 - 0.25[9]
Yeasts (e.g., Candida albicans) 0.001 - 0.25[9]
Malassezia furfur 0.001 - 0.125[8]
Gram-positive bacteria 0.06 - 2[9]
Gram-negative bacteria 0.06 - 2[9]

Iron Chelation Therapy with Deferiprone (B1670187)

Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is an orally active iron chelator used in the treatment of iron overload in patients with thalassemia major.[10] Its primary function is to bind to excess iron in the body, forming a complex that can be excreted, thereby reducing iron-related toxicity.

Mechanism of Action: Iron Chelation

Deferiprone is a bidentate chelator, meaning that two molecules of deferiprone bind to one iron (Fe3+) ion. This complex is then eliminated from the body, primarily through the urine. By removing excess iron, deferiprone helps to prevent iron-induced organ damage, particularly to the heart and liver.

Deferiprone_Chelation_Workflow

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound derivative compounds

  • Cancer cell lines (e.g., A549, HeLa, HT-29)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Ciclopirox olamine

  • Fungal isolates (e.g., Candida albicans, dermatophytes)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: Prepare a serial two-fold dilution of ciclopirox olamine in RPMI-1640 medium directly in the 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate, resulting in a final volume of 200 µL and a 1:1 dilution of the drug and the inoculum. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the microplates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes, depending on the growth rate of the organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Spectrophotometric Assay for Iron Chelation by Deferiprone

This protocol provides a method for quantifying the iron-chelating ability of deferiprone using a spectrophotometric method based on the formation of the iron-deferiprone complex.

Materials:

  • Deferiprone

  • Ferric chloride (FeCl3) solution of known concentration

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of the Fe(III)-deferiprone complex by reacting a fixed excess of deferiprone with varying concentrations of FeCl3 in the buffer solution.

  • Sample Preparation: Prepare a solution of deferiprone of known concentration in the buffer.

  • Reaction: Add a known concentration of FeCl3 to the deferiprone solution to allow the formation of the iron-deferiprone complex. The reaction is typically rapid.

  • Spectrophotometric Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance for the Fe(III)-deferiprone complex (typically around 450-470 nm).

  • Quantification: Use the standard curve to determine the concentration of the iron-deferiprone complex in the sample. From this, the amount of iron chelated by deferiprone can be calculated. The stoichiometry of the complex (3 deferiprone molecules to 1 iron ion) should be considered in the calculations.[11]

Conclusion

This compound derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, spanning from kinase inhibition and induction of apoptosis in cancer to antifungal activity and iron chelation, underscore their importance in drug discovery. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

The Core Mechanism of 2-Hydroxypyridine Proton Transfer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism of 2-hydroxypyridine (B17775) to 2-pyridone is a cornerstone model for understanding proton transfer reactions, which are fundamental to a vast array of chemical and biological processes, including DNA base pairing and enzyme catalysis.[1][2] This technical guide provides a comprehensive examination of the proton transfer mechanisms governing this equilibrium. It delves into the thermodynamics and kinetics of the intramolecular, intermolecular (dimeric), and solvent-assisted pathways in both ground and excited states. Detailed experimental protocols and extensive quantitative data from spectroscopic and computational studies are presented to offer a complete picture for researchers in chemistry, biology, and pharmacology.

Introduction: The this compound/2-Pyridone Tautomeric System

This compound (2-HPY), the enol tautomer, and 2-pyridone (2-PY), the keto tautomer, coexist in a dynamic equilibrium.[3] This equilibrium is highly sensitive to the surrounding environment.[4][5] In non-polar solvents, the this compound form is favored, whereas polar solvents and the solid state predominantly stabilize the 2-pyridone form.[4][6] The structural distinction between the aromatic enol and the less aromatic keto form, which can engage in significant hydrogen bonding, drives the mechanistic intricacies of the proton transfer.[3][5]

Proton Transfer Mechanisms

The interconversion between this compound and 2-pyridone can occur through several distinct pathways, each with a characteristic activation energy barrier.

Intramolecular Proton Transfer

The direct transfer of the proton from the oxygen to the nitrogen atom within a single molecule represents the simplest conceptual pathway.[4] However, this 1,3-suprafacial proton shift is geometrically constrained and involves a high-energy transition state, making it kinetically unfavorable under normal conditions.[4][6]

Intermolecular Proton Transfer (via Dimerization)

In non-polar solvents, this compound and 2-pyridone can form hydrogen-bonded dimers.[4] This dimerization facilitates a concerted dual proton transfer, which significantly lowers the activation energy compared to the intramolecular route.[7][8] This self-catalytic pathway is a key mechanism for tautomerization in aprotic environments.[4][9]

Solvent-Assisted Proton Transfer

Solvent molecules, particularly those capable of acting as both hydrogen bond donors and acceptors (e.g., water, ammonia, methanol), can catalyze the proton transfer.[8][10][11] The solvent molecule forms a bridge between the hydroxyl group and the ring nitrogen, creating a cyclic transition state that allows for a concerted, low-energy proton relay.[9][12][13] The catalytic efficiency increases with the number of bridging solvent molecules.[12][13]

Excited-State Proton Transfer (ESPT)

Upon photoexcitation, the acidity of the hydroxyl group in this compound increases, facilitating excited-state proton transfer.[10][11] The mechanism and energy barriers in the excited state (S1) can differ significantly from the ground state.[1][12] Solvent molecules also play a crucial role in mediating ESPT, often leading to ultrafast proton transfer dynamics.[10][11][14] The tautomerization has been shown to occur from 2-pyridone to this compound after electronic excitation to the S1 (ππ*) state.[2]

Quantitative Data

The following tables summarize key quantitative data from various experimental and computational studies on the this compound/2-pyridone system.

Table 1: Tautomeric Equilibrium Constants (KT = [2-Pyridone]/[this compound])
SolventKTReference
Gas Phase~1[6]
Cyclohexane1.7[5]
Water900[6]
Table 2: Activation Energies (Ea) for Proton Transfer
PathwayEa (kcal/mol)Computational MethodReference
Ground State (S0)
Intramolecular (monomer)~35MP2/6-31G [12][15]
Intramolecular (monomer)34DFT/B3LYP/6-311++G[16]
Intramolecular (monomer)137.2 kJ/mol (~32.8)B3LYP/6-31G(d)[7]
Dimer (dual proton transfer)2.6 kJ/mol (~0.6)B3LYP/6-31G(d)[7]
Water-Assisted (1 H2O)38.7 kJ/mol (~9.2)B3LYP/6-31G(d)[7]
Formic Acid-AssistedNearly barrierlessDFT/B3LYP/6-311++G [16]
Excited State (S1)
Intramolecular (monomer)18.4CASSCF/6-31G[1][12]
Water-Assisted (1 H2O)5.6CASSCF/6-31G [1][12]
Water-Assisted (2 H2O)6.4CASSCF/6-31G[1][12]

Note: Activation energies can vary based on the level of theory and basis set used in calculations.

Experimental and Computational Methodologies

A variety of sophisticated techniques have been employed to elucidate the proton transfer mechanism in this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the tautomeric equilibrium in different solvents by integrating the signals corresponding to each tautomer.[17]

  • Infrared (IR) and UV-Vis Spectroscopy : These methods distinguish between the enol and keto forms based on their characteristic vibrational frequencies (C=O stretch in 2-pyridone) and electronic absorption spectra.[4][6][17]

  • Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence Spectroscopy : Employed in supersonic jet expansions to study the electronic states and tautomerism of isolated molecules and their hydrogen-bonded complexes.[16]

  • Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption) : Allows for the direct observation of ultrafast proton transfer dynamics in the excited state.[18]

Kinetic Studies
  • Temperature-Jump Relaxation : This technique perturbs the tautomeric equilibrium by a rapid change in temperature and monitors the relaxation to the new equilibrium, yielding kinetic information about the forward and reverse rate constants of the proton transfer.

Computational Chemistry Protocols
  • Density Functional Theory (DFT) : Widely used to investigate the ground-state potential energy surface. Functionals like B3LYP and M06-2X are commonly employed with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., aug-cc-pVDZ) basis sets to locate transition states and calculate activation barriers.[6][7][9][11]

  • Ab Initio Methods :

    • Møller-Plesset Perturbation Theory (MP2) : Often used for geometry optimizations and energy calculations, providing a good level of electron correlation.[6][12]

    • Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MR-CI) : These are high-level methods essential for accurately describing the potential energy surfaces of excited states, which often have multireference character.[1][12]

  • Continuum Solvation Models (e.g., PCM) : Used in conjunction with quantum chemical calculations to account for the bulk effects of the solvent on the tautomeric equilibrium and reaction barriers.[9]

Conclusion and Implications for Drug Development

The proton transfer mechanism of this compound is a multifaceted process profoundly influenced by dimerization and the immediate solvent environment. While direct intramolecular proton transfer is energetically prohibitive, efficient pathways involving self-association or solvent catalysis dominate the tautomerization dynamics. Understanding these mechanisms is of paramount importance in drug development. The tautomeric state of a drug molecule can significantly impact its properties, including its ability to bind to a target receptor, its solubility, and its membrane permeability. The principles derived from the this compound/2-pyridone system provide a robust framework for predicting and controlling the tautomeric behavior of more complex heterocyclic drug candidates, thereby enabling the rational design of more effective therapeutic agents.

References

solubility of 2-Hydroxypyridine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Hydroxypyridine (B17775)

For researchers, scientists, and professionals in drug development, understanding the solubility of this compound is critical. This compound serves as a vital building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility is not straightforward and is governed by a fascinating tautomeric equilibrium that is highly sensitive to the solvent environment. This guide provides a detailed examination of its solubility, experimental protocols for its determination, and the underlying chemical principles.

The Core Principle: Tautomeric Equilibrium

This compound exists in a dynamic equilibrium with its tautomer, 2-pyridone.[2][3] The position of this equilibrium is the single most important factor determining the compound's solubility in a given solvent. The two forms have significantly different polarities and hydrogen bonding capabilities.

  • This compound (Lactim form): This enol form is aromatic. It is less polar and is favored in non-polar solvents.[4][5][6]

  • 2-Pyridone (Lactam form): This keto form is more polar and capable of forming strong hydrogen-bonded dimers.[4] It is the predominant form in the solid state and is favored in polar, protic solvents like water and alcohols.[4][5][6]

The solvent's polarity directly influences the tautomeric ratio, which in turn dictates the solubility.

G cluster_equilibrium Tautomeric Equilibrium cluster_solvents Solvent Influence T1 This compound (Lactim, Less Polar) T2 2-Pyridone (Lactam, More Polar) T1->T2 Equilibrium Polar Polar Solvents (e.g., Water, Ethanol) Polar->T2 Favors NonPolar Non-Polar Solvents (e.g., Benzene, Ether) NonPolar->T1 Favors

Caption: Solvent influence on this compound/2-pyridone tautomerism.

Solubility Data

The solubility of this compound is a direct consequence of the tautomeric equilibrium. In polar solvents where the more polar 2-pyridone form is favored, solubility is high. Conversely, in non-polar solvents that favor the less polar this compound form, solubility is limited.

SolventTypeQuantitative SolubilityQualitative DescriptionReference
WaterPolar Protic450 g/L (at 20°C)Soluble[7][8][9]
EthanolPolar Protic-Soluble[4][8]
MethanolPolar Protic-Soluble[4]
AcetonePolar Aprotic-Soluble[4]
BenzeneNon-Polar-Slightly Soluble[7][8]
Diethyl EtherNon-Polar-Slightly Soluble[7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The most common and reliable method is the shake-flask equilibrium method, followed by quantitative analysis of the saturated solution.

Key Experimental Methodology: Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath or stirred flask). The presence of excess solid is crucial to ensure saturation is reached.[10]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. For many organic compounds, 24 hours is a standard starting point, but the optimal time should be determined experimentally by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[11]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully extract a clear aliquot of the supernatant (the saturated solution) without disturbing the solid phase. Filtration using a syringe filter (e.g., 0.45 µm PTFE) is highly recommended to remove any fine particulates.

  • Sample Preparation: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantitative Analysis: Analyze the concentration of the diluted sample using a validated analytical technique.[12]

    • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity, making it ideal for accurately quantifying the solute, especially in complex mixtures.[13][14]

    • UV-Vis Spectrophotometry: A simpler, faster method suitable for pure solutions. A calibration curve must be generated using standard solutions of known concentrations.[13][15] The λmax for 2-pyridone is 293 nm in water.[4]

G cluster_analysis 6. Quantitative Analysis start Start step1 1. Add excess this compound to solvent in a sealed vessel start->step1 step2 2. Agitate at constant temperature to reach equilibrium (e.g., 24-48h) step1->step2 step3 3. Cease agitation and allow undissolved solid to settle step2->step3 step4 4. Filter supernatant to obtain a clear, saturated solution step3->step4 step5 5. Dilute the saturated solution to an appropriate concentration step4->step5 hplc HPLC step5->hplc uvvis UV-Vis step5->uvvis end End: Solubility Value (e.g., g/L) hplc->end uvvis->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Guide to the Crystal Structure of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-hydroxypyridine (B17775). It delves into the critical aspect of its tautomerism, details the experimental protocols for structure determination, and presents a thorough examination of its crystallographic data, including unit cell parameters, bond lengths, and intermolecular interactions.

Introduction: The Tautomerism of this compound

This compound is an aromatic heterocyclic organic compound that exhibits prototropic tautomerism, coexisting in equilibrium with its amide isomer, 2-pyridone. While non-polar solvents tend to favor the this compound form, polar solvents and, most importantly, the solid state, predominantly favor the 2-pyridone tautomer.[1] X-ray crystallography studies have definitively confirmed that the molecule exists in its lactam (amide) form in the crystalline state.[1][2] This guide will, therefore, focus on the crystal structure of the 2-pyridone tautomer.

The tautomeric relationship is a fundamental characteristic of this molecule, influencing its chemical reactivity and interaction in various environments.

Figure 1: Tautomeric equilibrium between this compound and 2-pyridone.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 2-pyridone is achieved through single-crystal X-ray diffraction (SC-XRD). The following protocol outlines the generalized, essential steps involved in this analytical technique.

Crystal Growth

High-quality single crystals are a prerequisite for a successful SC-XRD experiment. For 2-pyridone, suitable crystals can be grown by the slow evaporation of a saturated solution in methanol (B129727).

  • Preparation of Saturated Solution: Dissolve 2-pyridone in a minimal amount of high-purity methanol at room temperature to create a saturated solution.

  • Slow Evaporation: Loosely cover the container to allow the solvent to evaporate slowly over several days. This slow process encourages the formation of large, well-ordered crystals free from significant defects.

  • Crystal Selection: Identify a well-formed, transparent crystal, typically 0.1-0.3 mm in each dimension, for mounting.

Data Collection
  • Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to facilitate handling and protect the crystal during data collection at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data for 2-pyridone has been collected at low temperatures (e.g., 123 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.[2]

  • X-ray Generation: A focused beam of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.

  • Diffraction Measurement: As the crystal is rotated through a series of angles, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Reduction: The intensities of the reflections are integrated, corrected for experimental factors (like absorption), and processed.

  • Structure Solution: The corrected data is used to solve the "phase problem." Direct methods or Patterson methods are typically employed to generate an initial electron density map and an approximate model of the molecular structure.

  • Structure Refinement: The initial model is refined using a least-squares method. In this iterative process, the atomic positions and thermal parameters are adjusted to achieve the best possible agreement between the observed diffraction pattern and the pattern calculated from the model. The final refined structure provides precise bond lengths, angles, and other geometric parameters.

workflow cluster_prep Preparation cluster_data Data Collection cluster_analysis Analysis a Dissolve in Solvent b Slow Evaporation a->b c Select & Mount Crystal b->c d Mount on Diffractometer c->d e Expose to X-ray Beam d->e f Record Diffraction Pattern e->f g Determine Unit Cell f->g h Solve Phase Problem (Initial Model) g->h i Refine Structure (Final Model) h->i j Crystallographic Tables (CIF) i->j Final Structural Data

Figure 2: General workflow for single-crystal X-ray structure determination.

Crystal Structure Data

The crystal structure of 2-pyridone has been determined with high precision. The data presented below is from a high-resolution X-ray analysis conducted at 123 K.[2]

Crystallographic Parameters

The fundamental parameters defining the crystal lattice and symmetry are summarized in the table below.

ParameterValue
Chemical FormulaC₅H₅NO
Crystal SystemOrthorhombic
Space GroupPna2₁
a13.633(3) Å
b5.899(1) Å
c5.688(1) Å
α, β, γ90°
Volume457.4(1) ų
Z4
Temperature123 K
CCDC Deposition No.132036

Table 1: Summary of crystallographic data for 2-pyridone.[3]

Selected Bond Lengths and Angles

The refined structure provides highly accurate intramolecular dimensions. The values confirm the presence of a C=O double bond and a delocalized system within the ring, characteristic of the 2-pyridone tautomer.

BondLength (Å)AngleAngle (°)
C2=O71.250(1)N1-C2-C3116.3(1)
N1-C21.378(1)C2-N1-C6123.7(1)
N1-C61.365(1)N1-C6-C5121.0(1)
C2-C31.431(1)C6-C5-C4119.2(1)
C3-C41.362(1)C5-C4-C3119.5(1)
C4-C51.417(1)C4-C3-C2120.3(1)
C5-C61.361(1)O7-C2-N1120.3(1)
N1-H11.033(2)O7-C2-C3123.4(1)

Table 2: Selected intramolecular bond lengths and angles for 2-pyridone at 123 K.[2] (Atom numbering is standard: N1, C2(O), C3, C4, C5, C6).

Analysis of the Crystal Structure

Molecular Conformation

The 2-pyridone molecule is essentially planar, a consequence of the sp² hybridization of the ring atoms. This planarity facilitates extensive π-electron delocalization within the heterocyclic ring.

Intermolecular Interactions and Crystal Packing

In the solid state, the dimeric structures formed via dual hydrogen bonds, which can be present in solution or the vapor phase, are absent.[2] Instead, the crystal packing is dominated by intermolecular hydrogen bonds. Molecules are linked head-to-tail by strong N-H···O hydrogen bonds to form infinite, puckered chains that propagate through the crystal lattice.[1][2] This hydrogen bonding motif is a key stabilizing feature of the crystal structure. Weaker C-H···O and potential van der Waals interactions further contribute to the overall stability of the three-dimensional packing.[2]

Conclusion

The crystal structure of this compound is definitively that of its 2-pyridone tautomer. High-resolution X-ray diffraction analysis reveals an orthorhombic crystal system with space group Pna2₁. The molecular geometry is planar, with bond lengths confirming the amide character. The crystal packing is primarily directed by strong N-H···O hydrogen bonds, which link the molecules into infinite chains. This detailed structural understanding is fundamental for professionals in drug design and materials science, as it governs the solid-state properties and intermolecular recognition capabilities of this important heterocyclic compound.

References

The Tautomeric Equilibrium of 2-Pyridone: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tautomeric relationship between 2-pyridone and its isomer, 2-hydroxypyridine (B17775), represents a fundamental and extensively studied equilibrium in heterocyclic chemistry. This phenomenon is of significant interest due to its implications in various fields, including medicinal chemistry and biochemistry, as it can influence molecular recognition, reactivity, and physicochemical properties.[1][2] This technical guide provides a comprehensive overview of the quantum chemical calculations employed to elucidate the stability of 2-pyridone, alongside relevant experimental methodologies for context and validation.

The 2-Pyridone/2-Hydroxypyridine Tautomerism

2-Pyridone (also known as 2(1H)-pyridone) and this compound are tautomers that can interconvert via a proton transfer reaction. The position of this equilibrium is highly sensitive to the surrounding environment, shifting between the lactam (2-pyridone) and lactim (this compound) forms depending on the solvent polarity and the physical state (gas, solution, or solid).[3][4] In the gas phase and non-polar solvents, the this compound tautomer is generally favored, whereas polar solvents and the solid state predominantly favor the 2-pyridone form.[1][3] This shift is largely attributed to the differences in the dipole moments of the two tautomers and their interactions with the solvent molecules.[2]

Tautomerism cluster_2HP This compound (Lactim) cluster_2PY 2-Pyridone (Lactam) mol_2hp mol_2py mol_2hp->mol_2py Proton Transfer ComputationalWorkflow start Define Tautomeric Structures (2-Pyridone & this compound) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation (Confirm Minima & Obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory/Larger Basis Set) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM) energy_calc->solvation Optional analysis Analyze Results (Relative Energies, ΔG, etc.) energy_calc->analysis solvation->analysis end Compare with Experimental Data analysis->end

References

Methodological & Application

Synthesis of Substituted 2-Pyridone Rings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted 2-pyridone ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly attractive pharmacophore. This document provides detailed application notes and experimental protocols for several key synthetic methodologies used to construct substituted 2-pyridone rings. The presented methods include transition-metal-catalyzed C-H activation, ring-closing metathesis, multicomponent reactions, the Guareschi-Thorpe condensation, and [4+2] cycloaddition reactions.

Rhodium-Catalyzed C-H Activation for the Synthesis of N-Substituted 2-Pyridones

This method provides a direct and efficient route to N-substituted 2-pyridones through a formal [3+3] annulation of enaminones with acrylates via Rh(III)-catalyzed C-H functionalization. This approach is characterized by its use of readily available starting materials and high step economy.

Signaling Pathway and Experimental Workflow

rhodium_catalyzed_synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction enaminone Enaminone ch_activation C-H Activation enaminone->ch_activation acrylate (B77674) Acrylate cc_coupling C-C Coupling acrylate->cc_coupling rh_catalyst [Cp*RhCl2]2 rh_catalyst->ch_activation ag_salt AgOAc ag_salt->ch_activation cu_oxidant Cu(OAc)2 cu_oxidant->ch_activation base KOAc base->ch_activation ch_activation->cc_coupling cyclization Aminolysis Cyclization cc_coupling->cyclization product N-Substituted 2-Pyridone cyclization->product

Caption: Workflow for Rh(III)-catalyzed synthesis of N-substituted 2-pyridones.

Quantitative Data
EntryEnaminone (R1, R2)Acrylate (R3)ProductYield (%)
1R1=Ph, R2=HR3=MeN-phenyl-4-methyl-2-pyridone85
2R1=4-MeC6H4, R2=HR3=EtN-(4-methylphenyl)-4-ethyl-2-pyridone82
3R1=4-FC6H4, R2=HR3=n-BuN-(4-fluorophenyl)-4-n-butyl-2-pyridone78
4R1=Ph, R2=MeR3=MeN-phenyl-4,6-dimethyl-2-pyridone88
5R1=2-thienyl, R2=HR3=MeN-(2-thienyl)-4-methyl-2-pyridone75
Experimental Protocol

General Procedure for the Rh(III)-Catalyzed Synthesis of N-Substituted 2-Pyridones:

  • To a dried Schlenk tube, add the enaminone (0.2 mmol, 1.0 equiv.), acrylate (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (2.5 mg, 0.004 mmol, 2.0 mol%), AgOAc (1.3 mg, 0.008 mmol, 4.0 mol%), Cu(OAc)₂ (73 mg, 0.4 mmol, 2.0 equiv.), and KOAc (39 mg, 0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with nitrogen gas (this step should be repeated three times).

  • Add methanol (B129727) (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2-pyridone.

Ring-Closing Metathesis (RCM) Approach to Substituted 2-Pyridones

This methodology involves the construction of a dihydropyridone intermediate via RCM of a suitable acyclic diene precursor, followed by a base-induced elimination to furnish the aromatic 2-pyridone. This approach offers a flexible route to a variety of substituted 2-pyridones.

Experimental Workflow

rcm_synthesis cluster_precursor Precursor Synthesis cluster_rcm Ring-Closing Metathesis cluster_aromatization Aromatization oxime_ether Oxime Ether allylation Allylation oxime_ether->allylation amine Amine allylation->amine amide_formation Amide Formation amine->amide_formation unsaturated_amide α,β-Unsaturated Amide amide_formation->unsaturated_amide rcm_reaction RCM unsaturated_amide->rcm_reaction dihydropyridone Dihydropyridone rcm_reaction->dihydropyridone grubbs_catalyst Grubbs Catalyst grubbs_catalyst->rcm_reaction elimination Base-induced Elimination dihydropyridone->elimination product Substituted 2-Pyridone elimination->product base Base (e.g., DBU) base->elimination

Caption: Workflow for the synthesis of 2-pyridones via Ring-Closing Metathesis.

Quantitative Data
EntryR1R2R3R4Overall Yield (%)
1HHHH75
2MeHHH72
3HMeHH68
4HHMeH70
5PhHHH65
6HHHOMe62
Experimental Protocol

General Procedure for the RCM Synthesis of 2-Pyridones:

  • Synthesis of the α,β-Unsaturated Amide Precursor:

    • To a solution of the appropriate amine (1.0 equiv.) in dichloromethane (B109758) (0.1 M), add the corresponding α,β-unsaturated acid chloride (1.1 equiv.) and triethylamine (B128534) (1.5 equiv.) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the acyclic diene precursor.

  • Ring-Closing Metathesis:

    • Dissolve the α,β-unsaturated amide precursor (1.0 equiv.) in anhydrous, degassed dichloromethane (0.002 M).

    • Add Grubbs' second-generation catalyst (5 mol%) to the solution.

    • Reflux the reaction mixture under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude dihydropyridone intermediate by column chromatography on silica gel.

  • Aromatization:

    • Dissolve the purified dihydropyridone (1.0 equiv.) in dichloromethane (0.1 M).

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted 2-pyridone.

Multicomponent Synthesis of 3-Cyano-2-Pyridones

This one-pot, three-component reaction provides a rapid and efficient synthesis of highly functionalized 3-cyano-2-pyridones from readily available starting materials. This method is particularly useful for generating libraries of compounds for biological screening.

Reaction Scheme

multicomponent_synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile (B47326) Malononitrile malononitrile->knoevenagel ketone Methyl Ketone michael Michael Addition ketone->michael ammonium_acetate Ammonium (B1175870) Acetate cyclization Intramolecular Cyclization ammonium_acetate->cyclization knoevenagel->michael michael->cyclization dehydrogenation Dehydrogenation cyclization->dehydrogenation product 3-Cyano-4,6-diaryl- 2-pyridone dehydrogenation->product

Caption: Plausible reaction pathway for the multicomponent synthesis of 3-cyano-2-pyridones.

Quantitative Data
EntryAromatic Aldehyde (Ar¹)Methyl Ketone (Ar²)ProductYield (%)
1Ph-CHOPh-CO-CH₃3-cyano-4,6-diphenyl-2-pyridone88
24-Cl-C₆H₄-CHOPh-CO-CH₃4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridone92
34-MeO-C₆H₄-CHOPh-CO-CH₃3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridone85
4Ph-CHO4-Br-C₆H₄-CO-CH₃6-(4-bromophenyl)-3-cyano-4-phenyl-2-pyridone89
52-Naphthyl-CHOPh-CO-CH₃3-cyano-4-(2-naphthyl)-6-phenyl-2-pyridone83
Experimental Protocol

General Procedure for the Multicomponent Synthesis of 3-Cyano-2-Pyridones:

  • A mixture of the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (B145695) (10 mL) is placed in a round-bottom flask.

  • The reaction mixture is refluxed with stirring for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The solid is washed with cold ethanol and then dried under vacuum to afford the pure 3-cyano-2-pyridone.

  • Further purification can be achieved by recrystallization from ethanol or acetic acid if necessary.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical and reliable method for the synthesis of 3-cyano-2-pyridones. It involves the reaction of a 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base.

Reaction Scheme

guareschi_thorpe cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Reaction diketone 1,3-Diketone condensation Knoevenagel-type Condensation diketone->condensation cyanoacetamide Cyanoacetamide cyanoacetamide->condensation base Base (e.g., Piperidine) base->condensation solvent Solvent (e.g., Ethanol) solvent->condensation cyclization Intramolecular Cyclization condensation->cyclization product 3-Cyano-4,6-disubstituted- 2-pyridone cyclization->product

Caption: General scheme of the Guareschi-Thorpe condensation for 2-pyridone synthesis.

Quantitative Data
Entry1,3-Diketone (R1, R2)ProductYield (%)
1Acetylacetone (R1=Me, R2=Me)3-cyano-4,6-dimethyl-2-pyridone78
2Benzoylacetone (R1=Ph, R2=Me)3-cyano-4-methyl-6-phenyl-2-pyridone & 3-cyano-6-methyl-4-phenyl-2-pyridone65 (mixture)
3Dibenzoylmethane (R1=Ph, R2=Ph)3-cyano-4,6-diphenyl-2-pyridone82
41,1,1-Trifluoroacetylacetone (R1=CF₃, R2=Me)3-cyano-4-methyl-6-trifluoromethyl-2-pyridone71
Experimental Protocol

General Procedure for the Guareschi-Thorpe Condensation:

  • To a solution of the 1,3-dicarbonyl compound (10 mmol) in ethanol (20 mL), add cyanoacetamide (10 mmol, 0.84 g).

  • Add a catalytic amount of piperidine (B6355638) (0.2 mL).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

[4+2] Cycloaddition (Diels-Alder) Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, provides a powerful tool for the construction of the 2-pyridone ring system. This approach typically involves the reaction of a 1-aza-1,3-diene with a suitable dienophile, such as an alkyne, to form a dihydropyridine (B1217469) intermediate which then tautomerizes to the 2-pyridone.

Reaction Scheme

diels_alder cluster_reactants Reactants cluster_reaction Reaction azadiene 1-Aza-1,3-diene cycloaddition [4+2] Cycloaddition azadiene->cycloaddition alkyne Alkyne (Dienophile) alkyne->cycloaddition intermediate Dihydropyridine Intermediate cycloaddition->intermediate tautomerization Tautomerization intermediate->tautomerization product Substituted 2-Pyridone tautomerization->product

2-Hydroxypyridine: A Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyridine (B17775), and its tautomeric form 2-pyridone, have emerged as highly versatile and efficient catalysts in a variety of organic transformations. The unique ability of this heterocyclic compound to act as a bifunctional catalyst, engaging in simultaneous proton donation and acceptance, has led to its successful application in reactions such as amidation of esters. Furthermore, this compound and its derivatives have proven to be effective ligands in transition metal-catalyzed reactions, including the α-alkylation of ketones. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a catalyst, aimed at researchers, scientists, and professionals in the field of drug development.

Bifunctional Catalysis: Amidation of Esters

This compound excels as a bifunctional catalyst in the amidation of unactivated esters, a reaction that is often challenging under mild conditions. Its efficacy stems from the concerted action of the hydroxyl (or N-H in the pyridone tautomer) and the pyridine (B92270) nitrogen, which activate both the ester and the amine simultaneously. This dual activation lowers the energy barrier of the reaction, facilitating the formation of the amide bond.

General Mechanism of this compound-Catalyzed Amidation

The catalytic cycle is believed to proceed through a concerted transition state where the acidic proton of this compound activates the leaving group of the ester, while the basic nitrogen atom of the pyridine ring deprotonates the incoming amine nucleophile. This synchronous proton transfer avoids the formation of high-energy charged intermediates.

amidation_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Ester Ester (R-COOR') TS Cyclic Transition State Ester->TS Activation by -OH group Amine Amine (R''-NH2) Amine->TS Activation by Pyridine N Catalyst This compound Catalyst->TS TS->Catalyst Regeneration Amide Amide (R-CONHR'') TS->Amide Alcohol Alcohol (R'-OH) TS->Alcohol

Caption: Proposed mechanism for this compound-catalyzed amidation.

Quantitative Data for Amidation of Esters

The following table summarizes the performance of this compound as a catalyst in the amidation of various esters with amines. The data is compiled from seminal work in the field.[1][2]

EntryEsterAmineCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Ethyl BenzoateBenzylamine25165587
2Ethyl LaurateBenzylamine25165592
3Butyl AcetateBenzylamine25100185
4Ethyl Phenylacetate3,4-Dimethoxyphenethylamine25165587
5Methyl SalicylateCyclohexylamine25165578
Experimental Protocol: General Procedure for this compound-Catalyzed Amidation of Esters[1][2]
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ester (1.0 equiv), the amine (1.2 equiv), and this compound (0.25 equiv).

  • Reaction Setup: The reaction is typically performed neat, without a solvent. For high-boiling reactants, the flask is heated in an oil bath to the specified temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess amine and the this compound catalyst are removed by washing with dilute acid (e.g., 1 M HCl). The organic layer is then washed with a saturated solution of sodium bicarbonate and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting amide can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Ligand in Transition Metal Catalysis: α-Alkylation of Ketones

This compound and its derivatives have been successfully employed as ligands in palladium-catalyzed α-alkylation of ketones with primary alcohols. This transformation proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes a condensation reaction with the ketone, followed by hydrogenation of the resulting enone. The this compound ligand plays a crucial role in facilitating the key steps of this catalytic cycle.

General Mechanism of Pd/2-Hydroxypyridine-Catalyzed α-Alkylation

The catalytic cycle involves the palladium center, assisted by the this compound ligand, in the dehydrogenation of the alcohol to an aldehyde. The aldehyde then reacts with the ketone in an aldol (B89426) condensation to form an α,β-unsaturated ketone. Finally, the palladium hydride species, formed during the initial dehydrogenation step, reduces the enone to afford the α-alkylated ketone.

alpha_alkylation_workflow Start Ketone & Primary Alcohol Dehydrogenation Pd-Catalyzed Dehydrogenation of Alcohol Start->Dehydrogenation Aldehyde Aldehyde Intermediate Dehydrogenation->Aldehyde Aldol Aldol Condensation with Ketone Aldehyde->Aldol Enone α,β-Unsaturated Ketone Aldol->Enone Hydrogenation Pd-Catalyzed Hydrogenation Enone->Hydrogenation End α-Alkylated Ketone Hydrogenation->End

Caption: Experimental workflow for α-alkylation of ketones.

Quantitative Data for Pd-Catalyzed α-Alkylation of Ketones

The following table presents a summary of the substrate scope for the α-alkylation of various ketones with primary alcohols using a palladium catalyst with a this compound-based ligand.[3][4]

EntryKetoneAlcoholCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)
1AcetophenoneBenzyl alcohol2.0KOtBu1202488
24'-MethylacetophenoneBenzyl alcohol2.0KOtBu1202492
34'-MethoxyacetophenoneBenzyl alcohol2.0KOtBu1202495
44'-ChloroacetophenoneBenzyl alcohol2.0KOtBu1202478
5PropiophenoneBenzyl alcohol2.0KOtBu1202485
6Acetophenone1-Phenylethanol2.0KOtBu1202475
7Acetophenone1-Butanol2.0KOtBu1202465
Experimental Protocol: General Procedure for Pd/2-Hydroxypyridine-Catalyzed α-Alkylation of Ketones[3][4]
  • Reactant Preparation: To an oven-dried Schlenk tube are added the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the this compound-based ligand (2 mol%), and the base (e.g., potassium tert-butoxide, 1.2 equiv). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The ketone (1.0 equiv), the primary alcohol (1.5 equiv), and the solvent (e.g., toluene) are added via syringe. The Schlenk tube is sealed and the reaction mixture is stirred at the specified temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-alkylated ketone.

Conclusion

This compound has demonstrated significant utility as a versatile catalyst in organic synthesis. Its ability to function as a bifunctional organocatalyst in amidation reactions and as an effective ligand in palladium-catalyzed α-alkylation of ketones highlights its broad applicability. The protocols and data presented herein provide a valuable resource for researchers engaged in the development of efficient and selective synthetic methodologies. The continued exploration of this compound and its derivatives is expected to uncover new catalytic applications and further advance the field of organic synthesis.

References

The Virtuous Catalyst: Enhancing Peptide Synthesis with 2-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the pursuit of chiral purity is paramount. Racemization, the undesirable inversion of stereochemistry at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant implications for the biological activity and safety of the final peptide. This document provides a detailed overview of the application of 2-hydroxypyridine (B17775) (2-HP) and its N-oxide derivative, this compound-N-oxide (HOPO), as highly effective additives to mitigate racemization during peptide bond formation.

Introduction to this compound and its Role in Peptide Synthesis

This compound exists in a tautomeric equilibrium with its 2-pyridone form. This unique property is central to its function as a catalyst in various chemical transformations. In the context of peptide synthesis, both 2-HP and its N-oxide have demonstrated significant potential in suppressing racemization, particularly when used as additives with coupling reagents like carbodiimides.[1] Notably, this compound-N-oxide (HOPO) has emerged as a superior alternative to traditional additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), especially in challenging coupling reactions.[2]

The effectiveness of HOPO lies in its ability to act as a bifunctional catalyst, facilitating the peptide bond formation while minimizing the formation of the undesired oxazolone (B7731731) intermediate, which is a key pathway for racemization.[3][4] This makes HOPO a valuable tool for researchers aiming to synthesize complex and chirally pure peptides.

Quantitative Data Summary

The efficacy of this compound-N-oxide in suppressing racemization and improving yields has been quantitatively demonstrated. The following table summarizes a comparative study of different additives in the coupling of N-benzoyl-L-phenylglycine (Bz-Phg-OH) with L-proline benzyl (B1604629) ester (H-Pro-OBzl) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling reagent in a dichloromethane/water two-phase system.

AdditiveYield (%)D,L-Isomer (Racemization, %)
None~5015-30
HOBt931.8
HOAt951.2
HOPO 96 <0.1
Data sourced from Ho, G. J., et al. (1995).[2]

As the data clearly indicates, the use of HOPO resulted in a significantly lower level of racemization compared to both HOBt and HOAt, while also providing a high reaction yield.

Mechanism of Racemization Suppression

The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate is prone to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.

This compound, through its 2-pyridone tautomer, is believed to suppress racemization via a bifunctional catalysis mechanism. It is proposed that the 2-pyridone tautomer can simultaneously donate a proton to the departing oxygen of the activated ester and accept a proton from the incoming amine, thereby facilitating a concerted mechanism that bypasses the formation of the problematic oxazolone intermediate.

Below is a conceptual diagram illustrating the proposed catalytic role of 2-pyridone in promoting the desired peptide bond formation and minimizing racemization.

G cluster_reactants Reactants cluster_catalyst 2-Pyridone Catalyst cluster_transition Transition State cluster_products Products ActivatedAA Activated Amino Acid TS Concerted Transition State ActivatedAA->TS Amine Incoming Amine Amine->TS TwoPyridone 2-Pyridone (Tautomer) TwoPyridone->TS Bifunctional Catalysis PeptideBond Peptide Bond (No Racemization) TS->PeptideBond CatalystRegen 2-Pyridone (Regenerated) TS->CatalystRegen

Caption: Proposed bifunctional catalysis by 2-pyridone.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling with HOPO Additive

This protocol is based on the method described by Ho et al. (1995) for a two-phase coupling system, which has been shown to be highly effective in suppressing racemization.[2]

Materials:

  • N-protected amino acid (e.g., Bz-Phg-OH)

  • Amino acid ester hydrochloride (e.g., H-Pro-OBzl·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound-N-oxide (HOPO)

  • Dichloromethane (DCM)

  • Water

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of the N-protected amino acid (1.0 equiv) and the amino acid ester hydrochloride (1.0 equiv) in a 1:1 mixture of DCM and water at 0 °C, add HOPO (1.0 equiv).

  • Add EDC (1.1 equiv) to the mixture.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour, and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude peptide by column chromatography or recrystallization as required.

Protocol 2: Solid-Phase Synthesis of Peptides Containing 1-Hydroxypyridine-2-one (1,2-HOPO)

This protocol describes the incorporation of a 1,2-HOPO moiety onto a peptide resin, a useful strategy for creating peptides with metal-chelating properties.

Materials:

  • Fmoc-protected amino acid resin

  • Piperidine (B6355638)/DMF solution (20%)

  • 1,2-HOPO-4-carboxylic acid

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Experimental Workflow:

G Start Fmoc-Peptide-Resin FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotection Wash1 Wash (DMF, DCM) FmocDeprotection->Wash1 Coupling HOPO Coupling: 1,2-HOPO-4-COOH DIC, OxymaPure in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage FinalPeptide HOPO-Containing Peptide Cleavage->FinalPeptide

Caption: Solid-phase synthesis of a HOPO-containing peptide.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF and then DCM.

  • HOPO Coupling:

    • Dissolve 1,2-HOPO-4-carboxylic acid (1.5 equiv) and OxymaPure® (1.5 equiv) in DMF.

    • Add DIC (1.5 equiv) to the solution and pre-activate for 5 minutes.

    • Add the activated HOPO solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative HPLC.

Conclusion

This compound and its N-oxide derivative, HOPO, are valuable additives in peptide synthesis for the effective suppression of racemization. The use of HOPO, in particular, offers a significant advantage over traditional additives, leading to higher chiral purity and yields. The protocols provided herein offer a starting point for researchers to incorporate these beneficial reagents into their peptide synthesis workflows. The unique catalytic properties of the 2-pyridone tautomer underscore the importance of exploring novel catalytic systems to address the persistent challenges in modern peptide chemistry.

References

Application Notes and Protocols: 2-Hydroxypyridine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-hydroxypyridine (B17775) as a versatile ligand in the formation of metal complexes, highlighting its applications in catalysis and drug development. Detailed experimental protocols for the synthesis and characterization of these complexes are also included.

Introduction to this compound Ligands

This compound (2-HP) and its derivatives are a class of organic compounds that have garnered significant interest in coordination chemistry. A key feature of 2-HP is its ability to exist in two tautomeric forms: the lactim (enol) form (this compound) and the lactam (keto) form (2-pyridone). This tautomerism plays a crucial role in its coordination behavior and the reactivity of its metal complexes.[1][2] The deprotonated form, 2-pyridonate, can coordinate to metal ions through both its nitrogen and oxygen atoms, acting as a versatile bidentate ligand.[3][4] This unique structural characteristic has led to the development of this compound-based metal complexes with a wide range of applications.

Tautomerization of this compound.

Applications of this compound Metal Complexes

The versatility of this compound as a ligand has led to its use in a variety of applications, particularly in catalysis and medicinal chemistry.

Catalysis

This compound-based ligands have been instrumental in the development of highly efficient transition metal catalysts. The tautomeric nature of the ligand can facilitate metal-ligand cooperation, where both the metal center and the ligand participate in bond activation processes.

  • α-Alkylation of Ketones: Palladium complexes bearing this compound-based ligands have proven to be active catalysts for the direct α-alkylation of ketones with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[5] This process is an environmentally friendly method for C-C bond formation, as the only byproduct is water.[5] The catalytic cycle involves the dehydrogenation of the alcohol to an aldehyde, followed by an aldol (B89426) condensation with the ketone, and subsequent hydrogenation of the resulting enone.[6]

  • C-H Bond Activation/Arylation: Ruthenium(II) complexes in the presence of this compound-based ligands have shown enhanced catalytic activity for ortho-C-H bond activation and arylation reactions in water.[7] These reactions are fundamental in organic synthesis for the construction of complex organic molecules from simple precursors.

borrowing_hydrogen

Catalytic cycle for α-alkylation of ketones.
Drug Development and Biological Applications

The ability of this compound and its derivatives, such as hydroxypyridinones (HPs), to chelate metal ions has made them attractive scaffolds in drug design.[8][9]

  • Anticancer and Antimicrobial Agents: Metal complexes of this compound derivatives have been investigated for their potential as anticancer and antimicrobial agents.[10][11] The biological activity of these complexes is often enhanced compared to the free ligands.[12] For instance, palladium(II) complexes with 2-hydrazinopyridine (B147025) have shown cytotoxic effects against various cancer cell lines.[13]

  • Enzyme Inhibition: The strong binding affinity of hydroxypyridinones for metal ions, particularly iron, has led to their use in chelation therapy for iron overload diseases.[14] This chelating ability can also be exploited to design inhibitors for metalloenzymes.[8]

  • Biomedical Imaging: The unique coordination properties of these ligands are also being explored in the development of metal-based diagnostic agents.[15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound metal complexes, focusing on catalytic applications.

Table 1: Palladium-Catalyzed α-Alkylation of Acetophenone with Benzyl (B1604629) Alcohol

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-[Pd]K₃PO₄Toluene1102495
4-[Pd]K₃PO₄Toluene1102420

Note: Catalyst 1-[Pd] contains a this compound moiety, while 4-[Pd] lacks the hydroxyl group, demonstrating the importance of this group for catalytic activity.

Table 2: Ruthenium-Catalyzed ortho-C-H Arylation of 2-Phenylpyridine with Bromobenzene

LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
L1K₂CO₃Water1002415
L6K₂CO₃Water1002485

Note: L1 is this compound and L6 is 5-trifluoromethyl-2-hydroxypyridine. The electron-withdrawing trifluoromethyl group on the ligand enhances the catalytic activity.

Experimental Protocols

experimental_workflow

General workflow for synthesis and analysis.
Protocol 1: Synthesis of a Schiff Base Ligand (2-(salicylimino)-3-hydroxypyridine - SIHP)

This protocol describes the synthesis of a Schiff base ligand derived from 2-amino-3-hydroxypyridine (B21099) and salicylaldehyde (B1680747).[10]

Materials:

  • 2-amino-3-hydroxypyridine

  • Salicylaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Water bath

  • Buchner funnel and filter paper

Procedure:

  • Prepare an ethanolic solution of 2-amino-3-hydroxypyridine (e.g., 5g, 1 mmol in an appropriate volume of ethanol).

  • Prepare an ethanolic solution of salicylaldehyde (e.g., 5.54 g, 1 mmol in an appropriate volume of ethanol).

  • In a 250 mL round bottom flask, add the ethanolic solution of salicylaldehyde to the ethanolic solution of 2-amino-3-hydroxypyridine.

  • Add 3-4 drops of concentrated HCl to the reaction mixture with vigorous stirring.

  • Set up the flask for reflux and heat the reaction mixture on a water bath at 80 °C for 6 hours with constant stirring.

  • After 6 hours, quench the hot reaction mixture by pouring it onto crushed ice.

  • Yellow crystals of the Schiff base ligand (SIHP) will precipitate.

  • Filter the crystals using a Buchner funnel, wash with hot water, and then recrystallize twice from distilled ethanol.

  • Dry the purified crystals in a vacuum desiccator.

Protocol 2: Synthesis of Transition Metal Complexes with SIHP

This protocol outlines the general procedure for the synthesis of metal complexes of the Schiff base ligand SIHP.[10]

Materials:

  • Synthesized SIHP ligand

  • Aqueous solution of a metal salt (e.g., CuCl₂, FeCl₂, MnCl₂, ZnCl₂) (1 mmol)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 0.1N Ammonium Hydroxide (NH₄OH) solution

  • Round bottom flask

  • Reflux condenser

  • Water bath

  • Buchner funnel and filter paper

Procedure:

  • Prepare a warmed ethanolic solution of the SIHP ligand (2 mmol).

  • In a round bottom flask, add the aqueous solution of the metal salt (1 mmol) to the ethanolic solution of SIHP.

  • Add 3-4 drops of concentrated HCl with vigorous stirring.

  • Reflux the reaction mixture on a water bath at 90-100 °C for 3 hours with constant stirring.

  • Maintain the appropriate pH of the solution by adding 0.1N NH₄OH solution.

  • A precipitate of the metal complex will form.

  • Cool the reaction mixture, and then filter the precipitate using a Buchner funnel.

  • Wash the precipitate with warm water followed by 50% ethanol.

  • Dry the final metal complex in a vacuum.

Protocol 3: Palladium-Catalyzed α-Alkylation of a Ketone

This protocol provides a general procedure for the α-alkylation of a ketone with an alcohol using a palladium-2-hydroxypyridine complex as a catalyst.[5][6]

Materials:

  • Palladium-2-hydroxypyridine complex (e.g., 1-[Pd])

  • Ketone (e.g., acetophenone)

  • Alcohol (e.g., benzyl alcohol)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add the palladium complex (e.g., 1-5 mol%), the ketone (1.0 mmol), the alcohol (1.2 mmol), and the base (1.5 mmol).

  • Add the solvent (e.g., 3 mL of toluene).

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-alkylated ketone.

Protocol 4: Characterization of this compound Metal Complexes

The following are general guidelines for the characterization of the synthesized metal complexes.

FTIR Spectroscopy:

  • Record the FTIR spectra of the free ligand and the metal complexes using a KBr pellet method.

  • Compare the spectra to identify shifts in the characteristic vibrational frequencies upon coordination. Key bands to observe include the ν(O-H), ν(C=N), and ν(C=O) stretching vibrations. The appearance of new bands in the low-frequency region can be attributed to the formation of M-N and M-O bonds.[16][17]

UV-Vis Spectroscopy:

  • Dissolve the ligand and the metal complexes in a suitable solvent (e.g., DMF or DMSO).

  • Record the electronic absorption spectra in the range of 200-800 nm.

  • Observe the shifts in the absorption bands of the ligand upon complexation, which can provide information about the coordination environment of the metal ion.[16][17]

NMR Spectroscopy:

  • Dissolve the diamagnetic metal complexes and the free ligand in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record the ¹H and ¹³C NMR spectra.

  • Analyze the changes in the chemical shifts of the ligand protons and carbons upon coordination to the metal center. Coordination-induced shifts can help elucidate the binding mode of the ligand.[8][18]

X-ray Diffraction:

  • Grow single crystals of the metal complexes suitable for X-ray diffraction analysis, typically by slow evaporation of a solvent.[19]

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to determine the precise coordination geometry, bond lengths, and bond angles of the metal complex.[19]

By following these protocols and utilizing the provided application notes, researchers can effectively synthesize, characterize, and explore the potential of this compound metal complexes in their respective fields of study.

References

Application Notes and Protocols for the Quantification of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyridine (2-HP), a heterocyclic aromatic organic compound, and its tautomer 2-pyridone, are of significant interest in medicinal chemistry and drug development.[1][2] Due to its presence in various biologically active molecules and its potential role as a metabolite or impurity in pharmaceutical formulations, accurate and precise quantification is crucial. The inherent tautomerism of this compound presents a unique analytical challenge, as the equilibrium between the hydroxy and pyridone forms is influenced by the solvent and pH.[1][2] This document provides detailed application notes and experimental protocols for the quantification of this compound using various analytical techniques.

Analytical Techniques Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the analysis of this compound in pharmaceutical preparations.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring a derivatization step to improve volatility and thermal stability, offers high sensitivity and selectivity.

  • UV-Visible Spectrophotometry provides a simple and cost-effective method for quantification in less complex matrices.[4]

  • Electrochemical Sensors are emerging as a sensitive and rapid tool for the determination of various analytes in biological fluids like urine.[5][6]

This document will detail the protocols for HPLC and UV-Visible Spectrophotometry, and provide a general protocol for electrochemical detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note

HPLC with UV detection is a robust and reliable method for the routine quantification of this compound in pharmaceutical drug substances and formulations.[3][7] The method separates this compound from other components in the sample matrix based on its polarity, and quantification is achieved by measuring its absorbance at a specific wavelength.

Principle: The sample is injected into a liquid chromatograph, where it is carried by a mobile phase through a stationary phase packed in a column. Due to its specific interactions with the stationary phase, this compound is retained for a characteristic amount of time (retention time). A UV detector measures the absorbance of the eluting compound, and the peak area is proportional to its concentration.

Advantages:

  • Good accuracy and precision.

  • Widely available instrumentation.

  • Suitable for routine quality control analysis.

Limitations:

  • Moderate sensitivity compared to mass spectrometry-based methods.

  • Potential for interference from co-eluting compounds in complex matrices.

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]

  • Mobile Phase: A mixture of a buffer (e.g., 0.02 M KH2PO4, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of 65:35 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.[3]

2. Reagent and Standard Preparation:

  • Diluent: Prepare a mixture of the mobile phase components.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.

3. Sample Preparation:

  • Drug Substance: Accurately weigh and dissolve the drug substance in the diluent to achieve a theoretical concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add the diluent.

    • Sonicate for a specified time to ensure complete dissolution of this compound.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a suitable syringe filter (e.g., 0.45 µm) into an HPLC vial.[8]

4. Data Analysis:

  • Inject the blank (diluent), calibration standards, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Calibration_Curve Calibration Curve Generation Chromatogram->Calibration_Curve Quantification Quantification of 2-HP Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk drug and simple formulations where the excipients do not interfere with the absorbance at the analytical wavelength.[9]

Principle: This technique is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Advantages:

  • Simple and rapid analysis.

  • Low cost of instrumentation and operation.

  • Suitable for high-concentration samples.

Limitations:

  • Lower sensitivity and selectivity compared to chromatographic methods.

  • Susceptible to interference from other UV-absorbing compounds in the sample matrix.

Experimental Protocol

1. Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

  • Solvent: A suitable solvent in which this compound is soluble and stable, and which does not absorb at the analytical wavelength (e.g., methanol, ethanol, or a buffered solution).[4]

  • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a standard solution of this compound over a suitable UV range (e.g., 200-400 nm). The reported λmax for 2-pyridone in water is 293 nm.[1]

2. Reagent and Standard Preparation:

  • Solvent: As selected above.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the solvent to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the solvent to cover a linear absorbance range (typically 0.2 to 0.8 absorbance units).

3. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the bulk drug in the solvent to obtain a concentration within the calibration range.

  • Simple Formulation:

    • Accurately weigh a portion of the formulation.

    • Disperse it in the chosen solvent.

    • Sonicate to ensure complete dissolution of this compound.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtrate with the solvent to a concentration within the calibration range.

4. Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the calibration standards and the sample solutions.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Spectrophotometer UV-Vis Spectrophotometer Standard_Prep->Spectrophotometer Sample_Prep Sample Preparation Sample_Prep->Spectrophotometer Absorbance_Measurement Absorbance Measurement at λmax Spectrophotometer->Absorbance_Measurement Calibration_Curve Calibration Curve Generation Absorbance_Measurement->Calibration_Curve Quantification Quantification of 2-HP Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Electrochemical Sensor

Application Note

Electrochemical sensors offer a promising approach for the rapid and sensitive determination of this compound, particularly in biological matrices like urine.[5][6] These sensors can be designed to be highly selective and can be miniaturized for point-of-care testing.

Principle: An electrochemical sensor measures the change in an electrical property (e.g., current or potential) that occurs when this compound interacts with a specifically designed electrode surface. This interaction can be an oxidation or reduction reaction of the analyte. The magnitude of the electrical signal is proportional to the concentration of this compound.

Advantages:

  • High sensitivity and selectivity.

  • Rapid analysis time.

  • Potential for portability and miniaturization.

Limitations:

  • The electrode surface can be prone to fouling from matrix components.

  • Method development can be more complex compared to other techniques.

General Experimental Protocol

1. Instrumentation and Materials:

  • Potentiostat: An instrument for controlling and measuring the potential and current at the electrodes.

  • Electrochemical Cell: A three-electrode system comprising a working electrode (e.g., modified glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Supporting Electrolyte: A buffer solution (e.g., phosphate (B84403) buffer saline, pH 7.4) to provide conductivity and maintain a constant pH.

2. Electrode Modification (Example): The working electrode is often modified with nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) to enhance its sensitivity and selectivity towards this compound. The specific modification procedure will depend on the chosen materials.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare standard solutions of this compound in the supporting electrolyte.

  • Biological Samples (e.g., Urine): Urine samples may require minimal pretreatment, such as dilution with the supporting electrolyte and filtration, before analysis.[5]

4. Electrochemical Measurement:

  • Place the three-electrode system in the electrochemical cell containing the sample or standard solution.

  • Apply a potential scan or a constant potential using the potentiostat.

  • Record the resulting current response (e.g., using cyclic voltammetry or differential pulse voltammetry).

  • The peak current is typically proportional to the concentration of this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak current of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Logical Relationship in Electrochemical Sensing

Electrochemical_Sensing Analyte This compound in Sample Electrode Modified Working Electrode Analyte->Electrode Interaction Electrochemical Reaction (Oxidation/Reduction) Electrode->Interaction Signal Electrical Signal (Current/Potential) Interaction->Signal Concentration Concentration Determination Signal->Concentration

Caption: Principle of electrochemical detection of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical techniques described. It is important to note that these values are indicative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix. A comprehensive method validation should be performed for any new analytical procedure.

Analytical TechniqueAnalyteMatrixLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV Pirfenidone Impurity (structurally similar)Drug SubstanceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
UV-Vis Spectrophotometry Pyrazinamide (structurally similar)Dissolution Media1.11 - 13.33 µg/mL[9]0.016 - 0.022 µg/mL[9]0.042 - 0.055 µg/mL[9]99.4 - 103.0[9]
UV-Vis Spectrophotometry Piroxicam (structurally similar)Bulk and Formulation2 - 10 µg/mL[1]Not SpecifiedNot Specified98.86 - 101.44[1]
Electrochemical Sensor Norfloxacin (structurally similar)Human Urine0.5 - 50 µM[6]0.283 µM[6]Not SpecifiedNot Specified

Conclusion

The choice of an analytical technique for the quantification of this compound should be based on the specific requirements of the analysis. HPLC-UV offers a good balance of accuracy, precision, and accessibility for routine analysis in pharmaceutical quality control. UV-Visible spectrophotometry is a simpler and more cost-effective option for less complex samples. Electrochemical sensors represent a powerful tool for rapid and sensitive measurements, particularly in biological matrices. For any chosen method, proper validation is essential to ensure reliable and accurate results.

References

Synthesis of 2-Pyridone from 2-Pyrone: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-pyridone from 2-pyrone through a direct ammonolysis reaction. This method offers a straightforward conversion of the pyrone lactone to the corresponding pyridone lactam. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. Quantitative data, including reaction yield and spectroscopic analysis, are presented to ensure reproducibility. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction

2-Pyridone and its derivatives are significant heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. One of the fundamental methods for the synthesis of the parent 2-pyridone is the conversion of 2-pyrone (also known as α-pyrone) by reaction with an ammonia (B1221849) source. This reaction involves the nucleophilic attack of ammonia on the 2-pyrone ring, leading to ring opening followed by recyclization and dehydration to form the more stable 2-pyridone structure. While conceptually simple, the practical execution of this reaction requires careful control of reaction conditions to achieve satisfactory yields and purity. This document presents a robust and reproducible protocol for this transformation.

Reaction Scheme

The overall chemical transformation from 2-pyrone to 2-pyridone is depicted below:

2-Pyrone + NH₃ → 2-Pyridone + H₂O

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of 2-pyridone from 2-pyrone.

Materials and Equipment
  • Reagents:

  • Equipment:

    • Heavy-walled, sealed reaction tube or a high-pressure reaction vessel

    • Heating mantle or oil bath with a magnetic stirrer and thermocouple

    • Round-bottom flasks

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Glass funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Analytical balance

    • Melting point apparatus

    • NMR spectrometer

    • FT-IR spectrometer

Procedure
  • Reaction Setup: In a heavy-walled, sealed reaction tube, place 2-pyrone (1.0 g, 10.4 mmol).

  • Addition of Ammonia: To the 2-pyrone, add 10 mL of concentrated aqueous ammonia (28-30%).

  • Reaction Conditions: Securely seal the reaction tube and place it in an oil bath. Heat the mixture to 150°C with continuous stirring for 4 hours. Caution: This reaction is performed under pressure. Ensure the reaction vessel is appropriate for the conditions and take all necessary safety precautions, including using a blast shield.

  • Work-up:

    • After the reaction is complete, allow the vessel to cool to room temperature. Caution: Do not open the vessel while it is still hot.

    • Carefully open the reaction tube in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting residue in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-pyridone.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as ethyl acetate (B1210297) or purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the typical quantitative data obtained from this experimental protocol.

ParameterValue
Starting Material 2-Pyrone
Product 2-Pyridone
Molecular Formula C₅H₅NO
Molecular Weight 95.10 g/mol
Typical Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point 106-108 °C
¹H NMR (400 MHz, CDCl₃) δ 7.40 (dd, J=6.5, 2.0 Hz, 1H), 7.28 (ddd, J=9.0, 6.5, 2.0 Hz, 1H), 6.55 (d, J=9.0 Hz, 1H), 6.15 (t, J=6.5 Hz, 1H), 12.5 (br s, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 164.5, 140.0, 135.5, 120.0, 106.0
IR (KBr, cm⁻¹) 3410 (N-H), 1670 (C=O), 1605, 1540

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-pyridone from 2-pyrone.

experimental_workflow start Start reactants 2-Pyrone + Aqueous Ammonia start->reactants reaction Heating at 150°C in Sealed Tube reactants->reaction workup Evaporation of Volatiles reaction->workup extraction DCM Extraction & Water Wash workup->extraction drying Drying with MgSO₄ extraction->drying purification Purification (Recrystallization/ Chromatography) drying->purification product 2-Pyridone purification->product

Caption: Experimental workflow for 2-pyridone synthesis.

Signaling Pathway/Logical Relationship

The logical progression of the chemical transformation from starting material to product is outlined below.

logical_relationship A 2-Pyrone (Lactone) B Nucleophilic Attack by Ammonia A->B NH₃ C Ring Opening B->C D Recyclization (Intramolecular Amide Formation) C->D E Dehydration D->E -H₂O F 2-Pyridone (Lactam) E->F

Caption: Key stages in the conversion of 2-pyrone to 2-pyridone.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 2-pyridone from 2-pyrone. By carefully controlling the reaction temperature and pressure, high yields of the desired product can be consistently achieved. The purification steps outlined are effective in obtaining 2-pyridone of high purity suitable for subsequent applications in research and development. This application note serves as a valuable resource for scientists engaged in the synthesis of heterocyclic compounds.

Application Notes and Protocols: 2-Hydroxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyridine (B17775), which exists in a tautomeric equilibrium with its predominant lactam form, 2-pyridone, is a privileged scaffold in medicinal chemistry.[1] This versatile heterocyclic motif is a cornerstone in the design of a wide array of therapeutic agents due to its unique structural and physicochemical properties. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for amides, phenyls, and other heterocycles, has made it a focal point in drug discovery.[1][2] The 2-pyridone core is found in numerous natural products and has been successfully incorporated into several FDA-approved drugs, highlighting its significance in the development of novel therapeutics.[3]

This document provides detailed application notes on the diverse roles of this compound in medicinal chemistry, alongside comprehensive protocols for the synthesis and evaluation of its derivatives.

Applications of this compound in Medicinal Chemistry

The structural features of the this compound moiety make it a valuable pharmacophore in various therapeutic areas. Its applications primarily stem from its ability to engage in key interactions with biological targets.

Kinase Inhibition

The 2-pyridone motif is a prominent feature in a number of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The nitrogen and carbonyl group of the 2-pyridone ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common strategy for achieving high-affinity binding.[2]

A notable example is Palbociclib (B1678290) (Ibrance®) , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive and HER2-negative breast cancer.[4] The 2-pyridone core of Palbociclib is crucial for its interaction with the CDK6 hinge region. Other FDA-approved kinase inhibitors featuring the 2-pyridone scaffold include Ripretinib (kinase inhibitor) and Duvelisib (dual PI3Kδ/γ inhibitor).[3]

Signaling Pathway of Palbociclib (CDK4/6 Inhibition):

Palbociclib_Pathway cluster_growth_factors Growth Factors cluster_receptor Receptor Tyrosine Kinase cluster_downstream Downstream Signaling cluster_cyclinD_CDK Cyclin D-CDK4/6 Complex cluster_Rb_E2F Rb-E2F Pathway cluster_cell_cycle Cell Cycle Progression Growth Factors Growth Factors RTK RTK Growth Factors->RTK binds PI3K PI3K RTK->PI3K activates RAS RAS RTK->RAS activates AKT AKT PI3K->AKT activates MAPK MAPK RAS->MAPK activates Cyclin D Cyclin D AKT->Cyclin D upregulates MAPK->Cyclin D upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates Rb Rb Rb->pRb E2F E2F pRb->E2F releases S Phase S Phase E2F->S Phase promotes G1 Phase G1 Phase G1 Phase->S Phase transition Cell Proliferation Cell Proliferation S Phase->Cell Proliferation Palbociclib Palbociclib Palbociclib->CDK4/6 inhibits

Caption: Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.

Metalloenzyme Inhibition

The this compound scaffold, particularly its hydroxypyrone and hydroxythiopyrone isosteres, serves as an effective zinc-binding group (ZBG) in the design of metalloenzyme inhibitors. These enzymes, which include matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a catalytic zinc ion in their active site. The hydroxyl and carbonyl/thiocarbonyl groups of the this compound moiety can chelate this zinc ion, thereby inhibiting the enzyme's activity.[5][6]

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with diseases such as cancer and arthritis.[6] 2-Hydroxypyridone derivatives have been developed as potent and selective MMP inhibitors.[7]

  • Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones.[8][9] Their dysregulation is implicated in various cancers. The this compound motif has been incorporated into HDAC inhibitors to chelate the active site zinc ion.[5]

Signaling Pathway of HDAC Inhibition in Cancer:

HDAC_Inhibition cluster_chromatin Chromatin State cluster_gene_expression Gene Expression cluster_cellular_outcomes Cellular Outcomes Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation/Deacetylation Chromatin Condensation Chromatin Condensation Histones->Chromatin Condensation leads to Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation leads to HATs Histone Acetyltransferases (HATs) HATs->Acetylated Histones promotes HDACs Histone Deacetylases (HDACs) HDACs->Histones promotes deacetylation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription allows Tumor Suppressor Genes (e.g., p21) Tumor Suppressor Genes (e.g., p21) Gene Transcription->Tumor Suppressor Genes (e.g., p21) activates Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes (e.g., p21)->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes (e.g., p21)->Apoptosis This compound HDACi This compound-based HDAC Inhibitor This compound HDACi->HDACs inhibits

Caption: HDAC inhibitors promote histone acetylation, leading to the expression of tumor suppressor genes.

Antibacterial and Antifungal Agents

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogens.[10] The ability of the 2-pyridone ring to mimic peptide bonds and participate in hydrogen bonding interactions is thought to contribute to its efficacy.[2] These compounds can interfere with essential cellular processes in bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.

Quantitative Data

The following tables summarize the biological activity of representative this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeTarget/Cell LineIC₅₀ (µM)Reference
PalbociclibCDK40.011[4]
PalbociclibCDK60.016[4]
Pyrrolopyridine-pyridone analogMet Kinase0.0018[11]
Spiro-pyridine derivative 5HepG-210.58[12]
Spiro-pyridine derivative 5Caco-29.78[12]
Spiro-pyridine derivative 7HepG-28.90[12]
Spiro-pyridine derivative 7Caco-27.83[12]
Furanpydone AMKN-454.35[10]
Furanpydone AHCT1165.12[10]
Furanpydone AK5626.23[10]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydroxypyridone derivative 6bS. aureus6.25[13]
Hydroxypyridone derivative 6bB. subtilis12.5[13]
Hydroxypyridone derivative 6bE. coli12.5[13]
Hydroxypyridone derivative 22dS. aureus6.25[13]
Hydroxypyridone derivative 22dE. coli6.25[13]
Furanpydone AS. aureus12.5[10]
ApiosporamideS. aureus1.56[10]
ApiosporamideB. subtilis3.12[10]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Pyridone Derivative

This protocol describes a general method for the synthesis of a 1,6-dihydro-6-oxo-1-phenylpyridine-3-carboxylic acid derivative, a common scaffold for JNK inhibitors.[14]

Workflow for the Synthesis of a 2-Pyridone Derivative:

synthesis_workflow Starting_Materials Substituted Aniline (B41778) + Diethyl 2-(ethoxymethylene)malonate Reaction_1 Cyclization Starting_Materials->Reaction_1 Intermediate_1 Ethyl 1-aryl-1,4-dihydro-4-oxo -pyridine-3-carboxylate Reaction_1->Intermediate_1 Reaction_2 Hydrolysis Intermediate_1->Reaction_2 Final_Product 1-Aryl-1,4-dihydro-4-oxo -pyridine-3-carboxylic acid Reaction_2->Final_Product Purification Recrystallization Final_Product->Purification

Caption: A general workflow for the synthesis of a 2-pyridone derivative.

Materials:

  • Substituted aniline (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.1 eq)

  • Diphenyl ether

  • Ethanol (B145695)

  • Aqueous sodium hydroxide (B78521) solution (e.g., 10%)

  • Hydrochloric acid (e.g., 10%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Cyclization:

    • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in diphenyl ether.

    • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add hexane (B92381) to precipitate the product, ethyl 1-aryl-1,4-dihydro-4-oxo-pyridine-3-carboxylate.

    • Collect the solid by vacuum filtration and wash with hexane.

  • Hydrolysis:

    • Suspend the crude ester from the previous step in ethanol.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product, 1-aryl-1,4-dihydro-4-oxo-pyridine-3-carboxylic acid, by vacuum filtration.

    • Wash the solid with water and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-pyridone derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the IC₅₀ value of a this compound-based compound against a target kinase.[15][16]

Workflow for In Vitro Kinase Inhibition Assay:

kinase_assay_workflow Setup Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (serial dilutions) Reaction Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor Setup->Reaction Termination Add ADP-Glo™ Reagent: - Stop kinase reaction - Deplete remaining ATP Reaction->Termination Detection Add Kinase Detection Reagent: - Convert ADP to ATP - Luciferase/Luciferin reaction Termination->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: A workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of the this compound test compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • In each well of the plate, add the following in order:

      • Kinase assay buffer

      • Test compound dilution or vehicle control (for no-inhibitor and no-enzyme controls)

      • Kinase (except in no-enzyme control wells)

      • Substrate

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain.[3][17]

Workflow for Broth Microdilution Assay:

mic_workflow Preparation Prepare: - Bacterial Inoculum (0.5 McFarland) - Serial dilutions of test compound - Growth medium (e.g., Mueller-Hinton Broth) Inoculation Inoculate microplate wells containing compound dilutions with bacterial suspension Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Visually inspect for turbidity (bacterial growth) Incubation->Reading Determination Determine MIC: Lowest concentration with no visible growth Reading->Determination

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Materials:

  • Pure culture of the test bacterium

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (37 °C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Conclusion

The this compound scaffold is a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its proven success in a range of therapeutic areas, from oncology to infectious diseases, underscores its importance. The protocols provided herein offer a starting point for the synthesis and evaluation of novel this compound derivatives, with the aim of fostering further innovation in drug discovery and development. The continued exploration of this privileged scaffold holds great promise for the identification of next-generation therapeutics.

References

Application Notes and Protocols for the Multicomponent Synthesis of 2-Pyridone Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of multicomponent reactions (MCRs) for the efficient synthesis of 2-pyridone and its fused derivatives. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with favorable physicochemical properties like metabolic stability and water solubility, makes it an attractive moiety in drug design.[1][3] MCRs offer a powerful and atom-economical approach to generate diverse libraries of these valuable heterocycles from simple and readily available starting materials.[1][4]

This document details various synthetic protocols, presents quantitative data for reaction outcomes and biological activities, and visualizes key signaling pathways targeted by 2-pyridone derivatives in cancer therapy.

Synthetic Protocols and Methodologies

Multicomponent reactions provide a convergent and efficient means to access complex molecular architectures in a single synthetic operation. Several MCRs have been developed for the synthesis of 2-pyridone heterocycles, often involving the condensation of aldehydes, active methylene (B1212753) compounds, and a nitrogen source.

Protocol 1: Three-Component Synthesis of Pyrano[3,2-c]pyridones

This protocol, based on the work of Magedov et al., describes a three-component reaction for the synthesis of pyrano[3,2-c]pyridones, which have shown promising anticancer activity.[1][3][5]

Reaction Scheme:

Aromatic Aldehyde + Malononitrile (B47326) + 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one → Pyrano[3,2-c]pyridone

Experimental Protocol:

  • To a solution of the aromatic aldehyde (0.8 mmol) and malononitrile (0.8 mmol) in ethanol (B145695) (3 mL), add 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) and triethylamine (B128534) (0.36 mmol, 45 mol%).

  • Reflux the reaction mixture for 50 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol to afford the pure pyrano[3,2-c]pyridone derivative.

Workflow for the Three-Component Synthesis of Pyrano[3,2-c]pyridones:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aromatic Aldehyde (0.8 mmol), Malononitrile (0.8 mmol), and 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in Ethanol (3 mL) B Add Triethylamine (0.36 mmol) A->B C Reflux for 50 minutes B->C D Cool to Room Temperature C->D E Filter the Precipitate D->E F Wash with Cold Ethanol E->F G Obtain Pure Pyrano[3,2-c]pyridone F->G G cluster_upstream Upstream Activators cluster_core Core Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Inhibitor 2-Pyridone Inhibitor Inhibitor->JNK G cluster_upstream Upstream Signaling cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Substrates & Effects Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 JAK_STAT->PIM1 Transcription BAD BAD (pro-apoptotic) PIM1->BAD Inhibition CDC25A CDC25A (cell cycle) PIM1->CDC25A Activation Survival Cell Survival BAD->Survival Proliferation Cell Proliferation CDC25A->Proliferation Inhibitor 2-Pyridone Inhibitor Inhibitor->PIM1 G cluster_receptor Receptor Activation cluster_downstream Downstream Pathways cluster_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion PI3K_AKT->Invasion Inhibitor 2-Pyridone Inhibitor Inhibitor->cMet Inhibition of Kinase Activity

References

Application Notes and Protocols for 2-Hydroxypyridine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydroxypyridine (B17775) derivatives in the discovery and development of novel agrochemicals. This document details the synthesis of the this compound scaffold and its derivatization into active fungicidal, herbicidal, and insecticidal compounds. Furthermore, it provides detailed experimental protocols for bioactivity screening and discusses the mechanisms of action for key derivative classes.

Introduction to this compound in Agrochemicals

The this compound core is a versatile scaffold in medicinal and agrochemical chemistry. Its unique electronic properties and ability to participate in various chemical transformations make it an excellent starting point for the synthesis of a diverse range of bioactive molecules. In the agrochemical sector, derivatives of this compound have demonstrated potent activity as fungicides, herbicides, and insecticides. The tautomeric equilibrium between the hydroxy and pyridone forms allows for diverse interactions with biological targets.[1][2]

Synthesis of this compound and its Derivatives

The synthesis of agrochemically active compounds based on the this compound scaffold typically involves two key stages: the synthesis of the this compound precursor and its subsequent derivatization.

Protocol for the Synthesis of this compound Precursor

A common and efficient method for the synthesis of this compound involves the hydrolysis of 2-chloropyridine (B119429).[3]

Materials:

  • 2-Chloropyridine

  • Potassium hydroxide (B78521) (KOH)

  • Tertiary amyl alcohol

  • Concentrated hydrochloric acid (HCl)

  • Methanol (B129727)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, heat a mixture of 600 ml of tertiary amyl alcohol and 330 g of potassium hydroxide (approx. 90% purity) to reflux (approximately 118°C).[3]

  • Slowly add 227 g of 2-chloropyridine dropwise over 1.5 hours. The temperature of the reaction mixture will likely decrease to around 105°C.[3]

  • Continue to reflux the mixture for 24 hours.[3]

  • After the reaction is complete, distill off the tertiary amyl alcohol.

  • Add 1000 ml of water to the residue and continue distillation until about 600 ml of water has been removed.

  • Cool the remaining mixture and adjust the pH to between 5 and 6 using concentrated HCl.

  • Distill off the remaining water.

  • Cool the residue to 60°C and slowly add 700 ml of methanol.

  • Cool the mixture to room temperature to precipitate inorganic salts.

  • Filter the mixture and rinse the precipitate with approximately 100 ml of methanol.

  • Combine the methanol filtrates and concentrate them under vacuum.

  • Distill the residue under vacuum. Collect the fraction that boils at 174-178°C at 14 mmHg to obtain pure this compound.[3]

General Protocol for Derivatization of this compound

The following is a generalized protocol for the derivatization of the this compound scaffold, which can be adapted for the synthesis of specific fungicides, herbicides, and insecticides through the selection of appropriate starting materials and reaction conditions. Derivatization often involves targeting the hydroxyl group or other positions on the pyridine (B92270) ring.

Materials:

  • This compound precursor

  • Appropriate electrophile (e.g., alkyl halide, acyl chloride) for the desired derivative

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the this compound precursor in an appropriate anhydrous solvent.

  • Add a suitable base to the solution to deprotonate the hydroxyl group, forming the corresponding pyridin-2-olate salt.

  • Slowly add the desired electrophile to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).

  • Allow the reaction to stir for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired this compound derivative.

Application in Fungicide Research

This compound derivatives have shown significant potential as fungicides, with some compounds exhibiting broad-spectrum activity against various plant pathogens.

Quantitative Bioactivity Data of this compound Fungicides

The following table summarizes the in vitro fungicidal activity of selected this compound derivatives against various plant pathogens. The EC50 value represents the concentration of the compound that inhibits 50% of the fungal growth.

Compound IDTarget PathogenEC50 (µg/mL)Reference
A5 Fusarium graminearum2.53[4]
Magnaporthe oryzae2.84[4]
Rhizoctonia solani1.64[4]
Botrytis cinerea4.67[4]
Sclerotinia sclerotiorum5.50[4]
I-12 Cercospora arachidicola4.61 - 6.66[5]
Rhizoctonia solani4.61 - 6.66[5]
Sclerotinia sclerotiorum4.61 - 6.66[5]
Experimental Protocol: In Vitro Antifungal Assay

This protocol describes a method for evaluating the in vitro antifungal activity of this compound derivatives against a range of plant pathogenic fungi using a broth microdilution method.[6]

Materials:

  • This compound derivatives

  • Fungal isolates (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolates on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest the spores by flooding the plate with sterile water and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Perform serial dilutions of the stock solutions in the appropriate culture medium to achieve the desired test concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted compound solutions to the respective wells.

    • Include a positive control (medium with a known fungicide) and a negative control (medium with DMSO only).

    • Add 100 µL of the fungal spore suspension to each well.

  • Incubation and Measurement:

    • Incubate the plates at a suitable temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

    • Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (OD_test - OD_blank) / (OD_control - OD_blank))

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Application in Herbicide Research

Derivatives of this compound have been developed as potent herbicides, often acting as mimics of the plant hormone auxin or as inhibitors of essential enzymes like protoporphyrinogen (B1215707) oxidase (PPO).

Quantitative Bioactivity Data of this compound Herbicides

The following table presents the herbicidal activity of selected this compound derivatives against common weed species. The IC50 value represents the concentration of the compound that inhibits 50% of the plant growth.

Compound IDTarget WeedIC50 (µM)Reference
Compound 2o Brassica campestris< 1[7]
Agrostis stolonifera< 1[7]
Pyridine-thiourea A2 Arabidopsis thaliana (root growth)>80% inhibition at 100 µM[8]
Pyridine-thiourea A29 Arabidopsis thaliana (root growth)>90% inhibition at 100 µM[8]
Experimental Protocol: Greenhouse Herbicide Efficacy Trial

This protocol outlines a standard procedure for evaluating the post-emergence herbicidal efficacy of this compound derivatives in a greenhouse setting.[9]

Materials:

  • This compound derivatives formulated for spraying

  • Target weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Crop species for selectivity testing (e.g., corn, soybean)

  • Pots filled with a suitable soil mix

  • Greenhouse with controlled temperature, humidity, and light

  • Spray chamber or handheld sprayer

  • Non-ionic surfactant

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed and crop species in pots and allow them to grow to the 2-4 leaf stage.

    • Thin the seedlings to a uniform number per pot.

  • Herbicide Application:

    • Prepare spray solutions of the this compound derivatives at various concentrations, including a non-ionic surfactant as recommended.

    • Include a negative control (water + surfactant) and a positive control (a commercial herbicide with a similar mode of action).

    • Apply the herbicide solutions to the plants using a spray chamber or handheld sprayer, ensuring uniform coverage.

  • Incubation and Assessment:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess the plants for herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no injury) to 100% (complete plant death).

    • At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction based on the dry weight data compared to the negative control.

    • Determine the GR50 (the concentration causing 50% growth reduction) by plotting the percent growth reduction against the herbicide concentration and fitting the data to a dose-response curve.

Mechanism of Action: Auxin Mimicry and PPO Inhibition

Auxin Mimicry: Many pyridine-based herbicides, including those derived from this compound, act as synthetic auxins.[10][11] They disrupt normal plant growth by overwhelming the natural auxin signaling pathways.

Auxin_Mimicry_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_Herbicide Auxin-Mimicking Herbicide ABP1 ABP1 Receptor Auxin_Herbicide->ABP1 Binds TIR1_AFB TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB Binds Cytoskeletal_Changes Cytoskeletal Rearrangement ABP1->Cytoskeletal_Changes Activates Epinasty Epinasty Cytoskeletal_Changes->Epinasty Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to SCF_Complex SCF E3 Ligase Aux_IAA->SCF_Complex Ubiquitination by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Targets for degradation Proteasome->Aux_IAA Degrades Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Death Auxin_Genes->Uncontrolled_Growth

Caption: Auxin-mimicking herbicide signaling pathway.

Protoporphyrinogen Oxidase (PPO) Inhibition: Other this compound derivatives function by inhibiting PPO, an enzyme crucial for chlorophyll (B73375) and heme biosynthesis.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that destroy cell membranes.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glu_tRNA Glutamyl-tRNA ALA ALA Glu_tRNA->ALA Biosynthesis Pathway PBG PBG ALA->PBG Biosynthesis Pathway PPGIX Protoporphyrinogen IX PBG->PPGIX Biosynthesis Pathway ProtoIX Protoporphyrin IX Chlorophyll Chlorophyll ProtoIX->Chlorophyll PPO PPO Enzyme PPGIX->PPO Accumulated_PPGIX Accumulated Protoporphyrinogen IX PPGIX->Accumulated_PPGIX Accumulates and leaks to cytoplasm PPO_Herbicide PPO-Inhibiting Herbicide PPO_Herbicide->PPO Inhibits PPO->ProtoIX Oxidizes ROS Reactive Oxygen Species (ROS) Accumulated_PPGIX->ROS Light-dependent auto-oxidation Lipid_Peroxidation Lipid Peroxidation & Cell Death ROS->Lipid_Peroxidation

Caption: Protoporphyrinogen Oxidase (PPO) inhibition pathway.

Application in Insecticide Research

The this compound scaffold is also present in several classes of insecticides, including those that target the insect nervous system.

Quantitative Bioactivity Data of this compound Insecticides

The following table provides the insecticidal activity of selected this compound derivatives against various insect pests. The LC50 value represents the lethal concentration that causes 50% mortality in the test population.

Compound IDTarget PestLC50 (mg/L)Reference
1f Aphis craccivora (nymphs)0.080[12]
1d Aphis craccivora (nymphs)0.098[12]
1c Aphis craccivora (nymphs)0.127[12]
Experimental Protocol: Contact Insecticide Bioassay

This protocol describes a leaf-dip bioassay for determining the contact toxicity of this compound derivatives to sucking insects like aphids.[12]

Materials:

  • This compound derivatives

  • Target insect species (e.g., Aphis craccivora)

  • Host plants (e.g., cowpea seedlings)

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Petri dishes

  • Filter paper

  • Fine paintbrush

Procedure:

  • Insect Rearing:

    • Maintain a healthy, age-synchronized colony of the target insect on host plants in a controlled environment.

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Prepare a series of test concentrations by diluting the stock solution with water containing a surfactant (e.g., 0.1% Triton X-100).

  • Bioassay:

    • Excise leaves from the host plants.

    • Dip each leaf in a test solution for 10-20 seconds with gentle agitation.

    • Allow the leaves to air dry.

    • Place a treated leaf in a Petri dish lined with moist filter paper.

    • Using a fine paintbrush, transfer a known number of insects (e.g., 20-30 adults or nymphs) onto the treated leaf.

    • Include a control group with leaves dipped in water and surfactant only.

    • Seal the Petri dishes and incubate them in a controlled environment.

  • Mortality Assessment:

    • Assess insect mortality at 24 and 48 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC50 value by probit analysis of the concentration-mortality data.

Mechanism of Action: Vesicular Acetylcholine (B1216132) Transporter (VAChT) Inhibition

Some pyridine-based insecticides act by inhibiting the vesicular acetylcholine transporter (VAChT) in the presynaptic nerve terminal. This prevents the loading of acetylcholine into synaptic vesicles, leading to a depletion of this neurotransmitter and subsequent paralysis and death of the insect.

VAChT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesizes VAChT VAChT ACh->VAChT Transported by Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle Loads into Released_ACh Released ACh Synaptic_Vesicle->Released_ACh Release (Exocytosis) VAChT_Insecticide VAChT-Inhibiting Insecticide VAChT_Insecticide->VAChT Inhibits ACh_Receptor ACh Receptor Released_ACh->ACh_Receptor Binds to Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Paralysis Paralysis & Death Signal_Transmission->Paralysis Lack of signal leads to

Caption: Vesicular Acetylcholine Transporter (VAChT) inhibition pathway.

Conclusion

This compound and its derivatives represent a valuable and versatile class of compounds in agrochemical research. Their synthetic accessibility and the diverse range of biological activities exhibited by their derivatives make them promising candidates for the development of new and effective fungicides, herbicides, and insecticides. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this important chemical scaffold.

References

Application Note: NMR Spectroscopic Analysis of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 2-hydroxypyridine (B17775), NMR analysis is particularly insightful due to its existence in a tautomeric equilibrium with 2-pyridone. This equilibrium is highly sensitive to the solvent environment, which dictates the predominant form in solution and significantly influences the resulting NMR spectra.[1][2] Understanding this tautomerism is critical for accurate spectral interpretation and structural confirmation in drug discovery and chemical research. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including data interpretation considering its tautomeric nature.

Tautomerism of this compound

This compound exists in a dynamic equilibrium with its tautomer, 2-pyridone. The lactim (this compound) and lactam (2-pyridone) forms interconvert via proton transfer.[3] The position of this equilibrium is strongly influenced by the solvent. In non-polar solvents, the this compound form is favored, whereas polar solvents, capable of hydrogen bonding, stabilize the more polar 2-pyridone form, making it predominant in solvents like water and DMSO.[3][4] In solvents of intermediate polarity, such as chloroform, a mixture of both tautomers may be observed.

Caption: Tautomeric equilibrium between this compound and 2-pyridone.

Experimental Protocols

This section details the procedures for sample preparation and acquisition of 1D and 2D NMR spectra.

3.1. Sample Preparation

  • Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Choose a deuterated solvent based on the desired tautomeric form to be studied.

    • Chloroform-d (CDCl₃): For observing a potential mixture of tautomers.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): For analyzing the predominant 2-pyridone form.

    • Benzene-d₆ or Cyclohexane-d₁₂: For analyzing the this compound form.

  • Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[6][7] Mix thoroughly until the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[8][9]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If TMS is not pre-added to the solvent, a small drop can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[10][11]

3.2. NMR Data Acquisition

The following are general parameters for a 400-600 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

NMR_Workflow prep 1. Sample Preparation acq_1d 2. 1D NMR Acquisition (¹H, ¹³C) prep->acq_1d Dissolved Sample proc_1d 3. 1D Data Processing acq_1d->proc_1d Raw FID analysis_1d 4. 1D Spectral Analysis proc_1d->analysis_1d Processed Spectrum acq_2d 5. 2D NMR Acquisition (COSY, HSQC) analysis_1d->acq_2d Need for Unambiguous Assignments confirm 8. Structure Confirmation analysis_1d->confirm proc_2d 6. 2D Data Processing acq_2d->proc_2d Raw 2D FIDs analysis_2d 7. 2D Spectral Analysis proc_2d->analysis_2d Processed 2D Spectrum analysis_2d->confirm Cross-Peak Correlations

Caption: Experimental workflow for NMR analysis of this compound.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse (zg) experiment.[12]

  • Acquisition Time (AQ): 3-4 seconds.[13]

  • Relaxation Delay (D1): 1-2 seconds.

  • Pulse Width: Calibrated 30° or 45° flip angle.[14]

  • Number of Scans (NS): 8 to 16, depending on concentration.

  • Spectral Width (SW): ~16 ppm, centered around 6-8 ppm.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).[15]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Pulse Width: Calibrated 30° flip angle.

  • Number of Scans (NS): 128 to 1024, depending on concentration.

  • Spectral Width (SW): ~220 ppm, centered around 100-120 ppm.

3.2.3. 2D NMR Spectroscopy (Optional but Recommended) For unambiguous assignment of proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are invaluable.[16][17]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks (e.g., adjacent protons on the pyridine (B92270) ring).[18]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing definitive C-H connectivity.[18][19]

3.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a polynomial function to correct the baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10][11]

Data Presentation and Interpretation

The chemical shifts and coupling constants are highly dependent on the solvent due to the tautomeric equilibrium. The data below is compiled for the predominant 2-pyridone form.

Table 1: ¹H NMR Data for 2-Pyridone

ProtonChemical Shift (δ) in CDCl₃ (ppm)[20]Multiplicity & Coupling Constants (J) in CDCl₃ (Hz)[20]Chemical Shift (δ) in DMSO-d₆ (ppm)
H36.599ddd, J = 9.2, 6.4, 1.2~6.4
H47.421ddd, J = 9.2, 6.6, 2.0~7.4
H56.303ddd, J = 6.6, 6.4, 1.2~6.2
H67.487ddd, J = 6.4, 2.0, 0.7~7.6
NH13.65br s~11.7

Note: Data for DMSO-d₆ is estimated based on typical solvent effects and may vary.

Table 2: ¹³C NMR Data for 2-Pyridone

CarbonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)[21]
C2 (C=O)~165~163
C3~120~119
C4~140~139
C5~105~105
C6~135~135

Note: Specific ¹³C data for this compound in CDCl₃ is sparse in literature; values are typical for pyridone structures.[22]

Interpretation Notes:

  • ¹H Spectrum: The spectrum of the 2-pyridone form typically shows four distinct signals in the aromatic/olefinic region (6.0-8.0 ppm) and a broad singlet for the N-H proton at a significantly downfield shift (>10 ppm), which is characteristic of an amide proton. The coupling patterns (ddd - doublet of doublet of doublets) arise from ortho, meta, and para couplings between the ring protons.

  • ¹³C Spectrum: The spectrum of the 2-pyridone form will show five signals for the ring carbons. The most downfield signal corresponds to the carbonyl carbon (C2), typically appearing around 163-165 ppm.[22] The other four signals will be in the 100-140 ppm range.

  • Solvent Effects: When switching from a non-polar to a polar solvent, the disappearance of a sharp O-H signal and the appearance of a broad, downfield N-H signal is a strong indicator of the shift in equilibrium towards the 2-pyridone tautomer.

Conclusion

The NMR analysis of this compound requires careful consideration of its tautomeric equilibrium with 2-pyridone. The choice of deuterated solvent is a critical experimental parameter that determines which tautomer is predominantly observed. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can obtain high-quality NMR spectra. The provided data tables and interpretation guidelines will aid in the accurate structural characterization of this compound and its derivatives, which is essential for applications in medicinal chemistry and materials science. For unambiguous assignments, employing 2D NMR techniques such as COSY and HSQC is highly recommended.

References

Application Notes and Protocols: 2-Hydroxypyridine Derivatives in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-hydroxypyridine (B17775) and its derivatives as a promising scaffold in the discovery and development of novel anti-inflammatory agents. This document outlines their mechanisms of action, key quantitative data from preclinical studies, and detailed protocols for essential experimental assays.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The this compound (also known as 2-pyridone) scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. Derivatives of this compound have demonstrated significant anti-inflammatory potential through various mechanisms, making them attractive candidates for further development.

Mechanisms of Action

The anti-inflammatory effects of this compound derivatives are multifaceted, primarily revolving around the modulation of key inflammatory pathways.

1. Inhibition of Pro-Inflammatory Enzymes through Iron Chelation:

A significant number of 3-hydroxy-pyridine-4-one derivatives exert their anti-inflammatory effects through iron chelation.[1][2] Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron for their catalytic activity.[1][2] By sequestering iron, these compounds can effectively inhibit the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][2]

2. Modulation of NF-κB and MAPK Signaling Pathways:

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Several 2-pyridone derivatives have been shown to suppress the activation of these pathways. For instance, some derivatives inhibit the expression of iNOS and COX-2 by targeting the p38 MAPK pathway. Furthermore, certain pyridine (B92270) N-oxide derivatives have been found to inhibit the DNA binding of NF-κB, a crucial step in its activation, without affecting the degradation of its inhibitory subunit, IκBα, or the nuclear translocation of the p65 subunit.

Quantitative Anti-Inflammatory Data

The following tables summarize the anti-inflammatory activity of representative this compound derivatives from preclinical studies.

Table 1: In Vivo Anti-Inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives [1][2]

CompoundAnimal ModelDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition by Reference
Compound ACarrageenan-induced paw edema (rat)2067%Indomethacin (10 mg/kg)60%
Compound BCarrageenan-induced paw edema (rat)400Significant inhibitionIndomethacin (10 mg/kg)60%
Compound CCarrageenan-induced paw edema (rat)20058%Indomethacin (10 mg/kg)60%
Compound ACroton oil-induced ear edema (mouse)2037%Indomethacin (10 mg/kg)65%
Compound BCroton oil-induced ear edema (mouse)40043%Indomethacin (10 mg/kg)65%
Compound CCroton oil-induced ear edema (mouse)20050%Indomethacin (10 mg/kg)65%

Table 2: In Vitro Anti-Inflammatory Activity of Pyridine Derivatives

CompoundCell LineAssayIC50 (µM)
1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3)RAW 264.7Nitric Oxide Production10.0
1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3)RAW 264.7TNF-α Production13.1

Experimental Protocols

Detailed methodologies for key in vivo and in vitro anti-inflammatory assays are provided below.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to evaluate the efficacy of potential anti-inflammatory drugs.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds, reference drug, or vehicle intraperitoneally or orally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).

  • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100

Protocol 2: Croton Oil-Induced Ear Edema in Mice

This model is used to assess the topical or systemic anti-inflammatory activity of compounds.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Croton oil solution (e.g., 5% in acetone)

  • Test compounds

  • Reference drug (e.g., Dexamethasone)

  • Vehicle (e.g., acetone)

  • Micrometer

  • Biopsy punch (e.g., 6 mm diameter)

Procedure:

  • Administer the test compounds systemically (e.g., intraperitoneally) or topically to the right ear.

  • After 30 minutes, apply a fixed volume (e.g., 20 µL) of croton oil solution to the inner surface of the right ear. The left ear serves as a control and receives the vehicle only.

  • After a specified time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

  • Use a biopsy punch to remove a circular section from both the right (treated) and left (control) ears.

  • Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Calculate the percentage inhibition of edema for each group.

Protocol 3: LPS-Stimulated RAW 264.7 Macrophage Assay

This in vitro model is used to investigate the cellular mechanisms of anti-inflammatory agents.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • Reagents for Western blotting (antibodies against iNOS, COX-2, phospho-MAPKs, etc.)

Procedure:

Nitric Oxide (NO) and Cytokine Production:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat the cells with test compounds and then stimulate with LPS for an appropriate duration (e.g., 24 hours for iNOS/COX-2, 15-60 minutes for phospho-MAPKs).

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, or other proteins of interest.

  • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound derivatives, as well as a typical experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Inflammatory Response cluster_5 This compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK DNA DNA MAPK_pathway->DNA activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription Enzymes iNOS, COX-2 DNA->Enzymes transcription HP_deriv This compound Derivatives HP_deriv->MAPK_pathway inhibit HP_deriv->NFkB_n inhibit DNA binding G cluster_0 In Vivo Evaluation cluster_1 In Vitro Evaluation A Animal Model Selection (Rat or Mouse) B Compound Administration (i.p. or oral) A->B C Induction of Inflammation (Carrageenan or Croton Oil) B->C D Measurement of Edema (Plethysmometer or Weight) C->D E Data Analysis (% Inhibition) D->E F Cell Culture (RAW 264.7 Macrophages) G Compound Treatment F->G H LPS Stimulation G->H I Measurement of Inflammatory Markers (NO, Cytokines, Protein Expression) H->I J Data Analysis (IC50, Dose-Response) I->J G A This compound Scaffold B Chemical Synthesis of Derivatives A->B C In Vitro Screening (e.g., LPS-stimulated macrophages) B->C D Lead Compound Identification (Potency and Low Cytotoxicity) C->D E In Vivo Efficacy Studies (e.g., Carrageenan-induced edema) D->E F Mechanism of Action Studies (Signaling Pathway Analysis) E->F G Preclinical Development F->G

References

Application Notes and Protocols for the Gas-Phase Phototautomerization of 2-Pyridone/2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric equilibrium between 2-pyridone (2-PY) and its isomer, 2-hydroxypyridine (B17775) (2-HP), serves as a fundamental model for understanding proton transfer processes in more complex biological systems, such as DNA base pairs.[1] In the gas phase, the study of this equilibrium under photoexcitation provides a unique window into intrinsic molecular dynamics without the influence of solvent molecules. Recent advanced computational and experimental studies have elucidated a unidirectional phototautomerization mechanism, offering critical insights for photochemistry and the study of light-induced molecular transformations.

This document provides a detailed overview of the current understanding of the gas-phase phototautomerization of 2-pyridone to this compound, including key quantitative data, detailed experimental and computational protocols, and visual diagrams of the processes involved.

Quantitative Data Summary

The following tables summarize the key quantitative data from recent theoretical and experimental studies on the 2-pyridone/2-hydroxypyridine system in the gas phase.

Table 1: Theoretical Energetics of the 2-Pyridone/2-Hydroxypyridine System

Data sourced from multiconfigurational CASSCF and CASPT2 calculations by Queizán et al. (2023).[1][2][3]

Parameter2-Pyridone (Lactam)This compound (Lactim)Notes
Relative Stability (Ground State, S₀) +1.78 kcal/mol0 kcal/molThis compound is the more stable tautomer in the ground state.[1]
Relative Stability (Excited State, S₁) 0 kcal/mol+15.3 kcal/mol2-Pyridone is significantly more stable in the first excited singlet state.[1]
Energy Barrier to S₁/S₂ Conical Intersection 1.04 eV1.15 eVEnergy difference on the S₁ surface from the Franck-Condon point to the minimum energy conical intersection (MECP) with the S₂ state.[2][3]
ZPE-Corrected Energy Barrier to S₁/S₂ Conical Intersection 0.10 eV0.93 eVThe barrier for 2-pyridone is significantly lower after zero-point energy correction, making the transition to the conical intersection feasible through vibrational effects.[1]
Table 2: Experimental Excited-State Lifetimes of 2-Pyridone (S₁ State)

Data from femtosecond time-resolved photoelectron imaging and fluorescence spectroscopy studies.

Lifetime ComponentValueExperimental MethodReference
τ₁0.45 ± 0.05 psFemtosecond Time-Resolved Photoelectron Imaging (TRPEI)Yang et al. (2022)
τ₂5 ± 1 psFemtosecond Time-Resolved Photoelectron Imaging (TRPEI)Yang et al. (2022)
τ₃182 ± 33 psFemtosecond Time-Resolved Photoelectron Imaging (TRPEI)Yang et al. (2022)
τ₄> 1 nsFemtosecond Time-Resolved Photoelectron Imaging (TRPEI)Yang et al. (2022)
Fluorescence Lifetime7.80 ± 0.05 nsPicosecond Streak CameraYang et al. (2022)
Fluorescence Lifetime11.4 ± 0.7 nsLaser-Induced Fluorescence (LIF)Yang et al. (2022)
Fluorescence Lifetime9.6 ± 1 nsLaser-Induced Fluorescence (LIF)Yang et al. (2022)

Note on Quantum Yield: As of the latest research reviewed, a precise experimental quantum yield for the gas-phase phototautomerization of 2-pyridone to this compound has not been explicitly reported. The unidirectional nature of the reaction is strongly supported by theoretical calculations, which show a prohibitively high energy barrier for the reverse reaction (2-HP* → 2-PY*).[1][2]

Signaling Pathways and Experimental Workflows

Phototautomerization Mechanism of 2-Pyridone

The phototautomerization from 2-pyridone to this compound is a complex process that proceeds through multiple electronic states. The currently accepted mechanism, based on high-level computational studies, is depicted below.[1][2][4]

phototautomerization_pathway cluster_S0 Ground State (S₀) cluster_S1 First Excited State (S₁) cluster_S2 Second Excited State (S₂) PY_S0 2-Pyridone (S₀) PY_S1 2-Pyridone (S₁ ππ*) PY_S0->PY_S1 1. Photoexcitation (Pump) HP_S0 This compound (S₀) MECP S₁/S₂ Conical Intersection PY_S1->MECP 2. Vibrational    Effects PY_S2 Dissociative State (S₂ πσ*) Roaming Roaming H-atom Migration PY_S2->Roaming 4. H-atom Dissociation MECP->PY_S2 3. Internal    Conversion Seam S₀/S₂ Intersection Seam Roaming->Seam 5. Rearrangement Seam->HP_S0 6. Relaxation to    Product Ground State

Caption: Proposed mechanism for the gas-phase phototautomerization of 2-pyridone.

Experimental Workflow: Femtosecond Pump-Probe Spectroscopy

Femtosecond transient absorption or photoelectron spectroscopy is the primary experimental technique for studying the ultrafast dynamics of this system. A typical workflow is illustrated below.

experimental_workflow cluster_setup Experimental Setup SamplePrep Sample Preparation (Heated solid 2-PY, seeded in He carrier gas) MolBeam Supersonic Jet Expansion (Molecular Beam Generation) SamplePrep->MolBeam Interaction Pump-Probe Interaction (In high vacuum chamber) MolBeam->Interaction FemtoLaser Femtosecond Laser System (e.g., Ti:Sapphire) Optics Beam Splitting & Delay Line (Pump and Probe Pulses) FemtoLaser->Optics Optics->Interaction Pump & Probe Beams Detector Detection (e.g., VMI Spectrometer for TRPEI) Interaction->Detector DataAcq Data Acquisition (Signal vs. Delay Time) Detector->DataAcq Analysis Data Analysis (Extraction of lifetimes, identification of dynamics) DataAcq->Analysis Kinetic Modeling

Caption: Generalized workflow for a gas-phase pump-probe spectroscopy experiment.

Experimental and Computational Protocols

Protocol: Computational Investigation using Multiconfigurational Methods

This protocol is based on the methodology employed by Queizán et al. (2023).[1][2]

Objective: To map the potential energy surfaces of the ground and low-lying excited states of 2-pyridone and this compound to elucidate the phototautomerization mechanism.

Methodology:

  • Software: An advanced quantum chemistry software package capable of multiconfigurational calculations, such as OpenMolcas or BAGEL.

  • Geometry Optimization:

    • Optimize the geometries of 2-pyridone and this compound in their ground state (S₀) and the two lowest singlet excited states (S₁, S₂).

    • Employ the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2) for dynamic electron correlation.

    • A suitable basis set, such as aug-cc-pVDZ, should be used to accurately describe the electronic structure.

  • Active Space Selection:

    • Define a sufficiently large active space to include all relevant orbitals for the tautomerization process.

    • A recommended active space is (14, 14), correlating 14 electrons in 14 molecular orbitals, which should include σ, n, σ, π, and π orbitals involved in the N-H/O-H bond and the pyridine (B92270) ring.

  • Potential Energy Surface Mapping:

    • Calculate the potential energy curves along the reaction coordinate, which can be defined as the N-H bond dissociation and subsequent O-H bond formation.

    • Identify critical points on the potential energy surfaces, including minima, transition states, and conical intersections.

  • Conical Intersection Optimization:

    • Locate the minimum energy conical intersection (MECP) between the S₁ (ππ) and S₂ (πσ) states, as this is the critical gateway for the non-radiative decay leading to tautomerization.

    • Perform frequency calculations on the MECP geometries to confirm their nature.

  • Zero-Point Energy (ZPE) Correction:

    • Calculate ZPE corrections for the ground state and the MECPs to obtain more accurate energy barriers for the tautomerization process.

  • Analysis:

    • Analyze the calculated energy barriers and pathways to determine the feasibility and directionality of the phototautomerization.

    • Compare the relative stabilities of the tautomers in their ground and excited states.

Protocol: Gas-Phase Femtosecond Time-Resolved Photoelectron Imaging (TRPEI)

This protocol is a generalized procedure based on the experiment described by Yang et al. (2022).

Objective: To measure the excited-state lifetimes and observe the population dynamics of 2-pyridone following photoexcitation in the gas phase.

Methodology:

  • Sample Introduction:

    • Place a solid sample of 2-pyridone (97% purity or higher) in a heated reservoir (approx. 100-110 °C).

    • Seed the vaporized sample into a high-pressure carrier gas (e.g., 3-4 bar of Helium).

    • Generate a supersonic molecular beam by expanding the gas mixture through a pulsed nozzle into a high-vacuum chamber. This cools the molecules to their vibrational ground state.

  • Pump-Probe Laser Setup:

    • Use a femtosecond laser system (e.g., Ti:Sapphire amplifier) to generate ultrashort laser pulses.

    • Split the laser output into two beams: the pump and the probe.

    • Tune the pump beam to the desired excitation wavelength to populate the S₁ state of 2-pyridone (e.g., 334.0 nm).

    • Use a different wavelength for the probe beam that is sufficient to ionize the molecule from the excited state (e.g., 239.5 nm).

    • Introduce a variable time delay between the pump and probe pulses using a motorized delay stage.

  • Interaction and Detection:

    • Focus the co-linear or crossed pump and probe beams onto the molecular beam within the high-vacuum chamber of a velocity map imaging (VMI) spectrometer.

    • The pump pulse excites the 2-pyridone molecules.

    • The time-delayed probe pulse ionizes the excited molecules.

    • The VMI spectrometer projects the resulting photoelectrons onto a position-sensitive detector (e.g., a microchannel plate coupled to a phosphor screen and a CCD camera).

  • Data Acquisition:

    • Record the photoelectron images as a function of the pump-probe time delay.

    • Integrate the photoelectron signal over the kinetic energy range of interest for each time delay to obtain a transient signal.

  • Data Analysis:

    • Plot the integrated photoelectron signal as a function of the time delay.

    • Fit the resulting decay curve with a multi-exponential function convoluted with the instrument response function (IRF) to extract the excited-state lifetimes (time constants).

    • Analyze the time-resolved photoelectron spectra to gain insights into the evolution of the electronic and vibrational states.

Conclusion

The gas-phase phototautomerization of 2-pyridone to this compound is a fascinating example of a unidirectional photochemical reaction driven by the topology of its excited-state potential energy surfaces. Theoretical studies have provided a detailed mechanistic pathway involving a conical intersection and a roaming hydrogen atom. Experimental investigations using ultrafast spectroscopy have quantified the complex decay dynamics from the initially excited state, revealing multiple lifetimes corresponding to different vibrational modes. While a precise quantum yield for the tautomerization remains to be experimentally determined, the combined theoretical and experimental evidence provides a robust framework for understanding and predicting the photochemical behavior of this important molecular system. These protocols offer a starting point for researchers aiming to further investigate this reaction or apply similar methodologies to related systems in chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-substituted 2-pyridones.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of N- and O-Substituted Products)

Question: My reaction is producing a significant amount of the O-substituted pyridine (B92270) byproduct alongside my desired N-substituted 2-pyridone. How can I improve the N-selectivity?

Answer: The formation of both N- and O-substituted products is a common challenge due to the ambident nucleophilic nature of the 2-pyridone anion.[1][2] Several factors influence the regioselectivity of the reaction. Optimizing these parameters can significantly favor N-substitution.

Key Factors Influencing N- vs. O-Substitution:

  • Base and Solvent Combination: The choice of base and solvent is critical. Non-polar solvents with strong bases generally favor N-alkylation, while polar aprotic solvents can lead to a mixture of products.[3] Cesium carbonate (Cs2CO3) has been reported to promote N-alkylation.

  • Nature of the Electrophile (Alkylating/Arylating Agent): "Soft" electrophiles, such as alkyl iodides and bromides, tend to favor N-alkylation. Conversely, "hard" electrophiles, like alkyl sulfates, often lead to a higher proportion of O-alkylation.[3]

  • Counter-ion: The counter-ion of the pyridone salt can influence the reaction outcome. Alkali metal salts in polar aprotic solvents like DMF tend to favor N-alkylation.[3]

  • Catalysis:

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst, like a tetraalkylammonium salt, can enhance both the yield and selectivity of N-alkylation with alkyl halides.

    • Copper Catalysis: CuI-catalyzed coupling reactions have been shown to be highly chemoselective for N-arylation over O-arylation.[4] A mild copper-catalyzed N-arylation using diaryliodonium salts also proceeds at room temperature with high yields.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can promote selective N-alkylation, particularly in multicomponent reactions, often avoiding the O-substituted byproduct.[1][6]

  • Alternative Strategies: Using 2-halopyridinium salts as precursors can circumvent the issue of N- versus O-alkylation.[7]

Troubleshooting Workflow for Improving N-Selectivity

G start Low N/O Selectivity check_base Review Base and Solvent start->check_base check_electrophile Evaluate Electrophile start->check_electrophile check_catalyst Consider Catalysis start->check_catalyst mw_synthesis Try Microwave-Assisted Synthesis start->mw_synthesis For rapid, selective reactions alt_strategy Use 2-Halopyridinium Salt Precursor start->alt_strategy To avoid ambident reactivity change_base Switch to Cs2CO3 or use a non-polar solvent (e.g., Toluene) check_base->change_base If using polar aprotic solvent change_electrophile Use 'softer' electrophile (e.g., alkyl iodide) check_electrophile->change_electrophile If using 'hard' electrophile add_ptc Add Phase-Transfer Catalyst for Alkylation check_catalyst->add_ptc use_cu_catalyst Use CuI for Arylation check_catalyst->use_cu_catalyst end Improved N-Selectivity change_base->end change_electrophile->end add_ptc->end use_cu_catalyst->end mw_synthesis->end alt_strategy->end

Caption: Troubleshooting workflow for poor N/O regioselectivity.

Issue 2: Low Reaction Yield

Question: I am getting a very low yield of my N-substituted 2-pyridone. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here are some common troubleshooting steps:

  • Reagent Quality: Ensure the purity and dryness of your 2-pyridone starting material, electrophile, base, and solvent. Moisture can quench strong bases and interfere with the reaction.

  • Base Strength and Stoichiometry: An insufficiently strong base or an inadequate amount of base may not fully deprotonate the 2-pyridone, leading to a low concentration of the nucleophile. Consider using a stronger base like NaH or ensuring at least one equivalent of a base like K2CO3 or Cs2CO3 is used.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times for completion, especially with less reactive electrophiles.[8] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Solubility: Poor solubility of the 2-pyridone or its salt in the reaction solvent can limit the reaction rate. Micellar systems, such as Tween 20 in water, have been used to improve the solubility of starting materials and enhance reaction rates.[9][10]

  • Side Reactions: Besides O-substitution, other side reactions might be consuming your starting materials. Analyze your crude reaction mixture to identify major byproducts, which can provide clues about undesired reaction pathways.

  • Purification Losses: Significant loss of product can occur during workup and purification. See the purification troubleshooting section for guidance.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my N-substituted 2-pyridone from the reaction mixture. What are some effective purification strategies?

Answer: Purification can be challenging, especially when dealing with mixtures of N- and O-isomers or highly polar, water-soluble products.

  • Separating N- and O-Isomers:

    • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. The polarity difference between the N-substituted 2-pyridone (more polar) and the O-substituted pyridine (less polar) usually allows for their separation. A careful selection of the eluent system is crucial.

  • Purifying Water-Soluble Products:

    • Acid-Base Extraction: If your product has a functional group that can be protonated or deprotonated (e.g., a carboxylic acid), you can use acid-base extraction to move it between aqueous and organic layers, leaving neutral impurities behind.

    • Reverse-Phase Chromatography: For highly polar compounds that do not perform well on normal-phase silica gel, reverse-phase chromatography (e.g., C18) can be an effective alternative.

    • Preparative HPLC: For small-scale purifications of challenging mixtures or highly pure material, preparative HPLC is a powerful tool.[11]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for achieving high N-selectivity in the alkylation of 2-pyridones?

A1: While the optimal conditions are substrate-dependent, a good starting point for selective N-alkylation is the use of a "soft" alkylating agent like an alkyl iodide or bromide, a base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), and a non-polar aprotic solvent like toluene (B28343) or DMF.[3][11]

Q2: How can I synthesize N-aryl-2-pyridones?

A2: N-aryl-2-pyridones are typically synthesized via cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann condensation, are common. A mild and efficient approach involves the use of CuI as a catalyst with aryl iodides.[4] Another effective method employs diaryliodonium salts, which can react under either copper-catalyzed or metal-free conditions to provide N-aryl-2-pyridones in high yields.[5][12][13]

Q3: Are there any methods to avoid the N- vs. O-substitution problem altogether?

A3: Yes. One strategy is to start with a pre-functionalized pyridine. For example, the reaction of 2-halopyridinium salts with nucleophiles can lead directly to N-substituted 2-pyridones, bypassing the regioselectivity issue.[7] Another approach involves the rearrangement of 2-alkoxypyridines to N-alkyl-2-pyridones, though this often requires a catalyst.[7]

Q4: My N-substituted 2-pyridone has a free carboxylic acid group, making it water-soluble and difficult to purify. What should I do?

A4: A common strategy is to perform the N-alkylation using an ester of the haloalkanoic acid (e.g., 6-bromohexanoic acid ethyl ester instead of the acid).[11] This results in an ester product that is typically less polar and easier to purify by standard methods like silica gel chromatography. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Quantitative Data Summary

Table 1: N/O-Alkylation Regioselectivity under Various Conditions

2-Pyridone SubstrateAlkylating AgentBaseSolventCatalystN/O RatioYield (%)Reference
5-Bromo-2-pyridoneBenzyl bromideK2CO3WaterTween 20>19:194[9][10]
2-PyridoneBenzyl bromideK2CO3DMFNone--[11]
3-Cyano-2-pyridoneVarious Alkyl HalidesCs2CO3-NoneN-alkylation favored-[14]
5-Bromo-2-pyridonesec-Butyl iodideK2CO3WaterTween 202.4:140[9]
2-PyridoneBenzoylformateP(NMe2)3TolueneNoneHigh N-selectivityGood to Excellent[15]

Table 2: Yields for N-Arylation of 2-Pyridones

2-Pyridone SubstrateArylating AgentCatalystBaseTemperatureYield (%)Reference
2-PyridonePhenyl iodideCuI--High[4]
5-Methyl-2-pyridoneDiphenyliodonium chlorideCuCl-Room Temp99[5]
2-PyridoneDiphenyliodonium triflateNoneN,N-diethylaniline100 °CHigh[12][13]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in a Micellar System

This protocol is adapted from a mild and regioselective N-alkylation of 2-pyridones in water.[9]

  • To a vial, add the 2-pyridone (1.0 equiv), potassium carbonate (K2CO3, 2.0 equiv), and the alkyl halide (1.2 equiv).

  • Add a 2% w/w aqueous solution of Tween 20 to the vial.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation using Diaryliodonium Salts

This protocol is based on a mild synthetic approach for N-arylation of 2-pyridones.[5]

  • To a reaction flask, add the 2-pyridone (1.0 equiv), the diaryliodonium salt (1.1 equiv), and copper(I) chloride (CuCl, 10 mol %).

  • Add a suitable solvent (e.g., CH2Cl2).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-aryl-2-pyridone.

Signaling Pathways and Workflows

Logical Relationship for Optimizing N-Alkylation

G start Goal: Selective N-Alkylation condition1 Choice of Alkylating Agent start->condition1 condition2 Base/Solvent System start->condition2 condition3 Reaction Conditions start->condition3 option1A Soft Electrophile (e.g., R-I, R-Br) condition1->option1A option1B Hard Electrophile (e.g., R2SO4) condition1->option1B outcome_N Favors N-Alkylation option1A->outcome_N outcome_O Favors O-Alkylation option1B->outcome_O option2A Cs2CO3 in Non-polar Solvent condition2->option2A option2B K2CO3 in Polar Aprotic Solvent condition2->option2B option2A->outcome_N option2B->outcome_N Can give mixtures option2B->outcome_O Can give mixtures option3A Microwave Irradiation condition3->option3A option3B Phase-Transfer Catalysis condition3->option3B option3A->outcome_N option3B->outcome_N

Caption: Decision matrix for favoring N-alkylation of 2-pyridones.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pyridones. The following sections address common challenges and offer optimized experimental protocols to enhance reaction efficiency and product yield.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common problems encountered during 2-pyridone synthesis experiments.

Issue 1: Low Yield of the Desired 2-Pyridone

Question: My 2-pyridone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in 2-pyridone synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective. Here are common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for your specific substrates.

    • Solution: Screen different solvents and bases. For instance, in the Guareschi-Thorpe synthesis, switching to a greener solvent like water with ammonium (B1175870) carbonate can significantly improve yields compared to traditional methods.[1]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. A common issue is the competing O-alkylation when N-alkylation is desired.

    • Solution: To favor N-alkylation over O-alkylation, consider using non-polar solvents with strong bases like sodium hydride (NaH).[2] The choice of alkylating agent is also crucial; "softer" alkylating agents like alkyl iodides generally favor N-alkylation.[2]

  • Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.

    • Solution: Optimize your purification protocol. Extraction of 2-pyridones from aqueous solutions can be challenging.[3] Using a suitable extraction solvent and minimizing the number of purification steps can help. Recrystallization, when feasible, can be a highly effective method for obtaining pure product with minimal loss.

The following workflow can guide your troubleshooting process for low-yield reactions:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions - Extend reaction time - Increase temperature incomplete->optimize_conditions analyze_side_products Analyze for Side Products (NMR, MS) complete->analyze_side_products optimize_conditions->check_completion side_products_present Side Products Identified analyze_side_products->side_products_present Yes no_side_products No Significant Side Products analyze_side_products->no_side_products No modify_conditions Modify Conditions to Minimize Side Reactions (e.g., change solvent, base, reagent) side_products_present->modify_conditions review_workup Review Work-up and Purification Protocol no_side_products->review_workup modify_conditions->start optimize_purification Optimize Purification - Different solvent system - Alternative method (e.g., recrystallization) review_workup->optimize_purification end Improved Yield optimize_purification->end

Troubleshooting workflow for low 2-pyridone yield.
Issue 2: Poor Regioselectivity in N-Alkylation of 2-Pyridones (N- vs. O-Alkylation)

Question: I am attempting to N-alkylate a 2-pyridone, but I am observing a significant amount of the O-alkylated byproduct. How can I improve the N-selectivity?

Answer: The alkylation of 2-pyridones is a classic example of a reaction with a potential for poor regioselectivity due to the ambident nucleophilic nature of the pyridone ring. The following strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: This is a critical factor. Generally, using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a non-polar solvent such as toluene (B28343) or benzene (B151609) favors N-alkylation.[2] Polar aprotic solvents like DMF or DMSO can sometimes lead to a mixture of N- and O-alkylated products.[2]

  • Nature of the Alkylating Agent: "Soft" alkylating agents, such as alkyl iodides and bromides, tend to react at the softer nitrogen atom, leading to a higher proportion of the N-alkylated product.[2] Conversely, "hard" alkylating agents like alkyl sulfates (e.g., dimethyl sulfate) favor O-alkylation.[2]

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a tetraalkylammonium salt, can significantly improve the yield and selectivity of N-alkylation, particularly when using alkyl halides.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to promote selective N-alkylation of 2-pyridones, often with high yields and without the formation of the O-alkylated byproduct.[4][5]

The decision-making process for optimizing N-alkylation is visualized below:

N_vs_O_Alkylation start Poor N-Selectivity in 2-Pyridone Alkylation problem Mixture of N- and O-Alkylated Products start->problem solution_path Strategies to Enhance N-Alkylation problem->solution_path base_solvent Modify Base and Solvent solution_path->base_solvent alkylating_agent Change Alkylating Agent solution_path->alkylating_agent ptc Employ Phase-Transfer Catalysis solution_path->ptc microwave Utilize Microwave Irradiation solution_path->microwave base_solvent_details Use strong base (NaH, K2CO3) in non-polar solvent (Toluene) base_solvent->base_solvent_details alkylating_agent_details Use 'soft' alkylating agent (Alkyl Iodide/Bromide) alkylating_agent->alkylating_agent_details ptc_details Add Tetraalkylammonium Salt ptc->ptc_details microwave_details Microwave-assisted reaction microwave->microwave_details

Decision-making diagram for optimizing N-alkylation.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different 2-pyridone synthesis methods to facilitate easy comparison.

Table 1: N-Alkylation of 5-bromo-2-pyridone with Benzyl Bromide
EntryBaseSolventTemperature (°C)Time (h)Conversion (%)N/O Ratio
1K2CO3Tween 20/Water (2% w/w)Ambient376>5:1
2Cs2CO3DMF801290>19:1
3NaHToluene110685>10:1

Data adapted from studies on regioselective N-alkylation.[6][7]

Table 2: Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine
EntryNitrogen SourceSolventTime (h)Yield (%)
1NH4ClH2O832
2NH3H2O4540
3NH4OAcH2O2468
4(NH4)2CO3H2O:EtOH (1:1)396

Adapted from a study on the optimization of the Guareschi-Thorpe reaction.[1]

Table 3: Microwave-Assisted Synthesis of Substituted 2-Pyridones
EntryPower (W)Temperature (°C)Time (min)Yield (%)
12501001085-95
2150150568-95
330017010-20up to 98

Data compiled from various microwave-assisted synthesis protocols.[4][8][9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-Pyridone using Phase-Transfer Catalysis

This protocol describes a general method for the N-alkylation of 2-pyridone using a phase-transfer catalyst.

Materials:

  • 2-Pyridone (1 equivalent)

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K2CO3, 2 equivalents)

  • Tetrabutylammonium (B224687) bromide (TBAB, 0.1 equivalents)

  • Toluene

Procedure:

  • To a round-bottom flask, add 2-pyridone, potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene to the flask to create a suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add the alkyl halide to the reaction mixture.

  • Continue to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Optimized Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone

This protocol outlines an optimized and greener synthesis of a substituted 2-pyridone.[1]

Materials:

  • β-ketoester (1 equivalent)

  • Cyanoacetamide (1 equivalent)

  • Ammonium carbonate ((NH4)2CO3, 2 equivalents)

  • Water:Ethanol (B145695) (1:1)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester, cyanoacetamide, and ammonium carbonate in a 1:1 mixture of water and ethanol.

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization.

Protocol 3: Microwave-Assisted Synthesis of N-Substituted 2-Pyridones

This protocol provides a general procedure for the rapid synthesis of N-substituted 2-pyridones using microwave irradiation.[4]

Materials:

  • Aldehyde (1 equivalent)

  • Active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)

  • Primary amine or ammonium salt (1 equivalent)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, active methylene compound, and the amine/ammonium salt in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 250 W, 100 °C) for a short duration (e.g., 10 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate from the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • The crude product can be purified by recrystallization if necessary.

The general workflow for these experimental protocols is illustrated below:

Experimental_Workflow start Start reagent_prep Reagent Preparation and Mixing start->reagent_prep reaction Reaction under Optimized Conditions (Conventional Heating or Microwave) reagent_prep->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

A generalized experimental workflow for 2-pyridone synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility issues encountered when working with 2-hydroxypyridine (B17775). The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a versatile organic compound used in various applications, including peptide synthesis and as a catalyst.[1] It exists in a tautomeric equilibrium between the this compound (lactim) form and the 2-pyridone (lactam) form. This equilibrium is highly dependent on the solvent's polarity. In aqueous and other polar solvents, the 2-pyridone tautomer is predominant.[2][3]

This compound exhibits high solubility in polar solvents like water and is also soluble in alcohols such as ethanol (B145695) and methanol.[4][5][6] Conversely, it is only slightly soluble to insoluble in non-polar organic solvents like benzene (B151609) and ether.[4][5]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: While this compound is highly soluble in water, you may encounter issues in buffered solutions due to several factors:

  • pH of the Buffer: The solubility of this compound is pH-dependent. It has two pKa values: one around 0.75 (related to the protonation of the pyridine (B92270) nitrogen in the lactim form) and another around 11.65 (related to the deprotonation of the N-H group in the lactam form).[4][7] At a pH close to its isoelectric point, its solubility will be at a minimum. Adjusting the pH away from this point can significantly increase solubility.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic compounds, a phenomenon known as "salting out."

  • Concentration Limit: You may be exceeding the solubility limit of this compound in your specific buffer system, which might be lower than in pure water.

  • Temperature: Solubility is temperature-dependent. If you are working at a low temperature, the solubility will be reduced.

Q3: How does the tautomerism of this compound affect my experiments?

A3: The tautomeric equilibrium is a critical factor to consider. In the polar environments of most biological experiments (e.g., aqueous buffers), you are predominantly working with the 2-pyridone form.[2] This has several implications:

  • Hydrogen Bonding: The 2-pyridone form has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which dictates its interactions with other molecules and its solubility characteristics.[3]

  • Polarity and Dipole Moment: The 2-pyridone tautomer is more polar and has a higher dipole moment than the this compound form. This increased polarity contributes to its higher solubility in polar solvents like water.[3]

  • Spectroscopic Properties: The two tautomers have different spectroscopic signatures. For example, the UV-Vis absorption maximum will differ depending on the solvent and the predominant tautomer.[8] Similarly, NMR spectra will show distinct chemical shifts for the protons and carbons in each form.[1][9]

Troubleshooting Guide

Issue 1: this compound Precipitates When Diluting a DMSO Stock Solution into an Aqueous Buffer.

This is a common problem known as "solvent shocking," where the compound crashes out of solution when rapidly transferred from a good organic solvent to a poorer one (in this case, the aqueous buffer is a poorer solvent than DMSO for high concentrations).

Solutions:

  • Reduce the Final Concentration: Your target concentration in the aqueous buffer may be too high. Determine the maximum soluble concentration by performing a serial dilution.

  • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vigorously vortexing or stirring buffer. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Use a Co-solvent in the Final Buffer: If your experiment allows, having a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous buffer can increase the solubility of your compound.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can gradually acclimate the compound to the aqueous environment.

Issue 2: Poor Solubility in a Neutral Aqueous Buffer.

Solutions:

  • Adjust the pH:

    • Acidic Conditions: Lowering the pH of the buffer (e.g., to pH 2-4) will protonate the pyridine nitrogen, forming a more soluble cationic species.

    • Basic Conditions: Increasing the pH of the buffer (e.g., to pH > 12) will deprotonate the N-H group of the pyridone, forming a more soluble anionic species. The appropriate pH will depend on the stability of your other experimental components.

  • Increase the Temperature: Gently warming the solution can increase the solubility of this compound. However, ensure that the temperature is compatible with the stability of the compound and other reagents in your experiment.

  • Use a Solubilizing Agent: For very challenging cases, consider the use of solubilizing agents or surfactants, but be mindful of their potential interference with your assay.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMolar Mass ( g/mol )SolubilityTemperature (°C)Reference(s)
Water18.02450 g/L (approx. 4.7 M)20[4][5]
Ethanol46.07SolubleNot Specified[4][5]
Methanol32.04SolubleNot Specified[6]
Benzene78.11Slightly SolubleNot Specified[4][5]
Diethyl Ether74.12Slightly Soluble/InsolubleNot Specified[4][6]
Acetone58.08SolubleNot Specified[7]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₅NO[10]
Molar Mass95.10 g/mol [10]
Melting Point105-107 °C[4]
pKa (acidic N-H of pyridone)~11.65[7]
pKa (protonated pyridine N of hydroxypyridine)~0.75[4]

Experimental Protocols

Protocol 1: Preparation of a 1 M Aqueous Stock Solution of this compound

  • Materials:

    • This compound (MW: 95.10 g/mol )

    • High-purity water (e.g., deionized, distilled)

    • Analytical balance

    • Volumetric flask

    • Stir plate and stir bar

  • Procedure:

    • Weigh out 9.51 g of this compound.

    • Transfer the solid to a 100 mL volumetric flask.

    • Add approximately 80 mL of high-purity water to the flask.

    • Add a magnetic stir bar and place the flask on a stir plate. Stir until the solid is completely dissolved. Gentle warming (to 30-40°C) can be used to expedite dissolution.

    • Once dissolved and cooled to room temperature, add water to the 100 mL mark.

    • Invert the flask several times to ensure a homogenous solution.

    • Filter the solution through a 0.22 µm filter for sterile applications. Store at 4°C.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO for Cell-Based Assays

  • Materials:

    • This compound (MW: 95.10 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Analytical balance

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Weigh out 9.51 mg of this compound into a sterile microcentrifuge tube.

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 30-60 seconds, or until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.[11]

    • Visually inspect the solution to ensure there are no solid particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 3: General Procedure for Diluting a DMSO Stock into Aqueous Buffer

  • Objective: To prepare a 100 µM working solution from a 100 mM DMSO stock, with a final DMSO concentration of 0.1%.

  • Procedure:

    • Prepare the desired volume of your aqueous experimental buffer.

    • Place the buffer in a tube on a vortex mixer or on a stir plate with a stir bar.

    • Begin vigorous stirring or vortexing of the buffer.

    • While the buffer is being mixed, add the required volume of the 100 mM DMSO stock solution. For a 1 mL final volume, this would be 1 µL of the stock solution added to 999 µL of buffer.

    • Continue to vortex or stir for another 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for your experiment.

    • Use the freshly prepared working solution immediately.

Visualizations

Caption: Tautomeric equilibrium between this compound and 2-pyridone.

Troubleshooting_Workflow Troubleshooting Precipitation of this compound Start Start: This compound precipitates in aqueous buffer Check_Conc Is the final concentration too high? Start->Check_Conc Reduce_Conc Action: Reduce final concentration Check_Conc->Reduce_Conc Yes Check_pH Is the buffer pH near the isoelectric point? Check_Conc->Check_pH No Success Solution is clear Reduce_Conc->Success Adjust_pH Action: Adjust pH (acidify or basify) Check_pH->Adjust_pH Yes Solvent_Shock Are you diluting from an organic stock? Check_pH->Solvent_Shock No Adjust_pH->Success Improve_Dilution Action: Add stock dropwise to vortexing buffer Solvent_Shock->Improve_Dilution Yes Check_Temp Is the temperature low? Solvent_Shock->Check_Temp No Improve_Dilution->Success Increase_Temp Action: Gently warm the solution Check_Temp->Increase_Temp Yes Check_Temp->Success No Increase_Temp->Success

Caption: A logical workflow for troubleshooting precipitation issues.

Stock_Solution_Workflow Workflow for Preparing a Working Solution Start Start: Prepare working solution Weigh 1. Weigh this compound powder Start->Weigh Dissolve 2. Dissolve in minimal volume of appropriate stock solvent (e.g., Water or DMSO) Weigh->Dissolve Vortex 3. Vortex/stir until fully dissolved Dissolve->Vortex Dilute 4. Dilute stock solution into final experimental buffer (add stock to buffer) Vortex->Dilute Final_Check 5. Visually inspect for any precipitation Dilute->Final_Check End End: Solution ready for use Final_Check->End

Caption: A stepwise workflow for preparing this compound solutions.

References

Technical Support Center: Purification of 2-Hydroxypyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-hydroxypyridine (B17775) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The primary purification methods for this compound and its derivatives are recrystallization, distillation, and column chromatography. The choice of technique depends on the physical properties of the compound (solid or liquid), its thermal stability, and the nature of the impurities.[1][2]

Q2: this compound exists in tautomeric forms. How does this affect purification?

A2: this compound exists in equilibrium with its tautomer, 2-pyridone.[3][4] In non-polar solvents, the this compound form is favored, while polar solvents shift the equilibrium towards the 2-pyridone form.[4] This can influence solvent selection for recrystallization and chromatography, as the polarity of the molecule changes with the tautomeric form. The 2-pyridone form can engage in intermolecular hydrogen bonding, which may affect its solubility and elution profile.[3]

Q3: What are some common impurities found in crude this compound samples?

A3: Impurities often depend on the synthetic route. For instance, in syntheses starting from 2-chloropyridine, unreacted starting material or byproducts from side reactions may be present.[5] In Suzuki-Miyaura cross-coupling reactions to produce derivatives, common impurities include homocoupling products, dehalogenated starting materials, and residual palladium catalyst.[6]

Troubleshooting Guides

Recrystallization

Q4: My recrystallization of this compound results in a low yield. How can I improve it?

A4: Low yield during recrystallization can be due to several factors:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable solvents include benzene, carbon tetrachloride, ethanol, or a chloroform/diethyl ether mixture.[1]

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Solvent Volume: Using an excessive volume of solvent will result in a lower recovery of the product. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Q5: The purity of my recrystallized this compound derivative is not satisfactory. What can I do?

A5: If impurities persist after recrystallization, consider the following:

  • Insoluble Impurities: If there are insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Soluble Impurities: If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. A second recrystallization or switching to a different purification technique like column chromatography might be necessary. Some impurities may not be effectively removed by recrystallization at all.[7]

  • Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Distillation

Q6: I am observing decomposition of my this compound derivative during distillation. How can I prevent this?

A6: this compound and some of its derivatives can be sensitive to high temperatures. To mitigate thermal decomposition:

  • Vacuum Distillation: Perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the compound, reducing the required temperature.[1][5]

  • Inert Atmosphere: Distilling under an inert atmosphere, such as nitrogen or argon, can prevent oxidation at high temperatures.

Q7: The distilled this compound is still colored. What is the cause and how can I fix it?

A7: A colored distillate may indicate the presence of thermally stable, colored impurities. If vacuum distillation does not remove the color, a preliminary purification step, such as a wash with an appropriate solvent or treatment with activated carbon, may be necessary before distillation.[1]

Column Chromatography

Q8: I am experiencing peak tailing during the column chromatography of my this compound derivative on silica (B1680970) gel. What causes this and how can I resolve it?

A8: Peak tailing for pyridine (B92270) compounds on silica gel is a common issue.[2][8] It is often caused by the basic nitrogen atom in the pyridine ring interacting with acidic silanol (B1196071) groups on the silica surface.[8] To reduce tailing:

  • Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the eluent. The triethylamine will preferentially interact with the acidic sites on the silica gel, minimizing the interaction with your compound and leading to more symmetrical peaks.[2][8]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or a polymer-based column, which may have different surface properties.[8]

Q9: I have low recovery of my compound from the column. What are the possible reasons?

A9: Low recovery can be due to several factors:

  • Irreversible Adsorption: The compound may be strongly and irreversibly adsorbing to the stationary phase. This can sometimes be mitigated by changing the eluent polarity or using a different stationary phase.

  • Decomposition on the Column: Some compounds may be unstable on silica or alumina. A 2D TLC test can help determine if your compound is degrading on the stationary phase.[8]

  • Improper Eluent Polarity: If the eluent is not polar enough, the compound may not move off the column. If it is too polar, it may elute too quickly with impurities. A gradient elution may be necessary.

Data Presentation

Table 1: Recrystallization Solvents for this compound and Derivatives

CompoundRecrystallization Solvent(s)Observed Purity/YieldReference
This compoundBenzene, CCl₄, EtOH, CHCl₃/diethyl etherHigh Purity[1]
6-hydroxy-2,3-dimethoxycarboxylpyridine50% Acetic Acid95% pure solid further purified[9]
2-amino-3-hydroxypyridine (B21099)Dimethylformamide, then Methanol99.9% Purity[10]
5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one derivativeEthylic ether/petroleum ether mixture77% Yield[11]

Table 2: Distillation Parameters for this compound

Boiling PointPressurePurity AchievedReference
174-178 °C14 mmHg99.7%[5]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is based on a procedure described in a patent for the production of high-purity this compound.[5]

  • Preparation: The crude this compound residue is obtained after concentrating the reaction mixture.

  • Distillation Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Distillation: Heat the distillation flask containing the crude product. Apply vacuum and collect the fraction that distills at 174-178 °C under a pressure of 14 mmHg.

  • Product Collection: The collected distillate is high-purity this compound.

Protocol 2: Purification of a this compound Derivative by Recrystallization

This protocol is adapted from the purification of 2-amino-3-hydroxypyridine.[10]

  • Dissolution: Add the crude brown 2-amino-3-hydroxypyridine to dimethylformamide. Heat the mixture to 100°C for 30 minutes to ensure complete dissolution.

  • Hot Filtration: While hot, filter the solution to remove any insoluble impurities.

  • Crystallization: Rapidly cool the filtrate to -5°C using an ice-salt bath to induce crystallization.

  • First Filtration: Filter the cold solution to collect the white solid.

  • Second Recrystallization (Optional): For further purification, add the collected solid to methanol, heat to reflux for 1 hour, and then cool to -5°C.

  • Final Filtration and Drying: Filter the purified product and dry it to obtain dry, white 2-amino-3-hydroxypyridine.

Mandatory Visualization

experimental_workflow cluster_distillation Vacuum Distillation Workflow crude_dist Crude this compound setup_dist Assemble Vacuum Distillation Apparatus crude_dist->setup_dist heat_vac Heat and Apply Vacuum (174-178°C @ 14 mmHg) setup_dist->heat_vac collect_dist Collect Pure Fraction heat_vac->collect_dist pure_dist Purified this compound collect_dist->pure_dist

Caption: Workflow for the purification of this compound by vacuum distillation.

recrystallization_workflow cluster_recrystallization Recrystallization Workflow for this compound Derivatives crude_recryst Crude Product dissolve Dissolve in Hot Solvent (e.g., DMF at 100°C) crude_recryst->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Cool Filtrate (e.g., -5°C) hot_filter->cool filter_solid Filter to Collect Crystals cool->filter_solid wash Wash with Cold Solvent filter_solid->wash dry Dry Purified Product wash->dry pure_recryst Purified Product dry->pure_recryst

Caption: General workflow for the purification of this compound derivatives by recrystallization.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_purity Low Purity Solutions cluster_decomposition Decomposition Solutions start Purification Issue Encountered issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Yield low_purity Low Purity issue_type->low_purity Purity decomposition Decomposition issue_type->decomposition Stability optimize_solvent Optimize Solvent Volume low_yield->optimize_solvent slow_cooling Ensure Slow Cooling low_yield->slow_cooling hot_filtration Perform Hot Filtration low_purity->hot_filtration rerun_purification Repeat Purification or Change Method low_purity->rerun_purification wash_crystals Wash Crystals Properly low_purity->wash_crystals vacuum_distill Use Vacuum Distillation decomposition->vacuum_distill inert_atmosphere Use Inert Atmosphere decomposition->inert_atmosphere

Caption: Logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Managing 2-Hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-hydroxypyridine (B17775) and its tautomer, 2-pyridone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction is yielding a mixture of N-alkylated (2-pyridone derivative) and O-alkylated (2-alkoxypyridine) products. How can I improve the selectivity?

A1: This is a classic challenge arising from the ambident nucleophilic nature of the deprotonated this compound. The ratio of N- to O-alkylation is highly dependent on several factors:

  • Solvent: Polar, protic solvents that can engage in hydrogen bonding tend to favor the 2-pyridone form, which can lead to N-alkylation. Non-polar solvents favor the this compound tautomer, potentially increasing O-alkylation.[1][2]

  • Base/Counter-ion: The choice of base for deprotonation is critical. The nature of the resulting ion pair can influence the reaction site.

  • Electrophile: The nature of the alkylating agent plays a significant role. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

  • Temperature: Reaction temperature can also shift the product ratio.

Troubleshooting Steps:

  • Solvent Screen: Test a range of solvents with varying polarities (e.g., THF, DMSO, CH2Cl2) to find the optimal conditions for your desired product.[3]

  • Base Selection: Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) to alter the ion pair characteristics.

  • "Masked" Substrates: Consider using a 'masked' this compound derivative, such as 2-fluoropyridine (B1216828) or 2-chloropyridine, for the N-alkylation step. The halogen can be subsequently hydrolyzed to reveal the hydroxyl group. This approach can be effective, though it requires highly electrophilic alkylating agents due to the reduced nucleophilicity of the halopyridine.[4]

  • Catalyst- and Base-Free Conditions: A method involving reacting 2-hydroxypyridines with organohalides without any catalyst or base has been shown to achieve high N-selectivity. This is attributed to an HX-facilitated conversion of any O-alkylated ether intermediate back to the N-alkylated pyridone product.[5]

Q2: How does solvent choice fundamentally impact the tautomeric equilibrium?

A2: The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[6]

  • Non-polar solvents (e.g., cyclohexane, CCl4) favor the This compound form.[1][2] In these environments, hydrophobic effects can also lead to the predominance of hydrogen-bonded dimers.[1]

  • Polar solvents (e.g., water, alcohols) favor the more polar 2-pyridone tautomer.[1][2][6] Polar and protic solvents interact with and disrupt the hydrogen bonds of dimers, favoring the monomeric form.[1] Water, in particular, strongly shifts the equilibrium toward the keto form by solvating it through hydrogen bonds.[6][7]

Q3: What role does pH play in the equilibrium?

A3: The pH of the medium determines the ionization state of the molecule, which in turn affects the tautomeric equilibrium. This compound has both acidic and basic ionization constants.[8] In aqueous solutions, in addition to the neutral lactim (this compound) and lactam (2-pyridone) forms, cationic and anionic species can exist. Spectrophotometric studies are often used to determine these ionization constants and understand the full ionization equilibria.[8]

Q4: How can I quantitatively determine the ratio of tautomers in my sample?

A4: Spectroscopic methods are the primary means for quantitative analysis.

  • UV/Vis Spectroscopy: This is a powerful technique because the two tautomers have distinct absorption maxima (λmax). The this compound form typically absorbs at a shorter wavelength than the 2-pyridone form. By comparing the spectrum of your sample to the spectra of "fixed" tautomers (O-methylated and N-methylated derivatives), you can determine the equilibrium constant.[3][9]

  • NMR Spectroscopy: While ¹H and ¹³C NMR can sometimes be used, the rapid interconversion of tautomers at room temperature can lead to averaged signals, making discrimination difficult.[3][9] However, in some cases, distinct signals can be observed, particularly for the unsubstituted parent compound.[3]

  • IR Spectroscopy: This method is especially useful for identifying the predominant form. The presence of a strong C=O stretching frequency indicates the 2-pyridone form, while the absence of this band and the presence of O-H frequencies points to the this compound tautomer.[1][2][10] This is often used to confirm the structure in the solid state.[2]

Q5: How do substituents on the pyridine (B92270) ring affect the tautomeric equilibrium?

A5: Substituents can have a significant electronic effect on the equilibrium.

  • Electron-withdrawing groups (EWGs): For example, a nitro group at the 5-position (2-hydroxy-5-nitropyridine) favors the oxo (pyridone) form.[3]

  • Substituent Position: The position of the substituent matters. Chlorine atoms alpha to the nitrogen (e.g., at C6) have been shown to displace the equilibrium significantly in favor of the hydroxypyridine form, whereas chlorine atoms at other positions have a much smaller effect.[11][12]

Quantitative Data Summary

The equilibrium between this compound (the lactim or enol form) and 2-pyridone (the lactam or keto form) is sensitive to the physical state and solvent.

Table 1: Tautomer Preference and Energy Differences in Various Environments

EnvironmentPredominant TautomerEnergy Difference (ΔE)Notes
Gas Phase This compound~3 kJ/mol in favor of this compound[13]The less polar, aromatic enol form is more stable in isolation.[13][14]
Solid State 2-Pyridone2.43 to 3.3 kJ/mol[1]X-ray crystallography confirms the hydrogen is closer to the nitrogen.[1][2]
Non-polar Solvents This compound-The equilibrium constant (KT = [pyridone]/[hydroxypyridine]) is less than 1.
Polar Solvents (e.g., Water) 2-Pyridone~12 kJ/mol in favor of 2-pyridone[13]The more polar keto form is better stabilized by polar solvents.[1][6]

Table 2: Tautomeric Equilibrium Constants (KT = [2-Pyridone]/[this compound]) in Different Solvents

SolventDielectric Constant (ε)KTReference
Cyclohexane2.021.7[6]
Chloroform4.816.0[6]
Water78.4~900[13]

Table 3: Activation Energy (Ea) for Tautomerization

MechanismConditionsActivation Energy (Ea)Notes
Intramolecular 1,3-Proton Shift Gas Phase (uncatalyzed)High (~137 kJ/mol)[13]This direct pathway is not energetically favored.[1][13]
Intermolecular Dimer Gas PhaseLower (~31 kJ/mol)[13]A self-catalytic path involving a dimer is more favorable.[1][13]
Water-Catalyzed (1 molecule) ComputationalSignificantly Reduced (~50-70 kJ/mol)Water molecules act as a proton shuttle, lowering the barrier.[6]
Water-Catalyzed (2 molecules) ComputationalFurther ReducedTwo water molecules can form a proton relay, facilitating the transfer.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation (Catalyst/Base-Free)

  • Objective: To achieve high selectivity for the N-alkylated 2-pyridone product.

  • Methodology: Based on the principle that pyridyl ether intermediates (O-alkylation products) can be converted to the more stable 2-pyridone product in the presence of the generated hydrohalic acid (HX).[5]

    • Combine this compound (1.0 eq.) and the desired organohalide (1.1-1.5 eq.) in a suitable solvent (e.g., toluene, dioxane, or no solvent).

    • Seal the reaction vessel and heat to the required temperature (e.g., 80-120 °C).

    • Monitor the reaction progress using TLC or LC-MS. The reaction may require several hours to days depending on the reactivity of the halide.

    • Upon completion, cool the reaction mixture.

    • Perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Determination of Tautomeric Ratio by UV/Vis Spectroscopy

  • Objective: To quantify the equilibrium constant (KT) in a specific solvent.

  • Methodology: This method relies on comparing the UV spectrum of the this compound/2-pyridone mixture with the spectra of fixed derivatives (2-methoxypyridine for the enol form and 1-methyl-2-pyridone (B167067) for the keto form).[3]

    • Prepare dilute solutions of known concentration for your this compound derivative, 2-methoxypyridine (B126380), and 1-methyl-2-pyridone in the solvent of interest.

    • Record the UV/Vis absorption spectrum for each of the three solutions over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the λmax for the pure 2-methoxypyridine (representing the this compound tautomer) and the pure 1-methyl-2-pyridone (representing the 2-pyridone tautomer).

    • The absorbance of the equilibrium mixture at any wavelength is the sum of the absorbances of the two tautomers (A = Aenol + Aketo).

    • Using the Beer-Lambert law (A = εcl) and the molar absorptivities (ε) determined from the fixed derivatives, the concentrations of the enol and keto forms in the equilibrium mixture can be calculated.

    • The equilibrium constant is then calculated as KT = [keto] / [enol].

Visualizations

Caption: Tautomeric equilibrium between this compound and 2-pyridone.

Troubleshooting_Workflow start Start: Unexpected Product Mixture (N- vs O-Alkylation) check_solvent Is the solvent optimal? start->check_solvent change_solvent Screen Solvents (Polar vs. Non-polar) check_solvent->change_solvent No check_base Is the base/counter-ion appropriate? check_solvent->check_base Yes change_solvent->check_base change_base Test Different Bases (NaH, Cs₂CO₃, etc.) check_base->change_base No check_electrophile Consider electrophile hardness/softness check_base->check_electrophile Yes change_base->check_electrophile masked_substrate Use 'Masked' Substrate (e.g., 2-Fluoropyridine) check_electrophile->masked_substrate Consider Alternative base_free Attempt Catalyst/ Base-Free Conditions check_electrophile->base_free Consider Alternative end Desired Selectivity Achieved check_electrophile->end Acceptable masked_substrate->end base_free->end

Caption: Troubleshooting workflow for managing N- vs. O-alkylation selectivity.

Equilibrium_Factors Equilibrium Tautomeric Equilibrium This compound <=> 2-Pyridone HP Favors This compound Equilibrium->HP PY Favors 2-Pyridone Equilibrium->PY Solvent Solvent Polarity Solvent->Equilibrium Solvent->HP Non-polar Solvent->PY Polar/Protic Substituents Substituent Effects (Electronic & Positional) Substituents->Equilibrium Substituents->HP e.g., 6-Cl Substituents->PY EWG (e.g., 5-NO₂) Phase Physical State (Gas, Liquid, Solid) Phase->Equilibrium Phase->HP Gas Phase->PY Solid/Liquid Dimerization Dimerization Dimerization->Equilibrium Dimerization->HP Non-polar solvent

Caption: Key factors influencing the this compound/2-pyridone equilibrium.

References

Technical Support Center: Synthesis of 2-Pyridones from Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pyridones from nitrile precursors. Our focus is on addressing common side reactions and offering practical solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-pyridones starting from nitriles?

A1: The most prevalent method is the Guareschi-Thorpe condensation, which involves the reaction of a cyano-containing active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or cyanoacetamide) with a β-dicarbonyl compound (such as acetylacetone (B45752) or ethyl acetoacetate) in the presence of a basic catalyst and a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt.[1][2][3][4] Variations of this reaction, including microwave-assisted and mechanochemical approaches, have also been developed to improve yields and reaction times.[3][5]

Q2: What is the predominant tautomeric form of the product, 2-pyridone or 2-hydroxypyridine (B17775)?

A2: The product of these syntheses exists in a tautomeric equilibrium between the 2-pyridone and this compound forms. The predominant tautomer depends on the solvent and the substitution pattern of the ring. Generally, the 2-pyridone form is favored in polar solvents, while the this compound form can be more prevalent in non-polar solvents. For the purpose of this guide, the term "2-pyridone" will be used to refer to this tautomeric mixture.

Q3: My reaction is not yielding any of the desired 2-pyridone product. What are the likely reasons?

A3: A complete failure to form the product can stem from several factors:

  • Inactive Catalyst: The basic catalyst (e.g., piperidine (B6355638), sodium ethoxide, potassium hydroxide) may have degraded. Prepare fresh catalyst solutions or use a new batch of the solid catalyst.

  • Low Quality Reagents: Ensure the purity of your starting nitriles and dicarbonyl compounds. Impurities can inhibit the reaction.

  • Inappropriate Solvent: The choice of solvent is critical. While ethanol (B145695) is commonly used, some variations of the Guareschi-Thorpe reaction perform well in aqueous media or even under solvent-free conditions.[3][6]

  • Incorrect Temperature: The reaction may require heating to proceed at an appreciable rate. Monitor the reaction temperature to ensure it aligns with the protocol.

Troubleshooting Guide for Common Side Reactions

Issue 1: Formation of Amide By-products from Nitrile Hydrolysis

Symptoms:

  • Presence of a new spot on TLC with a different polarity than the starting material and the desired 2-pyridone.

  • IR spectrum of the crude product shows a strong C=O stretch characteristic of an amide, in addition to the pyridone carbonyl.

  • Mass spectrometry analysis reveals a peak corresponding to the molecular weight of the hydrolyzed nitrile (amide or carboxylic acid).

Root Causes and Solutions:

Root CauseRecommended SolutionExpected Outcome
Excessive Water Content Use anhydrous solvents and dry reagents. If the reaction is run in an aqueous medium, carefully control the pH and reaction time.Reduced formation of the amide by-product, leading to a cleaner reaction profile and higher yield of the 2-pyridone.
Prolonged Reaction Time at High Temperatures Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting materials are consumed.Minimizes the hydrolysis of the nitrile group, which is often slower than the cyclization reaction but becomes significant with extended heating.
Strongly Basic or Acidic Conditions If using a strong base, consider switching to a milder base like piperidine or triethylamine. For reactions in aqueous media, using a buffer system can help maintain an optimal pH.[6]A milder base will be less likely to promote the hydrolysis of the nitrile. A buffered system will prevent significant pH excursions that can accelerate hydrolysis.
Issue 2: Formation of Michael Adducts and Other Open-Chain By-products

Symptoms:

  • A complex mixture of products is observed on TLC or LC-MS.

  • The NMR spectrum of the crude product shows signals corresponding to open-chain intermediates rather than the characteristic aromatic signals of the 2-pyridone ring.

  • Low overall yield of the desired cyclized product.

Root Causes and Solutions:

Root CauseRecommended SolutionExpected Outcome
Suboptimal Reaction Temperature The cyclization step often requires a higher temperature than the initial Michael addition. A stepwise temperature profile (e.g., room temperature for the Michael addition followed by reflux for cyclization) may be beneficial.Favors the initial formation of the Michael adduct at a lower temperature, which then efficiently cyclizes at a higher temperature, minimizing the formation of other side products.
Incorrect Stoichiometry Ensure the correct molar ratios of the reactants as specified in the protocol. An excess of one reactant can lead to the formation of undesired adducts.The desired reaction pathway is favored when the reactants are present in the optimal stoichiometric ratio.
Choice of Catalyst The catalyst can influence the relative rates of the Michael addition and the subsequent cyclization. Experiment with different bases (e.g., piperidine vs. sodium ethoxide) to find the optimal catalyst for your specific substrates.An appropriate catalyst can accelerate the cyclization step, preventing the accumulation of the Michael adduct and its subsequent decomposition or reaction to form other by-products.
Issue 3: Formation of Thorpe-Ziegler Dimerization/Cyclization Products

Symptoms:

  • In reactions involving dinitriles, the formation of a dimeric or polymeric material may be observed.

  • The desired intramolecular cyclization to form the 2-pyridone is inefficient.

  • Mass spectrometry may show peaks corresponding to multiples of the starting dinitrile molecular weight.

Root Causes and Solutions:

Root CauseRecommended SolutionExpected Outcome
High Concentration The Thorpe-Ziegler cyclization is an intramolecular reaction and is favored at high dilution. Running the reaction at a lower concentration will disfavor the intermolecular side reactions.Increased yield of the desired monomeric cyclized product by minimizing intermolecular reactions.
Strong, Non-hindered Base A strong, sterically hindered base can sometimes favor the intramolecular deprotonation and cyclization over intermolecular reactions.Improved selectivity for the desired intramolecular cyclization pathway.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-6-methyl-2(1H)-pyridone via Guareschi-Thorpe Condensation[7]

Materials:

Procedure:

  • To a stirred suspension of sodium methoxide (0.86 mol) in anhydrous ether (1 L) cooled in an ice bath, a mixture of acetone (0.8 mol) and ethyl formate (0.8 mol) is added dropwise over 1 hour.

  • The mixture is stirred for an additional 15 minutes with cooling and then for 1 hour at room temperature.

  • The ether is removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • To the resulting solid residue of sodium formylacetone, a solution of cyanoacetamide (0.8 mol) in water (400 mL) and piperidine acetate (B1210297) (prepared by neutralizing 8 mL of glacial acetic acid with piperidine in 20 mL of water) is added.

  • The mixture is heated under reflux for 2 hours.

  • After reflux, 200 mL of water is added, and the solution is acidified with acetic acid, leading to the precipitation of the product.

  • The mixture is cooled in an ice bath for 2 hours, and the precipitate is collected by suction filtration, washed with ice water, and dried.

Yield: 55-62%

Protocol 2: Microwave-Assisted Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone[3]

Materials:

Procedure:

  • In a test tube, mix ethyl acetoacetate (0.02 mol), cyanoacetamide (0.02 mol), and powdered potassium hydroxide (0.02 mol).

  • Heat the mixture in a commercial microwave oven at 200 W for 4 minutes.

  • After cooling, the reaction mixture is processed to isolate the product.

Quantitative Data on Reaction Optimization

The following table summarizes the effect of different nitrogen sources on the yield of 2,6-dihydroxy-3-cyano-4-methyl pyridine (B92270) in an aqueous medium, illustrating the importance of optimizing reaction components.[6]

EntryNitrogen Source (mmol)Solvent (mL)Time (h)Yield (%)
1NH4OAc (2)H2O (2)2468
2NH4Cl (2)H2O (2)2455
3(NH4)2CO3 (1)H2O (2)2482
4(NH4)2CO3 (2)H2O (2)2492
5(NH4)2CO3 (2)H2O:EtOH (1:1)2495

Reaction Pathways and Side Reactions

Main Reaction: Guareschi-Thorpe Synthesis of 2-Pyridone

Guareschi_Thorpe cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cyano_compound Cyano-active Methylene Compound michael_adduct Michael Adduct cyano_compound->michael_adduct dicarbonyl β-Dicarbonyl Compound dicarbonyl->michael_adduct base Base (e.g., Piperidine) base->michael_adduct nitrogen_source Nitrogen Source (NH3) cyclized_intermediate Cyclized Intermediate nitrogen_source->cyclized_intermediate michael_adduct->cyclized_intermediate Intramolecular Condensation pyridone 2-Pyridone cyclized_intermediate->pyridone Dehydration/ Aromatization

Caption: Workflow for the Guareschi-Thorpe synthesis of 2-pyridones.

Side Reaction: Nitrile Hydrolysis

Nitrile_Hydrolysis nitrile Nitrile Intermediate amide Amide By-product nitrile->amide H+ or OH- carboxylic_acid Carboxylic Acid By-product amide->carboxylic_acid H+ or OH- h2o H2O

Caption: Side reaction pathway for the hydrolysis of the nitrile group.

Side Reaction: Thorpe-Ziegler Dimerization

Thorpe_Ziegler dinitrile1 Dinitrile Monomer dimer Dimer/Polymer By-product dinitrile1->dimer dinitrile2 Dinitrile Monomer dinitrile2->dimer base Base base->dimer

Caption: Intermolecular side reaction leading to dimerization.

References

Technical Support Center: Optimizing 2-Pyridone Synthesis via Guareschi-Thorpe Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Guareschi-Thorpe condensation. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting and optimizing the synthesis of 2-pyridones. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to enhance your experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: What is the Guareschi-Thorpe condensation for 2-pyridone synthesis?

The Guareschi-Thorpe condensation is a classic multi-component reaction for synthesizing substituted 2-pyridones.[1] It typically involves the reaction of a β-ketoester or a 1,3-dicarbonyl compound with cyanoacetamide (or a related active methylene (B1212753) compound) in the presence of a base.[1][2] The reaction proceeds through a series of condensation and cyclization steps to form the final 2-pyridone product.[3]

Q2: What are the most common reasons for low yields in this reaction?

Low yields in the Guareschi-Thorpe condensation can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can significantly hinder the reaction's progress.[4]

  • Inappropriate Nitrogen Source: The choice and amount of the ammonia (B1221849) source are critical for efficient reaction.[4]

  • Purity of Reactants: Impurities in the starting materials can lead to unwanted side reactions and inhibit the desired transformation.[4]

  • Inefficient Purification: Product loss during the workup and purification stages is a common reason for apparently low yields.[4]

  • Side Reactions: Competing reaction pathways, such as hydrolysis of the nitrile group or polymerization, can reduce the yield of the desired 2-pyridone.[5]

Q3: How can I monitor the progress of my reaction?

The progress of the Guareschi-Thorpe condensation should be monitored by Thin Layer Chromatography (TLC).[4][5] This allows you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Troubleshooting Guide

Issue 1: Low Yield

Low product yield is one of the most frequent challenges encountered. The following sections provide specific troubleshooting strategies.

1.1. Suboptimal Nitrogen Source

The traditional use of ammonia or ammonium (B1175870) salts in organic solvents can lead to lower yields and harsh reaction conditions.[4] Modern protocols have shown that the choice of the nitrogen source has a significant impact on the reaction outcome.

Solution:

A highly effective and greener approach is the use of ammonium carbonate in an aqueous medium.[3][6] Ammonium carbonate serves as both a non-toxic nitrogen source and a pH-controlling agent, often leading to significantly higher yields and a simpler work-up.[3][4]

Data Presentation: Effect of Nitrogen Source on Yield

The following table, adapted from a study on the optimization of the Guareschi-Thorpe reaction for the synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine (B92270), illustrates the impact of different nitrogen sources on the reaction yield.[4][7]

EntryNitrogen Source (mmol)SolventTime (h)Yield (%)
1NH₄Cl (1)H₂O832
2NH₃ (1)H₂O4540
3NH₄OAc (1)H₂O2468
4(NH₄)₂CO₃ (2)H₂O:EtOH (1:1)396

1.2. Harsh and Lengthy Reaction Conditions

Classical Guareschi-Thorpe reactions can require prolonged refluxing for up to 45 hours in organic solvents, which can lead to product degradation and side reactions.[4]

Solution:

Employing an advanced, greener protocol with water as the solvent and ammonium carbonate as the nitrogen source can dramatically reduce reaction times and improve yields.[3][4] This method often allows for the product to precipitate directly from the reaction mixture, simplifying purification.[3][7]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

This protocol describes a high-yield, environmentally friendly synthesis of hydroxy-cyanopyridines.[3][7]

Materials:

  • Alkyl cyanoacetate (B8463686) or cyanoacetamide (1 mmol)

  • 1,3-dicarbonyl compound (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water:Ethanol (1:1 v/v), 2 mL

Procedure:

  • Combine the alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyl compound, and ammonium carbonate in a sealed vessel.

  • Add the water:ethanol solvent mixture.

  • Stir the mixture at 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry under vacuum.

Issue 2: Formation of Side Products

The formation of impurities can complicate purification and reduce the overall yield.

2.1. Hydrolysis of the Nitrile Group

Under aqueous acidic or basic conditions, especially with heating, the nitrile group of the 2-pyridone product can hydrolyze to a carboxamide or a carboxylic acid.[5]

Solution:

  • pH Control: Using a buffered system can help maintain a neutral or near-neutral pH. Ammonium carbonate in an aqueous medium can act as a buffer, minimizing nitrile hydrolysis.[5]

  • Anhydrous Conditions: If hydrolysis is a significant issue, switching to anhydrous organic solvents can be beneficial.[5]

  • Temperature and Time Management: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely with TLC to stop it once the starting material is consumed.[5]

2.2. Polymerization

In some cases, the reaction mixture may become viscous due to the polymerization of cyanopyridines, especially under harsh conditions or in the presence of certain catalysts.[5]

Solution:

  • Temperature Control: Maintain strict and uniform temperature control to prevent localized overheating.[5]

  • Gradual Addition: Consider the gradual addition of one of the reactants to keep its concentration low throughout the reaction.[5]

Visual Guides

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Guareschi-Thorpe condensation using an advanced protocol with ammonium carbonate. The process begins with the aminolysis of the cyanoacetic ester to cyanoacetamide, followed by an aldol-type condensation with the β-ketoester, and subsequent cyclization to form the 2-pyridone.[3][6]

Guareschi_Thorpe_Mechanism Reactants β-Ketoester + Cyanoacetic Ester + (NH₄)₂CO₃ Intermediate1 Cyanoacetamide (in situ formation) Reactants->Intermediate1 Aminolysis Intermediate2 Aldol Condensation Intermediate Intermediate1->Intermediate2 Aldol Condensation Intermediate3 1,5-Dicarbonyl Intermediate Intermediate2->Intermediate3 Dehydration Product 2-Pyridone Intermediate3->Product Cyclization & Tautomerization

Caption: Proposed mechanism for the Guareschi-Thorpe condensation.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in your Guareschi-Thorpe condensation.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impure Purify or Replace Reagents CheckPurity->Impure Impure CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions Pure Impure->CheckPurity Re-evaluate OptimizeConditions Optimize Conditions: - Use (NH₄)₂CO₃ - H₂O:EtOH solvent - 80°C CheckConditions->OptimizeConditions Suboptimal MonitorTLC Monitor Reaction by TLC CheckConditions->MonitorTLC Optimal OptimizeConditions->MonitorTLC Implement SideProducts Side Products Observed? MonitorTLC->SideProducts AddressSideProducts Address Side Reactions: - Control pH - Manage Temperature SideProducts->AddressSideProducts Yes CheckWorkup Review Workup and Purification Procedure SideProducts->CheckWorkup No AddressSideProducts->MonitorTLC Re-run OptimizeWorkup Optimize Purification: - Minimize exposure to silica - Efficient extraction CheckWorkup->OptimizeWorkup Inefficient Success Improved Yield CheckWorkup->Success Efficient OptimizeWorkup->Success

References

stability of 2-Hydroxypyridine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Hydroxypyridine under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: this compound exists in a tautomeric equilibrium with its amide isomer, 2-pyridone.[1][2] This equilibrium between the enol (this compound) and keto (2-pyridone) forms is the most critical factor influencing its stability, reactivity, and spectral properties. The position of this equilibrium is highly sensitive to the solvent and pH.[2][3][4] The pyridone form is favored in polar, protic solvents like water, as well as in the solid state, due to intermolecular hydrogen bonding.[1][2][3]

Tautomerism cluster_enol This compound (Enol Form) cluster_keto 2-Pyridone (Keto Form) enol This compound keto 2-Pyridone enol->keto Tautomerization DegradationPathway A This compound B Mono-oxygenase Attack (e.g., Microbial Degradation) A->B C Dihydroxypyridine Intermediate (e.g., 2,5-DHP) B->C D Ring Cleavage C->D E Further Metabolites (e.g., Maleamate Pathway) D->E UVVisWorkflow A Prepare Buffer Series (pH 2-12) C Dilute Stock in Each Buffer A->C B Prepare 2-HP Stock Solution B->C D Acquire UV-Vis Spectrum (220-400 nm) C->D E Plot Absorbance vs. pH D->E F Calculate pKa and Assess Stability E->F

References

Technical Support Center: Analysis of 2-Hydroxypyridine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxypyridine (B17775) and its analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the mass spectrometry analysis of this compound?

The primary challenge in analyzing this compound is its existence in a tautomeric equilibrium with 2-pyridone.[1][2][3] The position of this equilibrium is highly dependent on the solvent, temperature, and pH, which can lead to complex and sometimes irreproducible results.[2] The two tautomers can exhibit different ionization efficiencies and fragmentation patterns, making data interpretation challenging.

Q2: Which tautomer, this compound or 2-pyridone, is more stable?

The relative stability of the two tautomers is solvent-dependent. In non-polar solvents, the this compound form is favored.[2] Conversely, in polar solvents like water and alcohols, the 2-pyridone form is the predominant species.[1][2] In the gas phase, the this compound (enol) form is slightly more stable.[3]

Q3: How does tautomerism affect the mass spectrum of this compound?

Since mass spectrometry analysis, particularly with techniques like electrospray ionization (ESI), involves the transition of the analyte from a solution to the gas phase, the observed spectrum can be a composite of both tautomers. This can result in:

  • Variations in the relative intensities of precursor and fragment ions.

  • The appearance of unexpected fragment ions if one tautomer undergoes a unique fragmentation pathway.

  • Difficulty in achieving consistent fragmentation patterns, especially for quantitative analysis.

Q4: What are the common ionization techniques for this compound analysis?

Electrospray ionization (ESI) is a widely used technique for the analysis of this compound and its derivatives, often in positive ion mode to form protonated molecules ([M+H]+).[4][5][6] Atmospheric pressure chemical ionization (APCI) can also be used. For volatile derivatives of this compound, electron ionization (EI) coupled with gas chromatography (GC-MS) is a viable option.[7][8]

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

Q: I am not seeing any peak for this compound in my mass spectrum. What could be the problem?

A: Poor signal intensity can arise from several factors.[9] Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal may be below the instrument's detection limit. Conversely, very high concentrations can lead to ion suppression.[9]

  • Ionization Source Settings: Optimize the parameters of your ionization source. For ESI, this includes the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Solvent Composition: The choice of solvent is critical due to the tautomerism of this compound.[2] If you are using a non-polar solvent where the this compound form dominates, protonation might be less efficient. In polar, protic solvents, the more basic 2-pyridone tautomer might ionize more readily. Experiment with different solvent systems and pH modifiers (e.g., formic acid or ammonium (B1175870) hydroxide) to enhance ionization.

  • Instrument Calibration: Verify that your mass spectrometer is properly tuned and calibrated.[9]

Troubleshooting Workflow for Poor Signal Intensity

start Start: Poor Signal check_concentration Check Sample Concentration start->check_concentration adjust_concentration Adjust Concentration check_concentration->adjust_concentration Incorrect optimize_source Optimize Ion Source Settings check_concentration->optimize_source Correct adjust_concentration->optimize_source adjust_source Adjust Voltages, Gas Flows, Temp. optimize_source->adjust_source Suboptimal check_solvent Evaluate Solvent System optimize_source->check_solvent Optimal adjust_source->check_solvent modify_solvent Modify Solvent/pH check_solvent->modify_solvent Suboptimal check_calibration Verify Instrument Calibration check_solvent->check_calibration Optimal modify_solvent->check_calibration calibrate Tune and Calibrate check_calibration->calibrate Failed end Signal Improved check_calibration->end Passed calibrate->end

Caption: A stepwise workflow for troubleshooting poor signal intensity.

Issue 2: Unexpected Peaks in the Mass Spectrum

Q: I am observing peaks that I cannot identify in my mass spectrum. What are their possible origins?

A: Unexpected peaks can be due to a variety of sources. Here's how to investigate them:

  • Adduct Formation: In ESI, this compound can form adducts with cations present in the mobile phase or from contaminants.[10][11] Common adducts include sodium ([M+Na]+) and potassium ([M+K]+). The presence of these can be confirmed by their characteristic mass differences from the protonated molecule.

  • Solvent Clusters: Adducts with solvent molecules (e.g., acetonitrile (B52724), methanol) can also occur, especially in ion trap instruments.[12][13]

  • Contaminants: Contaminants from solvents, glassware, or the sample itself can appear as unexpected peaks. Running a blank analysis of your mobile phase can help identify these.

  • In-source Fragmentation/Reactions: The conditions in the ionization source can sometimes be energetic enough to cause fragmentation or reactions of the analyte before mass analysis.

Common Adducts in Positive Ion ESI

Adduct IonNominal Mass AdditionExact Mass Addition
[M+H]++1+1.007276
[M+NH4]++18+18.033823
[M+Na]++23+22.989218
[M+K]++39+38.963158
Issue 3: Inconsistent or Unexpected Fragmentation

Q: The fragmentation pattern of my this compound standard is not consistent between runs, or I am seeing unexpected fragments. Why is this happening?

A: This is often linked to the tautomeric equilibrium of this compound.

  • Shifting Tautomeric Equilibrium: Small changes in solvent composition, pH, or temperature between runs can alter the ratio of the this compound and 2-pyridone tautomers. If these tautomers have different fragmentation pathways or produce fragments with different relative abundances, the overall MS/MS spectrum will vary.

  • Collision Energy: The collision energy used for fragmentation is a critical parameter. Ensure this is kept constant for reproducible fragmentation. If you are developing a new method, perform a collision energy ramping experiment to determine the optimal energy for your desired fragments.

  • Protonation Site: The site of protonation can differ between the two tautomers, which can lead to different fragmentation pathways. For example, protonation on the nitrogen of 2-pyridone may lead to a different fragmentation cascade than protonation on the oxygen of this compound.

  • Characteristic Fragmentation: For pyridone-like structures, a common fragmentation pathway is the loss of carbon monoxide (CO). For hydroxypyridines, the loss of hydrogen cyanide (HCN) can be observed.[14] The relative abundance of these losses may shift depending on the dominant tautomer.

Logical Relationship of Tautomerism and Fragmentation

cluster_solution In Solution cluster_gas Gas Phase (MS) This compound This compound 2-Pyridone 2-Pyridone This compound->2-Pyridone Equilibrium Protonated\nthis compound Protonated This compound This compound->Protonated\nthis compound Ionization Protonated\n2-Pyridone Protonated 2-Pyridone 2-Pyridone->Protonated\n2-Pyridone Ionization Fragmentation_HP Fragmentation (e.g., -HCN) Protonated\nthis compound->Fragmentation_HP Fragmentation_P Fragmentation (e.g., -CO) Protonated\n2-Pyridone->Fragmentation_P

Caption: Tautomeric equilibrium in solution and subsequent distinct fragmentation pathways in the gas phase.

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis

This protocol provides a starting point for the analysis of this compound using liquid chromatography-mass spectrometry.

Methodology:

  • Solvent Selection: Prepare a stock solution of this compound in a solvent appropriate for your analysis. For reversed-phase chromatography, methanol (B129727) or acetonitrile are common choices. Given the tautomerism, it is crucial to maintain consistency in the solvent used for standards and samples.

  • Dilution: Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition. This helps to ensure good peak shape.

  • Mobile Phase Additives: To promote consistent protonation and improve chromatographic peak shape, add a small amount of an acid, such as 0.1% formic acid, to the mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Protocol 2: Direct Infusion Analysis for Method Development

Direct infusion can be used to optimize MS parameters without chromatographic separation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: While infusing, adjust the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal intensity of the protonated molecule ([M+H]+ at m/z 96.04).

  • Fragmentation Optimization: Select the precursor ion (m/z 96.04) and vary the collision energy to find the optimal setting for generating characteristic fragment ions.

References

Technical Support Center: 2-Pyridone Dimerization in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pyridone and its derivatives. The focus is on understanding and preventing the formation of dimers in solution, a common challenge that can impact experimental outcomes.

Troubleshooting Guides

Issue: Unexpected Precipitation or Poor Solubility

Symptoms:

  • The 2-pyridone starting material or product precipitates out of solution unexpectedly.

  • Difficulty in achieving the desired concentration of a 2-pyridone derivative in a non-polar solvent.

  • Inconsistent results in reactions or assays.

Root Cause Analysis and Solutions:

2-Pyridone and its derivatives can form highly stable hydrogen-bonded dimers, which are often less soluble than the monomeric form, especially in non-polar solvents. This dimerization is a primary cause of solubility issues.

Troubleshooting Workflow:

G start Unexpected Precipitation or Poor Solubility Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce the concentration of the 2-pyridone species. check_concentration->reduce_concentration Yes check_solvent Is the solvent non-polar? check_concentration->check_solvent No end_good Issue Resolved reduce_concentration->end_good change_solvent Switch to a more polar, hydrogen bond-accepting solvent (e.g., DMSO, DMF, Pyridine, Methanol, Water). check_solvent->change_solvent Yes check_temperature Is the experiment run at low temperature? check_solvent->check_temperature No change_solvent->end_good increase_temperature Increase the temperature of the solution, if the reaction conditions allow. check_temperature->increase_temperature Yes chemical_modification Consider chemical modification (N- or O-alkylation) to block hydrogen bonding sites. check_temperature->chemical_modification No increase_temperature->end_good chemical_modification->end_good end_bad Issue Persists: Consult Further chemical_modification->end_bad If modification is not feasible

Caption: Troubleshooting workflow for 2-pyridone precipitation.

Issue: Altered Reactivity or Inconsistent Reaction Yields

Symptoms:

  • A reaction involving a 2-pyridone derivative is sluggish or does not proceed to completion.

  • Inconsistent yields are obtained for a reaction involving a 2-pyridone.

  • Side products are observed, suggesting an alternative reaction pathway.

Root Cause Analysis and Solutions:

The formation of 2-pyridone dimers can significantly impact chemical reactivity. The hydrogen-bonded dimer can be less reactive than the monomer because the N-H and C=O groups involved in hydrogen bonding are less available to participate in reactions.

Troubleshooting Steps:

  • Analyze Reaction Solvent: As with solubility issues, the choice of solvent is critical. Non-polar solvents promote dimerization, which can sequester the reactive species.

    • Recommendation: Switch to a polar, aprotic solvent like DMF or DMSO, or a protic solvent like ethanol (B145695) if compatible with your reaction chemistry. These solvents will compete for hydrogen bonding and favor the monomeric form.

  • Monitor Reactant Concentration: At higher concentrations, the equilibrium will shift towards the dimer.

    • Recommendation: Run the reaction at a lower concentration to favor the monomer.

  • Consider Chemical Modification: If solvent and concentration changes are not effective or feasible, chemical modification of the 2-pyridone can be a robust solution.

    • N-Alkylation or O-Alkylation: Protecting the N-H or C=O group through alkylation will prevent the formation of the hydrogen-bonded dimer.

Frequently Asked Questions (FAQs)

Q1: What is 2-pyridone dimerization and why does it occur?

A1: 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine. Both forms can associate to form dimers. The most prevalent is the cyclic dimer of the 2-pyridone tautomer, which is held together by two strong N-H···O=C hydrogen bonds.[1][2] This dimerization is an equilibrium process driven by the thermodynamic stability of the hydrogen-bonded complex, especially in non-polar solvents where the dimer is shielded from competing interactions.[2]

G Monomer1 2-Pyridone (Monomer) Dimer 2-Pyridone Dimer (Cyclic) Monomer1->Dimer Association (k_a) Monomer2 2-Pyridone (Monomer) Dimer->Monomer2 Dissociation (k_d)

Caption: Equilibrium between 2-pyridone monomer and dimer.

Q2: How does the solvent affect 2-pyridone dimerization?

A2: The polarity and hydrogen-bonding capability of the solvent are the most critical factors influencing dimerization.[2]

  • Non-polar, non-hydrogen bonding solvents (e.g., benzene, carbon tetrachloride, chloroform) strongly favor the formation of the dimer. In these environments, the self-association of 2-pyridone molecules is energetically favorable.

  • Polar, hydrogen bond-accepting solvents (e.g., dioxane, DMSO, DMF) can disrupt the self-association of 2-pyridone by forming hydrogen bonds with the N-H protons of the monomer. This shifts the equilibrium towards the monomeric form.[3]

  • Polar, protic solvents (e.g., water, methanol) are very effective at preventing dimerization as they can act as both hydrogen bond donors and acceptors, effectively solvating the 2-pyridone monomer.[2]

Q3: What is the quantitative effect of the solvent on dimerization?

A3: The dimerization can be quantified by the equilibrium constant (Kd), where a smaller Kd value indicates a greater propensity for dimer formation. The table below summarizes approximate Kd values in different solvents.

SolventDimerization Constant (Kd) (M)Temperature (°C)Comments
Dioxane~0.05 - 0.113 - 25Dioxane acts as a hydrogen bond acceptor, disrupting the dimer.[3]
50% Dioxane / CCl4 (w/w)Lower than in pure dioxane13 - 25The less polar CCl4 promotes dimerization compared to pure dioxane.[3]
BenzeneSignificantly lower than dioxaneAmbientNon-polar solvent strongly favors the dimer.
ChloroformLowAmbientChloroform is a weak hydrogen bond donor and does not effectively disrupt the dimer.
WaterVery highAmbientAs a strong hydrogen bond donor and acceptor, water effectively prevents dimerization.[2]

Q4: How can I experimentally determine the extent of dimerization?

A4: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for studying and quantifying 2-pyridone dimerization.

  • NMR Spectroscopy: The chemical shift of the N-H proton is highly sensitive to hydrogen bonding. In a non-polar solvent, as the concentration of 2-pyridone increases, the N-H proton signal will shift downfield, indicating the formation of hydrogen-bonded dimers. By performing a concentration-dependent NMR titration, the dimerization constant (Kd) can be determined.

  • FT-IR Spectroscopy: The stretching frequency of the C=O bond is also affected by hydrogen bonding. In the monomer, the C=O stretch appears at a higher wavenumber compared to the dimer. The relative intensities of these two bands can be used to determine the proportion of monomer and dimer in solution.

Experimental Protocols

Protocol 1: Quantifying 2-Pyridone Dimerization using ¹H NMR Titration

Objective: To determine the dimerization constant (Kd) of a 2-pyridone derivative in a non-polar solvent (e.g., CDCl₃).

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions of the 2-pyridone derivative in the chosen deuterated solvent (e.g., CDCl₃) with varying concentrations (e.g., from 1 mM to 100 mM).

    • It is crucial to ensure the solvent is as dry as possible, as trace amounts of water can interfere with the hydrogen bonding.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each concentration.

    • Ensure the spectral window is wide enough to observe the N-H proton, which can shift significantly.

    • The temperature should be kept constant throughout the experiment.

  • Data Analysis:

    • Identify the chemical shift of the N-H proton for each concentration.

    • Plot the observed chemical shift (δ_obs) of the N-H proton as a function of the total 2-pyridone concentration.

    • The data can be fitted to a non-linear regression model for a monomer-dimer equilibrium to extract the dimerization constant (Kd) and the chemical shifts of the pure monomer (δ_M) and pure dimer (δ_D).

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Prepare stock solution of 2-pyridone in CDCl3 prep2 Create a series of dilutions with varying concentrations prep1->prep2 acq1 Acquire 1H NMR spectrum for each concentration prep2->acq1 acq2 Record temperature acq1->acq2 an1 Measure N-H proton chemical shift (δ_obs) acq2->an1 an2 Plot δ_obs vs. Concentration an1->an2 an3 Fit data to a monomer-dimer equilibrium model an2->an3 an4 Determine Kd, δ_M, and δ_D an3->an4

Caption: Workflow for NMR titration experiment.

Protocol 2: Preventing Dimerization through N-Alkylation

Objective: To synthesize an N-alkylated 2-pyridone to prevent dimer formation.

Methodology (General Procedure):

  • Deprotonation:

    • Dissolve the 2-pyridone derivative in a suitable aprotic solvent (e.g., THF, DMF).

    • Add a strong base (e.g., NaH, K₂CO₃) to deprotonate the N-H group, forming the corresponding pyridonate salt.

  • Alkylation:

    • Add the desired alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide) to the reaction mixture.

    • The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Note: The choice of base and solvent can influence the regioselectivity of the alkylation (N- vs. O-alkylation). For preferential N-alkylation, polar aprotic solvents are often employed.

This technical support guide provides a starting point for addressing the common challenges associated with 2-pyridone dimerization. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Optimization of Catalytic Activity of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the catalytic activity of 2-hydroxypyridine (B17775) and its derivatives in your chemical reactions. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during experiments involving this compound catalysis.

General Issues & Low Yield

Q1: My reaction yield is significantly lower than expected. What are the first steps in troubleshooting?

A1: Low yields can arise from several factors. A systematic approach is crucial for identifying the root cause.[1][2]

  • Verify Reagent and Solvent Purity: Impurities in your starting materials, reagents, or solvents can act as catalyst poisons or lead to unwanted side reactions.[1] Ensure all chemicals are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.

  • Ensure an Inert Atmosphere: Many catalytic systems involving this compound ligands, particularly with palladium or ruthenium, are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Re-evaluate Reaction Conditions: Suboptimal temperature, reaction time, or concentration can significantly impact yield. Monitor your reaction over time (e.g., by TLC or LC-MS) to determine the optimal reaction duration and to check for product degradation.[3]

  • Check Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high loading can sometimes promote side reactions. Verify that the catalyst loading is appropriate for your reaction scale.

Q2: I am observing poor reproducibility between experimental runs. What are the likely causes?

A2: Poor reproducibility is a common challenge in catalysis. Key factors to investigate include:

  • Inconsistent Reagent Quality: Variations in the purity of reagents or solvents between batches can lead to different outcomes.

  • Atmosphere Control: Minor leaks in your reaction setup can introduce oxygen or moisture, leading to inconsistent catalyst deactivation.

  • Temperature Fluctuations: Ensure your heating and cooling systems are calibrated and provide consistent temperature control.

  • Tautomeric Equilibrium: The position of the this compound/2-pyridone equilibrium is highly sensitive to the solvent environment. Inconsistent solvent preparation (e.g., water content) can shift this equilibrium and affect the catalytic activity.[4][5]

Issues Related to this compound Tautomerism

Q3: How does the tautomerism of this compound affect my catalytic reaction?

A3: this compound exists in a tautomeric equilibrium with 2-pyridone.[5][6] The position of this equilibrium is highly dependent on the solvent.[4] Non-polar solvents favor the this compound form, while polar solvents favor the 2-pyridone form.[4] This is critical because the catalytically active species may involve a specific tautomer. For instance, in reactions where the hydroxyl group of this compound is involved in metal coordination or proton transfer, a shift in the equilibrium towards the 2-pyridone form can reduce the concentration of the active catalyst.[7]

Q4: How can I control or account for the tautomeric equilibrium in my experiments?

A4: Careful solvent selection and control are key.

  • Solvent Choice: Select a solvent that favors the desired tautomer for your specific catalytic cycle. Refer to the data table below for the influence of solvent on the tautomeric equilibrium.

  • Anhydrous Conditions: Water can influence the tautomeric equilibrium and participate in side reactions.[8] Using anhydrous solvents is generally recommended unless the reaction is specifically designed to be performed in water.

  • Consistency is Key: Ensure you use the same grade of solvent and prepare your reactions consistently to minimize variability in the tautomeric ratio.

Catalyst Deactivation and Poisoning

Q5: My reaction starts but then stalls before completion. What could be causing this?

A5: This is a classic sign of catalyst deactivation. Potential causes include:

  • Catalyst Poisoning: Impurities in the substrate or solvent can irreversibly bind to the active sites of the metal catalyst. Common poisons for palladium catalysts include sulfur compounds, and for some systems, nitrogen-containing heterocycles.[1]

  • Thermal Decomposition: The catalyst may not be stable at the reaction temperature, leading to decomposition over time.

  • Oxidation: If the inert atmosphere is not strictly maintained, the catalyst can be oxidized to an inactive state.

Q6: How can I prevent catalyst deactivation?

A6:

  • Purify Starting Materials: Thoroughly purify all substrates and reagents to remove potential catalyst poisons.

  • Use High-Purity Solvents and Gases: Ensure solvents are properly dried and degassed, and use high-purity inert gases.

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition.

Data Presentation

Table 1: Influence of Solvent on the Tautomeric Equilibrium of this compound/2-Pyridone
SolventDielectric Constant (ε)Equilibrium Constant (Keq = [2-pyridone]/[this compound])
Gas Phase1~0.3
Cyclohexane2.01.7
Chloroform4.86.0
Acetonitrile37.5~100
Water80.1910

Data compiled from various sources.[4][5]

Table 2: Optimization of Palladium-Catalyzed α-Alkylation of Acetophenone with Benzyl (B1604629) Alcohol
EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
11-[Pd] (2)KOtBu (0.25)Toluene (B28343)12022
21-[Pd] (2)NaOtBu (0.25)Toluene12020
31-[Pd] (2)KOtBu (1.0)Toluene12086
4PdCl₂ (2)KOtBu (1.0)Toluene120Low
51-[Pd] (2)KOtBu (1.0)Dioxane12084
61-[Pd] (2)KOtBu (1.0)t-Amyl alcohol120Lower
71-[Pd] (2)KOtBu (1.0)Toluene12094

Reaction conditions: Acetophenone, benzyl alcohol, catalyst, base, and solvent were heated for 48 hours.[9][10] 1-[Pd] is a specific palladium complex with a bidentate this compound-based ligand. Entry 7 was performed in the presence of molecular sieves.

Table 3: Effect of this compound-Based Ligands on Ru(II)-Catalyzed C-H Arylation
LigandSubstituent on this compoundRelative Catalytic Activity Enhancement
L1HBaseline
L65-Trifluoromethyl~8-fold

Data shows that electron-withdrawing groups on the this compound ligand can significantly enhance the catalytic activity of the Ru(II) catalyst in the ortho-C-H arylation of 2-phenylpyridine (B120327).[11][12]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed α-Alkylation of a Ketone with an Alcohol

This protocol is a general guideline for the α-alkylation of a ketone using an alcohol, employing a palladium catalyst with a this compound-based ligand.[13]

Materials:

  • Palladium pre-catalyst (e.g., 1-[Pd] from Table 2)

  • Ketone (e.g., acetophenone)

  • Alcohol (e.g., benzyl alcohol)

  • Base (e.g., potassium tert-butoxide, KOtBu)

  • Anhydrous toluene

  • Molecular sieves (optional, but recommended)

  • Inert gas (nitrogen or argon)

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condensers)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium pre-catalyst (2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the base (1.0 equiv.), the ketone (1.0 equiv.), and molecular sieves (if used).

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by the alcohol (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Ru(II)-Catalyzed C-H Arylation of 2-Phenylpyridine

This protocol describes a general procedure for the arylation of 2-phenylpyridine using a ruthenium catalyst and a this compound-based ligand.[11]

Materials:

  • Ruthenium pre-catalyst (e.g., [(η⁶-p-cymene)RuCl₂]₂)

  • This compound-based ligand (e.g., 5-trifluoromethyl-2-hydroxypyridine)

  • 2-Phenylpyridine

  • Aryl halide

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., water)

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation: In a reaction vessel, stir the ruthenium pre-catalyst (e.g., 2.5 mol%) and the this compound-based ligand (e.g., 10 mol%) in water at room temperature for a designated pre-stirring time (e.g., 1 hour).

  • Reagent Addition: To this mixture, add 2-phenylpyridine (1.0 equiv.), the aryl halide (1.5 equiv.), and the base (2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required duration (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed α-Alkylation of Ketones

G A Pd(II) Pre-catalyst B Active Pd(0) Species A->B Reduction C Pd(II)-alkoxide B->C + Alcohol, - H₂ D Pd(II)-hydride C->D β-hydride elimination D->B Reductive Elimination + Aldol Product E Aldehyde/Ketone D->E releases H Alkylated Product D->H G Aldol Condensation Product E->G + Enolate F Enolate F->G G->H Hydrogenation by Pd(II)-hydride I Alcohol I->C J Base J->F K Ketone K->F + Base

Caption: Proposed catalytic cycle for the palladium-catalyzed α-alkylation of ketones.

Workflow for Troubleshooting Low Reaction Yield

G Start Low Yield Observed CheckPurity Verify Reagent & Solvent Purity Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Pure? CheckAtmosphere Ensure Inert Atmosphere AtmosphereOK Atmosphere is Inert CheckAtmosphere->AtmosphereOK Inert? CheckConditions Re-evaluate Reaction Conditions (Temp, Time, Conc.) ConditionsOK Conditions Optimized CheckConditions->ConditionsOK Optimal? CheckCatalyst Check Catalyst Loading & Activity CatalystOK Catalyst is Active CheckCatalyst->CatalystOK Active? PurityOK->CheckAtmosphere Yes PurifyReagents Action: Purify/Dry Reagents & Solvents PurityOK->PurifyReagents No AtmosphereOK->CheckConditions Yes ImproveSetup Action: Check for Leaks, Improve Purging AtmosphereOK->ImproveSetup No ConditionsOK->CheckCatalyst Yes OptimizeConditions Action: Time Course Study, Screen Conditions ConditionsOK->OptimizeConditions No ScreenCatalyst Action: Vary Loading, Use Fresh Catalyst CatalystOK->ScreenCatalyst No Success Yield Improved CatalystOK->Success Yes PurifyReagents->CheckPurity ImproveSetup->CheckAtmosphere OptimizeConditions->CheckConditions ScreenCatalyst->CheckCatalyst

Caption: A systematic workflow for troubleshooting low yields in catalytic reactions.

Logical Relationship of Tautomerism and Catalysis

G cluster_0 Solvent Environment cluster_1 Tautomeric Equilibrium Polar Polar Solvent (e.g., Water, Acetonitrile) Pyridone 2-Pyridone (Keto form) Polar->Pyridone Favors NonPolar Non-Polar Solvent (e.g., Cyclohexane, Toluene) Hydroxypyridine This compound (Enol form) NonPolar->Hydroxypyridine Favors CatalyticActivity Catalytic Activity Pyridone->CatalyticActivity Influences (e.g., as ligand) Hydroxypyridine->Pyridone Equilibrium Hydroxypyridine->CatalyticActivity Influences (e.g., as ligand)

Caption: The influence of solvent on tautomeric equilibrium and its impact on catalytic activity.

References

Technical Support Center: Refining Protocols for C–H Functionalization in 2-Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the C–H functionalization of 2-pyridones. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data for easy comparison, and visualizations to clarify complex workflows and relationships.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving regioselective C–H functionalization of 2-pyridones?

A1: The inherent electronic properties of the 2-pyridone ring present a primary challenge in controlling regioselectivity. The C3 and C5 positions are electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are electron-deficient, favoring nucleophilic attack.[1] Achieving selective functionalization at a single desired position often requires careful tuning of catalysts, directing groups, and reaction conditions to overcome the intrinsic reactivity of the other C–H bonds.

Q2: How do directing groups influence the site-selectivity of C–H functionalization in 2-pyridones?

A2: Directing groups are crucial for overriding the inherent reactivity of the 2-pyridone core and achieving high regioselectivity, particularly for the less reactive C4 and C6 positions.[2] These groups, typically attached to the nitrogen atom, coordinate to the metal catalyst, bringing it into close proximity to a specific C–H bond and facilitating its activation. The choice of directing group can dramatically alter the reaction's outcome, enabling functionalization at positions that are otherwise difficult to access. For instance, a pyridine-based directing group has been effectively used in rhodium-catalyzed C6-selective borylation.[3][4]

Q3: What is the role of the catalyst and ligands in optimizing reaction yield and selectivity?

A3: The catalyst and its associated ligands are central to the success of C–H functionalization reactions. The metal center (e.g., Pd, Rh, Ni, Co, Fe) is responsible for the catalytic C–H activation, while the ligands modulate the catalyst's reactivity, stability, and steric environment. Ligand choice can influence which C–H bond is activated, prevent catalyst deactivation, and promote the desired bond-forming reductive elimination step. For example, in nickel-catalyzed annulation of pyridones, the use of different ligands can switch the regioselectivity between exo- and endo-cyclization modes.[5]

Q4: Can C–H functionalization be applied to late-stage modification of complex molecules containing a 2-pyridone core?

A4: Yes, C–H functionalization is a powerful tool for the late-stage modification of complex molecules. Its advantage lies in the ability to directly modify the 2-pyridone core without the need for pre-functionalization (e.g., halogenation), thus shortening synthetic routes and improving overall efficiency.[2] However, the substrate's functional group tolerance must be carefully considered, as some groups may interfere with the catalytic cycle.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My C–H functionalization reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in C–H functionalization of 2-pyridones can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield Start Low/No Yield Observed Reagent_Purity Check Reagent & Solvent Purity/ Dryness Start->Reagent_Purity Reaction_Setup Verify Inert Atmosphere & Proper Sealing Reagent_Purity->Reaction_Setup If reagents are pure Catalyst_Activity Assess Catalyst Activity/ Potential Deactivation Reaction_Setup->Catalyst_Activity If setup is correct Reaction_Parameters Optimize Reaction Parameters (Temp, Time, Concentration) Catalyst_Activity->Reaction_Parameters If catalyst is active Ligand_Choice Evaluate Ligand/ Additive Effects Reaction_Parameters->Ligand_Choice If optimization fails Successful_Reaction Improved Yield Ligand_Choice->Successful_Reaction Upon improvement

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent and Solvent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous. C–H activation catalysts are often sensitive to air and moisture.

  • Inert Atmosphere: Verify that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Improperly sealed reaction vessels can lead to catalyst deactivation.

  • Catalyst Deactivation: The active catalyst may be deactivating prematurely. This can sometimes be observed by a change in the reaction mixture's color. Consider using a higher catalyst loading or adding a ligand that stabilizes the active species. In some palladium-catalyzed reactions, reduction of the active Pd(II) to inactive Pd(0) nanoparticles can occur.[6] The addition of an oxidant may be necessary to regenerate the active catalyst.

  • Reaction Parameters:

    • Temperature: The reaction temperature may be suboptimal. Try running the reaction at a slightly higher or lower temperature.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Concentration: The concentration of reactants can influence the reaction rate. Consider adjusting the solvent volume.

  • Ligand/Additive Effects: The choice of ligand or additive can be critical. If using a ligand, ensure it is pure. In some cases, an additive (e.g., a specific base or salt) is required to facilitate the C–H activation step.

Problem 2: Poor Regioselectivity

Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

A: Achieving high regioselectivity is a common hurdle. The following strategies can be employed to improve it:

  • Directing Groups: If not already in use, a directing group is the most powerful tool for controlling regioselectivity. The choice of directing group will determine the site of functionalization.

  • Ligand Modification: The steric and electronic properties of the ligand can significantly influence regioselectivity. A bulkier ligand may favor functionalization at a less sterically hindered position.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the C–H activation step and thus affect regioselectivity. Screening different solvents is recommended.

  • Temperature Adjustment: Reaction temperature can sometimes impact the ratio of regioisomers. Lowering the temperature may favor the thermodynamically more stable product.

  • Catalyst System: Different metal catalysts have different intrinsic selectivities. If one catalyst system provides poor selectivity, exploring an alternative metal catalyst (e.g., switching from Pd to Rh) may be beneficial.

Logical Relationship for Improving Regioselectivity

Regioselectivity Start Poor Regioselectivity Directing_Group Introduce/Modify Directing Group Start->Directing_Group Ligand_Tuning Screen Different Ligands Directing_Group->Ligand_Tuning Solvent_Screening Vary Reaction Solvent Ligand_Tuning->Solvent_Screening Temperature_Optimization Adjust Reaction Temperature Solvent_Screening->Temperature_Optimization Catalyst_Change Explore Alternative Metal Catalyst Temperature_Optimization->Catalyst_Change Improved_Selectivity High Regioselectivity Achieved Catalyst_Change->Improved_Selectivity

Caption: Stepwise approach to improving regioselectivity.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for C3-Arylation of N-Alkyl-2-pyridone

Catalyst SystemArylating AgentAdditiveSolventTemp (°C)Yield (%)Reference
Fe(acac)₃ (10 mol%)Arylboronic acidK₂S₂O₈DMF12060-85[7]
Pd(OAc)₂ (10 mol%)Arylboronic acidAg₂CO₃Dioxane11070-92[8]

Table 2: Influence of Ligands on Ni-Catalyzed C6-Alkylation of 2-Pyridones

Ligand (mol%)AlkeneBaseSolventTemp (°C)Yield (%)Reference
None1,5-cyclooctadieneK₃PO₄Toluene10075[5][9]
P(i-Pr)₃Internal alkynesAlMe₃Toluene10065-88[1]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed C6-Selective C-H Borylation of N-(2-pyridyl)-2-pyridone[3][4]

This protocol describes the C6-selective borylation of a 2-pyridone using a rhodium catalyst and a pyridine (B92270) directing group.

Experimental Workflow

Borylation_Workflow Start Start Combine_Reagents Combine N-(2-pyridyl)-2-pyridone, [Rh(cod)Cl]₂, dppb, and pinB-Bpin in a sealed tube Start->Combine_Reagents Add_Solvent Add anhydrous solvent (e.g., octane) Combine_Reagents->Add_Solvent Reaction Heat at specified temperature (e.g., 120 °C) for 16 h Add_Solvent->Reaction Workup Cool to RT, concentrate, and purify by column chromatography Reaction->Workup Product Obtain C6-borylated 2-pyridone Workup->Product

Caption: General workflow for Rh-catalyzed C6-borylation.

Materials:

  • N-(2-pyridyl)-2-pyridone (1.0 equiv)

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (5.0 mol%)

  • Bis(pinacolato)diboron (pinB-Bpin) (1.5 equiv)

  • Anhydrous octane (B31449)

Procedure:

  • To an oven-dried sealed tube, add N-(2-pyridyl)-2-pyridone, [Rh(cod)Cl]₂, dppb, and pinB-Bpin.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous octane via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the C6-borylated 2-pyridone.

Protocol 2: Cobalt-Catalyzed C6-Selective C-H Allylation of 2-Pyridones[2][10]

This protocol details the regioselective allylation of 2-pyridones at the C6 position using a cobalt catalyst.

Materials:

  • 2-Pyridone substrate (1.0 equiv)

  • Allene (1.5 equiv)

  • [Cp*CoI₂(CO)] (10 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂ (20 mol%)

  • Pivalic acid (PivOH) (1.0 equiv)

  • Trifluoroethanol (TFE)

Procedure:

  • In a glovebox, add the 2-pyridone substrate, [Cp*CoI₂(CO)], AgSbF₆, Cu(OAc)₂, and PivOH to a vial.

  • Add TFE, followed by the allene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Study of 2-Hydroxypyridine and 3-Hydroxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123), two isomeric heterocyclic compounds of significant interest in medicinal chemistry and materials science. We will delve into their distinct physicochemical properties, chemical reactivity, and biological activities, supported by experimental data and protocols to aid researchers in their practical applications.

Physicochemical Properties: A Side-by-Side Comparison

The structural difference between this compound and 3-hydroxypyridine—the position of the hydroxyl group on the pyridine (B92270) ring—gives rise to notable variations in their physical and chemical characteristics. A summary of these key properties is presented below.

PropertyThis compound3-Hydroxypyridine
Molar Mass 95.10 g/mol 95.10 g/mol
Appearance Colorless to light yellow crystalline solid[1]White to light brown crystalline powder[2][3]
Melting Point 105-107 °C[4]125-128 °C[2][5][6]
Boiling Point 280-281 °C[4]280-281 °C[2][5]
Water Solubility 450 g/L at 20 °C[1][4]33 g/L[5]
pKa 0.75 (for the pyridinium (B92312) ion)[1]4.79 and 8.75[2][5]
Tautomerism Exists in equilibrium with 2-pyridone[7]Exists predominantly in the hydroxy form, but can form a zwitterion in polar solvents[8]
UV-Vis (λmax) ~295 nm (in water, as 2-pyridone)[8]~277 nm (neutral form), ~315 nm (zwitterionic form) in water[8]

Chemical Reactivity: A Tale of Two Isomers

The reactivity of these hydroxypyridines is largely dictated by the position of the hydroxyl group and, in the case of this compound, its tautomeric equilibrium with 2-pyridone.

Tautomerism of this compound

A key feature of this compound is its existence in a tautomeric equilibrium with 2-pyridone. In the solid state and in polar solvents, the 2-pyridone form is predominant.[9] This equilibrium has profound implications for its reactivity, allowing it to behave as both a phenol-like and an amide-like molecule.

tautomerism cluster_2hp This compound cluster_2py 2-Pyridone img1 img2 img1->img2 Equilibrium

Tautomeric equilibrium of this compound and 2-pyridone.
Electrophilic Substitution

For 3-hydroxypyridine, the hydroxyl group is a strongly activating, ortho-, para-directing substituent. This makes the 2, 4, and 6 positions susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are influenced by the reaction conditions and the nature of any other substituents on the ring.[9]

Nucleophilic Substitution: N- vs. O-Alkylation

The alkylation of hydroxypyridines is a common synthetic transformation. For this compound, the presence of two nucleophilic centers in its pyridone tautomer (the nitrogen and oxygen atoms) can lead to a mixture of N-alkylated and O-alkylated products. The regioselectivity of this reaction is influenced by factors such as the solvent, base, and alkylating agent. In contrast, 3-hydroxypyridine primarily undergoes O-alkylation at the hydroxyl group.

Biological Activities: Divergent Paths

While structurally similar, 2- and 3-hydroxypyridine and their derivatives exhibit distinct biological profiles.

This compound (2-Pyridone) Derivatives: Anti-Inflammatory and Anticancer Potential

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives have shown a broad range of activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects. The anti-inflammatory effects are often attributed to the inhibition of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammatory responses. For instance, some 2-pyridone derivatives act as potent inhibitors of Met kinase, a protein implicated in cancer progression.[10]

The NF-κB signaling pathway is a critical mediator of inflammation.[11] Its activation leads to the transcription of pro-inflammatory genes. Some 2-pyridone derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex ikb_kinase->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb IκB degradation nucleus Nucleus nfkb->nucleus translocation gene_transcription Gene Transcription inflammation Inflammation gene_transcription->inflammation pyridone 2-Pyridone Derivatives pyridone->ikb_kinase Inhibition alkylation_workflow start Start reagents Prepare Reactants: - this compound or 3-Hydroxypyridine - Alkyl Halide (e.g., Benzyl Bromide) - Base (e.g., K2CO3) - Solvent (e.g., DMF) start->reagents reaction Reaction Setup: - Combine reactants in a flask under inert atmosphere. - Heat and stir for a set time. reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Work-up: - Cool the reaction mixture. - Quench and extract with an organic solvent. monitoring->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR and Mass Spectrometry to identify N- and O-alkylated products and determine yield. purification->analysis end End analysis->end

References

Validation of 2-Hydroxypyridine as a Ligand in Coordination Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of coordination chemistry, the rational design of metal complexes with tailored properties is paramount for advancements in catalysis, materials science, and medicinal chemistry. The choice of ligand is a critical determinant of the resulting complex's structure, stability, and reactivity. This guide provides a comprehensive validation of 2-hydroxypyridine (B17775) as a versatile ligand, presenting a data-driven comparison with common alternatives, detailed experimental protocols, and visual representations of its chemical behavior.

Fundamental Properties of this compound

A defining characteristic of this compound (2-HOpy) is its existence in a tautomeric equilibrium with 2-pyridone (2-PY). This equilibrium is highly sensitive to the solvent environment; non-polar solvents favor the this compound form, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone tautomer.[1][2] This tautomerism is crucial in its coordination chemistry, allowing for diverse binding modes. In the gas phase, the energy difference between the two tautomers is very small, estimated to be between 2.43 and 3.3 kJ/mol.[2][3] The ability of the pyridone form to establish intermolecular hydrogen bonds often favors this tautomer in the solid state.[1]

The coordination of this compound to a metal center can occur through several modes, primarily involving the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl/carbonyl group. This versatility allows it to act as a neutral ligand, a monoanionic ligand upon deprotonation, and even as a bridging ligand, contributing to the formation of a wide array of coordination compounds with diverse geometries and nuclearities.[4][5]

Tautomerism Tautomeric Equilibrium of this compound cluster_2hopy This compound (Lactim) cluster_2py 2-Pyridone (Lactam) img_2hopy img_2hopy img_2py img_2py img_2hopy->img_2py Equilibrium

Caption: Tautomeric equilibrium between this compound and 2-pyridone.

Comparative Analysis with Alternative Ligands

To validate the performance of this compound, it is compared with two common classes of pyridine-based ligands: Pyridine N-oxides and Picolinic Acid derivatives.

  • Pyridine N-oxides: These are neutral ligands where coordination occurs through the exocyclic oxygen atom. Unlike this compound, they do not possess a proton that can be lost upon coordination, limiting their bonding modes primarily to monodentate O-donation. This compound-N-oxide is a notable alternative, acting as an effective chelating agent for metal ions like iron.[6][7][8]

  • Picolinic Acid (Pyridine-2-carboxylic acid): This is an anionic bidentate ligand that chelates metal ions through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring. Its derivatives are widely used due to their strong chelating ability.[9] 6-Hydroxypicolinic acid, a derivative, also exhibits enol-keto tautomerism and can act as a mono- or dianionic ligand.[10][11]

The following tables summarize key comparative data.

Table 1: Comparison of Coordination Properties

PropertyThis compoundPyridine N-oxidePicolinic Acid
Typical Donor Atoms N, OON, O
Charge Neutral or MonoanionicNeutralMonoanionic
Common Coordination Monodentate (N or O), Bidentate Chelate (N,O), BridgingMonodentate (O)Bidentate Chelate (N,O)
Tautomerism Yes (Lactim-Lactam)NoNo (for parent)
Proton Donor Yes (OH group)NoYes (COOH group)

Table 2: Spectroscopic Data of Representative Metal Complexes

ComplexLigandMetal Ionν(C=O) / ν(C-O) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)Electronic Transitions (cm⁻¹)Reference
[Cu(6-F-2-HOpy)₂Cl₂]6-Fluoro-2-hydroxypyridineCu(II)~1650 (pyridone form)~470~500Not specified[4][12]
[Fe(ahp)₃]2-Amino-3-hydroxypyridineFe(III)Not specified~470~500Not specified[12]
[Zn(HCAM)]·H₂O4-Hydroxypyridine-2,6-dicarboxylic acidZn(II)Not specifiedN/A1.944-2.245 Å (bond lengths)Ligand-to-Metal Charge Transfer (LMCT)[13]
[Pd(hzpy)(ox)]2-HydrazinopyridinePd(II)Not specified~470~532Not specified[14]

Note: Direct comparison of spectroscopic data is challenging due to the vast diversity of complexes. This table provides illustrative examples.

Performance in Applications

Catalysis: this compound-based ligands have demonstrated significant promise in catalysis. For instance, they have been employed as promoters in Ruthenium(II)-catalyzed C-H bond activation and arylation reactions, enhancing catalytic activity by up to eightfold.[15] The ligand framework can participate in proton shuttling, which is crucial for catalytic cycles such as the hydrogenation of CO₂.[16][17]

Biological Systems: The chelating ability of hydroxypyridinone derivatives (a tautomeric form of hydroxypyridines) is extensively utilized in medicinal chemistry. They show high affinity for hard metal ions like Fe(III) and Th(IV), making them suitable for iron chelation therapy and as ligands in targeted alpha therapy.[18][19] Complexes of this compound derivatives have also been investigated for their anticancer and antimicrobial activities.[20][21]

Materials Science: As a versatile building block, this compound derivatives, particularly those with additional coordinating groups like carboxylic acids, are used to construct Metal-Organic Frameworks (MOFs).[13][22][23] The hydroxyl group can introduce structural and supramolecular diversity compared to non-hydroxylated analogues.[22][24]

applications Key Application Areas of this compound Complexes cluster_apps Applications L This compound Ligand Catalysis Catalysis L->Catalysis C-H Activation CO₂ Hydrogenation Biology Biological Systems L->Biology Iron Chelation Anticancer Materials Materials Science L->Materials Metal-Organic Frameworks

Caption: Application areas for this compound based metal complexes.

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of metal complexes involving this compound, based on common laboratory practices.[20][25]

A. Synthesis of a Transition Metal Complex with this compound (General Procedure)

  • Ligand Solution Preparation: Dissolve the this compound derivative (1-2 molar equivalents) in a suitable solvent (e.g., ethanol, methanol, or water). Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt) (1 molar equivalent) in the same or a miscible solvent.

  • Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature. If deprotonation of the ligand is required, a base (e.g., NaOH, Et₃N) may be added dropwise.

  • Complex Formation: The formation of the complex is often indicated by a color change or the formation of a precipitate. The reaction mixture may be stirred for several hours or refluxed to ensure completion.

  • Isolation: The resulting solid product is isolated by filtration, washed with the solvent to remove unreacted starting materials, and then washed with a low-boiling-point solvent like diethyl ether.

  • Drying: The purified complex is dried under vacuum or in a desiccator.

workflow General Workflow for Synthesis and Characterization start Start: Reagents dissolve Dissolve Ligand & Metal Salt Separately start->dissolve mix Mix Solutions (Add Base if needed) dissolve->mix react Stir / Reflux (Allow Complex to Form) mix->react filter Isolate by Filtration react->filter wash Wash with Solvents filter->wash dry Dry under Vacuum wash->dry characterize Characterization dry->characterize end End: Purified Complex characterize->end

Caption: A generalized workflow for the synthesis of metal complexes.

B. Key Characterization Techniques

  • FTIR Spectroscopy: Used to identify the coordination mode. A shift in the ν(C=O) band of the pyridone tautomer or the disappearance/shift of the ν(O-H) band indicates coordination through the oxygen atom. The appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations.[12][26]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex. The appearance of new charge-transfer bands (LMCT or MLCT) or shifts in the ligand's internal π-π* transitions upon coordination confirms complex formation.[20][27]

  • ¹H NMR Spectroscopy: In the case of diamagnetic complexes, shifts in the signals of the pyridine ring protons upon coordination provide evidence of ligand binding.[12][28]

  • Elemental Analysis (CHN): Determines the percentages of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the proposed stoichiometry.[25]

  • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[13][26]

Conclusion

This compound is a highly valuable and versatile ligand in coordination chemistry. Its unique tautomeric nature allows for a variety of coordination modes that are not readily accessible to simpler ligands like pyridine N-oxides. While chelating ligands like picolinic acid may offer greater thermodynamic stability in some cases, the ability of the this compound framework to engage in proton transfer and hydrogen bonding provides distinct advantages in the design of functional systems, particularly in catalysis and bioinorganic chemistry. The experimental data consistently demonstrate its capacity to form stable complexes with a wide range of metal ions, leading to diverse applications. This guide validates this compound as a ligand of choice for researchers seeking to develop novel coordination compounds with tunable and reactive properties.

References

A Comparative Guide to the Biological Activities of Pyridine and Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pyridine (B92270) and pyrimidine (B1678525) derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data to aid in drug discovery and development.

Introduction

Pyridine and pyrimidine are fundamental six-membered heterocyclic scaffolds that are central to the structure of numerous biologically active compounds. Their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide offers a comparative analysis of these two important classes of compounds, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Anticancer Activity

Both pyridine and pyrimidine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against various cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridine and pyrimidine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine Pyrazolo[4,3-c]hexahydropyridine derivativeMDA-MB-231 (Breast)4.2[1]
Pyrazolo[4,3-c]hexahydropyridine derivativeMCF-7 (Breast)2.4[1]
5-FU (Reference Drug)MDA-MB-231 (Breast)9.6[1]
5-FU (Reference Drug)MCF-7 (Breast)4.8[1]
Pyrimidine Pyridothienopyrimidine 3a HepG-2 (Liver)1.17[2]
Pyridothienopyrimidine 5a HepG-2 (Liver)1.25[2]
Pyridothienopyrimidine 9b HepG-2 (Liver)1.51[2]
Pyridothienopyrimidine 3a MCF-7 (Breast)1.87[2]
Pyridothienopyrimidine 5a MCF-7 (Breast)2.05[2]
Pyridothienopyrimidine 9b MCF-7 (Breast)2.79[2]
Erlotinib (Reference Drug)HepG-2 (Liver)5.23[2]
Erlotinib (Reference Drug)MCF-7 (Breast)8.64[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyridine and pyrimidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Pyridine and pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine and pyrimidine derivatives against common microbial strains. Lower MIC values indicate stronger antimicrobial activity.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Pyridine Pyridinium salt 66 S. aureus56 ± 0.5[3]
Pyridinium salt 66 E. coli55 ± 0.5[3]
Pyridonethiol 89b B. subtilis0.12[3]
Pyridonethiol 89c B. subtilis0.12[3]
Ampicillin (Reference Drug)B. subtilis0.24[3]
Pyrimidine Benzo[4][5]imidazo[1,2-a]pyrimidine 19 S. aureus10-60[5]
Benzo[4][5]imidazo[1,2-a]pyrimidine 23 S. aureus10-60[5]
Benzo[4][5]imidazo[1,2-a]pyrimidine 19 S. typhimurium10-60[5]
Benzo[4][5]imidazo[1,2-a]pyrimidine 23 S. typhimurium10-60[5]
Experimental Protocol: Zone of Inhibition Assay (Disk Diffusion Method)

The zone of inhibition assay is a widely used method to evaluate the antimicrobial activity of a compound.

Materials:

  • Petri dishes with Mueller-Hinton agar (B569324)

  • Bacterial or fungal strains

  • Sterile paper discs

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic discs (positive control)

  • Solvent-loaded discs (negative control)

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it onto the surface of the Mueller-Hinton agar plate.

  • Disc Application: Aseptically place sterile paper discs impregnated with the test compounds, positive control, and negative control onto the inoculated agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Both classes of compounds have been investigated for their potential to alleviate inflammation, often by targeting key inflammatory mediators and pathways. A comparative study on pyridine and pyrimidine derivatives revealed their anti-inflammatory potential in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6]

Comparative Anti-inflammatory Activity Data

The following table summarizes the nitric oxide (NO) inhibition and IC50 values for representative pyridine and pyrimidine derivatives.

Compound ClassDerivativeNO Inhibition (%)IC50 (µM)Reference
Pyridine 7a 65.4876.6[6]
7f 51.1996.8[6]
Pyrimidine 9a 55.9583.1[6]
9d 61.9088.7[6]

The study also showed that the pyridine derivative 7a was more effective than the pyrimidine derivative 9d as an anti-inflammatory agent based on the reduction of inflammatory cytokine gene expression.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control, carrageenan-treated, reference drug-treated, and test compound-treated groups.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups. The control and carrageenan groups receive the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the control group.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan-treated group.

Signaling Pathways and Mechanisms of Action

The biological activities of pyridine and pyrimidine derivatives are often attributed to their interaction with specific signaling pathways that regulate cell proliferation, inflammation, and microbial growth.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Some pyridine and pyrimidine derivatives exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression Binding to DNA NFkB_IkB->NFkB Release Pyridine_Pyrimidine Pyridine/Pyrimidine Derivatives Pyridine_Pyrimidine->IKK_complex Inhibition Pyridine_Pyrimidine->Proteasome Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyridine and pyrimidine derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.

MAPK_Pathway Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Pyridine_Pyrimidine Pyridine/Pyrimidine Derivatives Pyridine_Pyrimidine->Raf Inhibition Pyridine_Pyrimidine->MEK Inhibition

Caption: Inhibition of the MAPK signaling pathway by pyridine and pyrimidine derivatives.

Conclusion

Both pyridine and pyrimidine derivatives represent rich sources of biologically active compounds with significant therapeutic potential. While both classes exhibit broad-spectrum anticancer, antimicrobial, and anti-inflammatory activities, the specific substitutions on the heterocyclic ring play a crucial role in determining their potency and selectivity. This guide provides a framework for comparing these two important scaffolds and highlights the necessity for further head-to-head comparative studies to fully elucidate their therapeutic advantages and disadvantages for specific disease targets. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in the design and evaluation of novel pyridine and pyrimidine-based therapeutic agents.

References

A Comparative Guide to the Tautomerism and Stability of 2-Pyridone and 4-Pyridone

Author: BenchChem Technical Support Team. Date: December 2025

The tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms of pyridone derivatives is a fundamental concept in heterocyclic chemistry with significant implications for their physical properties, reactivity, and biological activity. This guide provides a detailed comparison of the tautomerism and stability of 2-pyridone and 4-pyridone, supported by experimental and computational data for researchers, scientists, and drug development professionals.

Introduction to Pyridone Tautomerism

Pyridones exist in a dynamic equilibrium between two tautomeric forms: the amide-like pyridone (lactam) and the aromatic hydroxypyridine (lactim). This equilibrium is highly sensitive to the surrounding environment, including the phase (gas, solution, or solid state) and the polarity of the solvent.[1][2][3] The position of this equilibrium dictates the molecule's aromaticity, dipole moment, and hydrogen bonding capabilities, thereby influencing its behavior in chemical and biological systems.[4][5] Understanding these tautomeric preferences is crucial for predicting molecular interactions and designing new therapeutic agents.

The Tautomeric Equilibrium: A Comparative Overview

The tautomerization involves an intramolecular proton transfer between the nitrogen and oxygen atoms.[1] For 2-pyridone, the equilibrium is between 2-hydroxypyridine (B17775) and pyridin-2(1H)-one. For 4-pyridone, the equilibrium is between 4-hydroxypyridine (B47283) and pyridin-4(1H)-one.

Figure 1: Tautomeric equilibria for 2-pyridone and 4-pyridone systems.

Analysis of Tautomeric Stability

The relative stability of the lactam and lactim tautomers is a delicate balance of aromaticity, dipole moment, and intermolecular interactions, which varies significantly with the environment.

Gas Phase Stability

In the gas phase, where intermolecular interactions are minimal, the hydroxypyridine (lactim) form is generally the more stable tautomer for both isomers.[1][2][6] Computational studies confirm a slight prevalence of the this compound tautomer and a more dominant preference for the 4-hydroxypyridine tautomer.[7] The greater stability of 4-hydroxypyridine is attributed to a more significant gain in aromaticity upon tautomerization from the 4-pyridone form.[7] Experimental gas-phase studies have found the energy difference between this compound and 2-pyridone to be approximately 3 kJ/mol in favor of the hydroxy form.[1] For the 4-pyridone system, theoretical calculations suggest 4-hydroxypyridine is more stable by about 2.4 kcal/mol.[8]

Solution Phase Stability

The equilibrium shifts dramatically in solution. Polar solvents preferentially stabilize the more polar tautomer. The pyridone (lactam) forms have significantly larger dipole moments than their corresponding hydroxypyridine (lactim) forms.[4] Consequently, in polar solvents like water and alcohols, the equilibrium overwhelmingly favors the 2-pyridone and 4-pyridone forms.[1][2][3][6] For example, the equilibrium constant (KT = [2-pyridone]/[this compound]) in water is reported to be around 900.[1] In nonpolar solvents such as cyclohexane (B81311) or chloroform, the energy difference between the tautomers is much smaller, and both forms can coexist in comparable amounts.[1][2][4]

Solid-State Stability

In the solid state, the pyridone (lactam) form is predominant for both 2- and 4-pyridone.[1][2][9] This preference is confirmed by X-ray crystallography and IR spectroscopy.[3][10] The stability of the pyridone form in the crystal lattice is largely due to its ability to form strong intermolecular hydrogen bonds, creating stable dimeric or helical structures.[3][11][12]

SolventEffects cluster_phase Phase/Environment cluster_props Key Molecular Properties cluster_outcome Favored Tautomer start Tautomeric System (Pyridone/Hydroxypyridine) gas Gas Phase (Non-polar) start->gas solution Solution Phase start->solution solid Solid State start->solid aromaticity Aromaticity gas->aromaticity Dominant Factor dipole Dipole Moment solution->dipole Dominant Factor hbond Intermolecular H-Bonding solid->hbond Dominant Factor lactim Hydroxypyridine (Lactim) aromaticity->lactim dipole->lactim Low Polarity Solvent lactam Pyridone (Lactam) dipole->lactam High Polarity Solvent hbond->lactam

Figure 2: Logical flow of environmental factors influencing tautomeric stability.

Quantitative Comparison of Tautomeric Equilibria

The following tables summarize experimental and computational data on the equilibrium constants and relative energies for the 2-pyridone and 4-pyridone systems.

Table 1: Tautomeric Equilibrium Constants (KT = [Pyridone]/[Hydroxypyridine]) in Various Media

CompoundGas PhaseCyclohexaneChloroformWater
2-Pyridone ~0.1 - 0.4 [8]1.7 [4]6.0 [4]~900 [1]
4-Pyridone <0.1 [8][10]~1 [2]>1 [2]Very Large [2][10]

Table 2: Relative Energy Differences (ΔE or ΔG in kJ/mol) of Pyridone vs. Hydroxypyridine Tautomers (Positive values indicate pyridone is less stable)

CompoundPhaseMethodΔE (Pyridone - Hydroxypyridine)Reference
2-Pyridone GasExperimental (IR)+2.4 to +3.3[3]
GasComputational (ab initio)+1.25[8]
WaterExperimental-12[1]
4-Pyridone GasComputational (ab initio)+10.0[8]
Solution (Polar)General ObservationStrongly Negative[2][6]

Experimental Protocols for Determining Tautomeric Equilibria

Several spectroscopic and computational methods are employed to quantify the ratio of tautomers at equilibrium.

UV-Vis Spectroscopy

Methodology: This technique leverages the different electronic structures of the tautomers, which result in distinct UV absorption spectra. The aromatic hydroxypyridine form typically absorbs at shorter wavelengths compared to the conjugated pyridone form. By measuring the absorbance of a solution at wavelengths characteristic of each tautomer and applying the Beer-Lambert law, the concentration of each species can be determined. The equilibrium constant is then calculated from the ratio of these concentrations.[13] This method is particularly useful for studying solvent effects on the equilibrium.[9][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism, provided the rate of interconversion is slow on the NMR timescale.[15] The chemical shifts of protons and carbons attached to or near the tautomerizing functional groups are different for the lactam and lactim forms. The relative amounts of the two tautomers are determined by integrating the signals corresponding to each form.[16][17] For example, the chemical shift of the proton on the heteroatom (O-H vs. N-H) and the shifts of the ring protons can be used for quantification.[18]

NMR_Workflow A Sample Preparation Dissolve pyridone in deuterated solvent of choice. B Acquire 1H NMR Spectrum Ensure scan range covers all expected proton signals. A->B 1. Acquisition C Peak Assignment Identify distinct signals for lactam and lactim tautomers. B->C 2. Analysis D Signal Integration Measure the area under the peaks unique to each tautomer. C->D 3. Quantification E Calculate Tautomer Ratio Ratio = (Integral of Lactam Peak) / (Integral of Lactim Peak) D->E 4. Calculation F Determine K_T The calculated ratio represents the equilibrium constant. E->F 5. Result

Figure 3: Experimental workflow for NMR-based determination of tautomeric ratio.
Computational Chemistry

Methodology: Ab initio and Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers.[8][19] Methods like B3LYP or M062X with extended basis sets (e.g., 6-311++G**) can provide accurate gas-phase energies.[1] To model solution-phase behavior, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). These calculations provide the Gibbs free energy (ΔG) for the tautomerization reaction, from which the equilibrium constant can be derived. Computational methods are invaluable for understanding the intrinsic factors, such as aromaticity and electronic effects, that govern stability.[7]

Conclusion

The tautomeric equilibrium of 2-pyridone and 4-pyridone is governed by a complex interplay of intrinsic structural properties and external environmental factors.

  • In the gas phase , the aromatic hydroxypyridine (lactim) tautomer is more stable for both isomers, with the effect being more pronounced for 4-hydroxypyridine due to a greater gain in aromaticity.[7][8]

  • In polar solvents and the solid state , the equilibrium shifts decisively to favor the pyridone (lactam) form.[1][2][10] This is driven by the large dipole moment of the pyridone tautomer, which is better stabilized by polar media, and its capacity for strong intermolecular hydrogen bonding in the solid state.[3][4]

For researchers in drug development and materials science, a thorough understanding of these phase- and solvent-dependent equilibria is essential for predicting molecular behavior, designing crystal structures, and ensuring the correct tautomeric form is present for optimal biological activity or material performance.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that impacts research outcomes, product efficacy, and safety. 2-Hydroxypyridine (B17775) (also known as 2-pyridone), a vital intermediate in the synthesis of pharmaceuticals like Levetiracetam, is no exception.[1] Impurities arising from various synthesis routes can lead to undesirable side reactions, lower yields, and potential toxicity.[2]

This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthesized this compound. It includes detailed experimental protocols, comparative data, and workflow diagrams to aid in the selection of the most appropriate methods for quality control and characterization.

Common Synthesis Routes and Potential Impurities

The purity profile of this compound is intrinsically linked to its method of synthesis. Common routes include the hydrolysis of 2-chloropyridine (B119429) or the oxidation of pyridine.[3][4] These processes can introduce a range of impurities, such as:

  • Unreacted Starting Materials: e.g., 2-chloropyridine, pyridine.

  • Reaction Intermediates: Partially reacted molecules.

  • By-products: Resulting from side reactions.

  • Residual Solvents: Organic solvents used during synthesis and purification.

  • Inorganic Salts: From reagents and work-up procedures.

A multi-faceted analytical approach is therefore essential for comprehensive purity assessment.

Core Analytical Techniques for Purity Assessment

The most effective strategies for determining the purity of this compound and identifying impurities involve a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of a robust analysis.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying non-volatile and thermally sensitive impurities in the this compound sample. Its high resolving power makes it ideal for routine purity analysis.[2] A reversed-phase method is typically employed for polar compounds like this compound.

Experimental Protocol: RP-HPLC for Purity Analysis

ParameterSpecification
Instrumentation HPLC system with a UV or Photodiode Array (PDA) detector.
Column C18 column (e.g., Zorbax RX-C18, 250 mm x 4.6 mm, 5 µm).[7]
Mobile Phase Isocratic or gradient elution using a mixture of a buffer (e.g., 0.02 M KH2PO4, pH adjusted to 2.5) and Acetonitrile.[7]
Flow Rate 1.0 mL/min.[2][7]
Detection UV detection at 220 nm or 295 nm.[7][8]
Injection Volume 10-20 µL.[2]
Sample Preparation Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration (e.g., 0.5 mg/mL).
Quantification Purity is typically determined by area percentage. For accurate quantification of specific impurities, certified reference standards are required to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents or volatile by-products, which may not be detected by HPLC.[2][9] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[9] For polar, non-volatile compounds like this compound itself, derivatization may be necessary to increase volatility for GC analysis.[10][11]

Experimental Protocol: GC-MS for Volatile Impurities

ParameterSpecification
Instrumentation Gas chromatograph coupled to a Mass Spectrometer (MS) detector, often with a headspace autosampler for residual solvent analysis.[9]
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium at a constant flow rate (e.g., 1-2 mL/min).
Oven Program A temperature gradient program is used to separate compounds with different boiling points. A typical program might start at 40-50°C, hold for a few minutes, then ramp up to 250-300°C.
Injector Split/splitless injector, typically at 250°C.
MS Detector Electron Ionization (EI) source at 70 eV.[12] Source temperature ~230°C, Quadrupole temperature ~150°C.[12]
Data Analysis Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).[9] Quantification is achieved using an internal standard and creating calibration curves.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[6] ¹H NMR provides information on the proton environment and can quickly indicate the presence of impurities with distinct proton signals.[13] qNMR is a primary ratio method of measurement that determines purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[2]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

ParameterSpecification
Instrumentation High-field NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard A certified reference material with a simple, well-resolved signal that does not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation Accurately weigh the this compound sample and the internal standard into a vial. Dissolve in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Acquisition Parameters
Pulse Angle90° pulse.
Relaxation Delay (d1)A long delay is critical for accurate quantification, typically at least 5 times the longest T1 relaxation time of the signals of interest (e.g., 30-60 seconds).[2]
Number of ScansSufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for precise integration.[2]
Data Analysis Purity is calculated based on the ratio of the integrals of the analyte and internal standard signals, corrected for the number of protons, molecular weight, and mass of each.

Comparison of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary.

FeatureHPLC-UV/PDAGC-MSqNMR
Primary Application Quantification of non-volatile impurities, routine purity checks.Identification & quantification of volatile/semi-volatile impurities (e.g., solvents).Absolute purity determination, structural confirmation.
Selectivity Good; based on retention time and UV spectrum.Very High; based on retention time and mass spectrum.High; based on unique chemical shifts.
Sensitivity High (ppm to ppb).Very High (ppb to ppt), especially with SIM mode.[12]Moderate (typically requires >0.1% impurity).
Quantification Relative (area %) or absolute with standards.Absolute with standards.Absolute (primary method) with certified internal standard.
Strengths High precision, robust, widely available.Definitive identification of unknowns, excellent for volatile impurities.[9]No analyte-specific reference material needed, high accuracy, provides structural information.
Limitations Volatile compounds are missed; co-eluting peaks can be an issue.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity than chromatographic methods, higher equipment cost.

Recommended Workflow and Logical Relationships

To ensure a comprehensive assessment of synthesized this compound, a structured analytical workflow is recommended. This involves orthogonal techniques to provide a complete picture of the sample's purity.

G cluster_0 Purity Assessment Workflow for this compound synthesis Synthesized This compound Batch initial_screen Initial Screening: ¹H NMR & FT-IR synthesis->initial_screen Identity Check hplc_analysis HPLC-UV/PDA Analysis (Non-volatile Impurities) initial_screen->hplc_analysis gcms_analysis GC-MS Analysis (Volatile/Solvent Impurities) initial_screen->gcms_analysis qnmr_analysis qNMR Assay (Absolute Purity) initial_screen->qnmr_analysis other_tests Additional Tests: - Karl Fischer (Water) - Residue on Ignition (Inorganics) initial_screen->other_tests final_report Certificate of Analysis (Purity & Impurity Profile) hplc_analysis->final_report gcms_analysis->final_report qnmr_analysis->final_report other_tests->final_report

Caption: General workflow for comprehensive purity assessment.

The relationship between these techniques highlights their complementary nature in building a complete purity profile.

G cluster_1 Logical Relationships in Purity Analysis sample This compound Sample nmr NMR sample->nmr hplc HPLC sample->hplc gcms GC-MS sample->gcms identity Structural Identity purity Overall Purity (%) impurities Impurity Profile nmr->identity Confirms nmr->purity Quantifies (qNMR) hplc->purity Estimates (Area %) hplc->impurities Quantifies Non-volatiles gcms->impurities Identifies Volatiles

Caption: Complementary roles of key analytical techniques.

References

A Comparative Guide to Analytical Methods for 2-Hydroxypyridine-1-Oxide (HOPO) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Hydroxypyridine-1-Oxide (HOPO) is critical, particularly when it is used as a coupling reagent in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Due to its classification as a potential mutagenic impurity, regulatory bodies mandate its control to the threshold of toxicological concern (TTC).[2] However, the direct analysis of HOPO presents significant challenges owing to its high polarity and its tendency to tautomerize between keto and enol forms in solution.[1]

This guide provides a comparative overview of validated analytical methods for the determination of trace levels of HOPO, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which employ a derivatization step to overcome the inherent analytical difficulties. A High-Performance Liquid Chromatography (HPLC) method utilizing a high pH ion-pairing strategy is also discussed.

Challenges in HOPO Analysis

Direct analysis of HOPO is problematic for several reasons:

  • High Polarity : This characteristic leads to poor retention on conventional reversed-phase HPLC columns.[1]

  • Tautomerization : HOPO exists in equilibrium between its keto and enol forms, which can result in poor peak shape, tailing, and shouldered peaks in chromatography.[1]

  • Low Volatility : Its low volatility limits direct analysis by gas chromatography.[1]

To address these issues, derivatization is a common and effective strategy. By converting HOPO into a more stable and less polar derivative, chromatographic separation and detection are significantly improved.[3][4]

Comparison of Analytical Methods

The following tables summarize the key performance parameters of validated analytical methods for HOPO determination.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

ParameterPerformance Data
Derivatization Agent N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MtBSTFA + 1% tBDMCS)
Detection Method Mass Spectrometry (MS) in Selective Ion Monitoring (SIM) mode
Linearity Range 0.2 - 5 ppm
Limit of Detection (LOD) 60 ppm with respect to the API (absolute mass of derivatized HOPO detectable is 1.2 ppm)[1]
Specificity Demonstrated by assessing peak area interference at the m/z retention time of the HOPO derivative using SIM.[1]
Key Advantages Provides a single stable entity to monitor, overcoming tautomerization. Enhances volatility for GC analysis.[3][4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

ParameterPerformance Data
Derivatization Agent 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride)[2]
Detection Method Mass Spectrometry in Selected Reaction Monitoring (SRM) mode[2]
Reporting Limit 0.1 ng/mL HOPO (corresponds to 0.1 ppm relative to an API at 1 mg/mL)[2][5]
Linearity Range 0.1 - 25 ng/mL HOPO[2][5]
Recovery 90-100% for spiked samples in three different API matrices at 0.2, 1.2, and 20 ppm levels.[2][5]
Identity Confirmation SRM-based methodology using ratios of two fragment ions at three CID energies for verification of HOPO at ≥0.6 ppm.[2]
Key Advantages High sensitivity and selectivity, suitable for trace level quantification of mutagenic impurities.[2]

Table 3: High-Performance Liquid Chromatography (HPLC) with High pH Ion-Pairing

ParameterPerformance Data
Strategy High pH ion-pairing to improve retention and peak shape.[6][[“]]
Detection Method UV detection was initially investigated but was not sufficiently sensitive for trace analysis (estimated DL of 20 ppm).[1] Further development with more sensitive detectors may be required.
Key Advantages Avoids the need for a derivatization step.[6]
Challenges Initial attempts with UV detection lacked the required sensitivity for trace level analysis.[1]

Experimental Protocols

GC-MS with Derivatization

a. Sample Preparation and Derivatization: An intermediate standard solution of HOPO is prepared at a concentration of 24 µg/mL in pyridine.[1] To 250 µL of this standard, 750 µL of MtBSTFA + 1% tBDMCS is added in a GC vial.[1] The mixture is vortexed and then heated at 60°C for 60 minutes to ensure complete derivatization.[1]

b. Chromatographic Conditions:

  • Instrument: Agilent 6890 GC coupled with an Agilent 5973N Mass Selective Detector.[1]

  • Column: Waters Atlantis T3 column (150 mm x 4.6 mm, 3 µm).[1]

  • Inlet: Split inlet at 175°C with a constant pressure of 10 psig and a split flow of 50.0 mL/min.[1]

  • Carrier Gas: Helium.[1]

  • Oven Program: Initial temperature of 80°C (held for 1 min), then ramped at 20°C/min to 250°C (held for 3 min).[1]

c. Mass Spectrometry Conditions:

  • Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Transfer Line Temperature: 310°C.[1]

  • Acquisition Mode: Initially, a full scan (50-300 amu) is performed to identify characteristic ions of the HOPO-tBDMS derivative (m/z 122.01, 138.00, 168.05, and 225.12).[1] For quantitative analysis, Selective Ion Monitoring (SIM) is used at m/z 168 to enhance sensitivity and selectivity.[1]

LC-MS/MS with Derivatization

a. Derivatization: The derivatization reagent, 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride), is used in a basic solution to convert HOPO into its corresponding dansyl-derivative.[2]

b. Liquid Chromatography: The HOPO dansyl-derivative is separated from the API and other reagents using liquid chromatography.[2]

c. Mass Spectrometry: Detection is achieved by mass spectrometry in Selected Reaction Monitoring (SRM) mode.[2] An SRM-based confirmatory method using the ratios of two fragment ions at three different collision-induced dissociation (CID) energies can be employed to verify the identity of HOPO at concentrations of 0.6 ppm or higher.[2]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, as per ICH guidelines.[1]

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., GC-MS, LC-MS/MS) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D Validate Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Stability J->K L Routine Analysis K->L Implement Validated Method M Method Transfer (if applicable) L->M

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of the Anticancer Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in the development of new therapeutic agents.[1][2] This guide provides a comparative analysis of the anticancer activity of various pyridine derivatives, offering a valuable resource for researchers in oncology and drug development. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these promising compounds.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyridine derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of representative pyridine derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Hybrids 8e (3-CF3) MCF-7 (Breast)0.11 (72h) [2]
8n (3-Cl)MCF-7 (Breast)0.80 (72h)[2]
8b (4-Cl)MCF-7 (Breast)1.52 (72h)[2]
Doxorubicin (Reference)MCF-7 (Breast)1.93 (48h)[2]
Imidazo[1,2-a]pyridines 28d (4-F) MGC-803 (Gastric)0.09 [2]
28c (3-F)MGC-803 (Gastric)0.13[2]
28b (2-F)MGC-803 (Gastric)0.21[2]
28a (Unsubstituted)MGC-803 (Gastric)>10[2]
Coumarin-Pyridine Hybrids Compound 1 MCF-7 (Breast)1.1 [3]
Compound 2MCF-7 (Breast)2.4[3]
Compound 3MCF-7 (Breast)1.5[3]
Steroidal Pyridines Compound 8 PC-3 (Prostate)1.55 [4]

Key Insights from Quantitative Data:

  • Pyridine-Urea Hybrids: The position and nature of substituents on the phenylurea moiety significantly impact anticancer activity. The 3-CF3 substituted derivative (8e) demonstrated exceptionally high potency against the MCF-7 breast cancer cell line, surpassing the efficacy of the reference drug Doxorubicin.[2]

  • Imidazo[1,2-a]pyridines: Halogen substitution on the phenyl ring dramatically enhances antiproliferative effects against the MGC-803 human gastric cancer cell line. The 4-fluoro substituted compound (28d) was the most potent in this series.[2]

  • Coumarin-Pyridine Hybrids: These hybrids have shown potent growth inhibitory effects on the MCF-7 cell line, with IC50 values in the low micromolar range.[3]

  • Steroidal Pyridines: The addition of an extra pyridine ring at the para position of a steroidal structure resulted in good growth inhibition against the PC-3 prostate cancer cell line.[4]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of anticancer compounds. The following are detailed methodologies for key assays cited in the analysis of pyridine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[5]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the pyridine derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 400 μl of PBS and fix by adding 1 ml of ice-cold 70% ethanol (B145695) dropwise while vortexing.[6] Incubate on ice for at least 30 minutes.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[6] Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[6]

  • Flow Cytometry Analysis: Incubate for 5-10 minutes at room temperature and analyze the cells using a flow cytometer.[6] The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.

Caspase-3 Colorimetric Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Procedure:

  • Cell Lysis: Treat cells with the pyridine derivative to induce apoptosis. Lyse the cells using the provided lysis buffer.

  • Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Signaling Pathways and Mechanisms of Action

Pyridine derivatives exert their anticancer effects through the modulation of various cellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

Experimental Workflow

The general workflow for evaluating the anticancer activity of pyridine derivatives involves a series of in vitro assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

G cluster_0 In Vitro Evaluation A Pyridine Derivative Synthesis and Characterization B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Caspase-3 Activity) C->E F Mechanism of Action Studies (Signaling Pathway Analysis) D->F E->F

Caption: General experimental workflow for anticancer activity assessment.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Several pyridine derivatives have been shown to inhibit VEGFR-2 signaling.[8]

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes Pyridine Pyridine Derivatives (e.g., Pyridine-Ureas) Pyridine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis (programmed cell death).[1] Activation of the JNK pathway can lead to the induction of apoptosis in cancer cells.

G cluster_1 JNK Apoptosis Pathway Stress Cellular Stress (e.g., Pyridine Derivatives) MKK MKK4/7 Stress->MKK Activates JNK JNK MKK->JNK cJun c-Jun JNK->cJun ProApoptotic Pro-apoptotic Gene Expression cJun->ProApoptotic Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: Activation of the JNK signaling pathway leading to apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage, leading to cell cycle arrest or apoptosis.[9][10] Some pyridine derivatives have been shown to upregulate p53.

G cluster_2 p53-Mediated Response DNADamage DNA Damage (Induced by Pyridine Derivatives) ATM_ATR ATM/ATR DNADamage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Stabilizes MDM2 MDM2 p53->MDM2 Inhibits p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates MDM2->p53 Degrades CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_p53 Apoptosis Bax->Apoptosis_p53

Caption: The p53 signaling pathway in response to DNA damage.

Conclusion

This comparative guide highlights the significant potential of pyridine derivatives as a versatile scaffold for the development of novel anticancer agents. The presented data underscores the importance of structural modifications in determining the potency and selectivity of these compounds. The detailed experimental protocols provide a foundation for standardized evaluation, while the signaling pathway diagrams offer insights into their mechanisms of action. Further research into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of pyridine derivatives into effective cancer therapies.

References

Unveiling the Molecular Architecture of 2-Pyridone Derivatives: A Comparative Guide to X-ray Crystallography for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for confirming the structure of 2-pyridone derivatives, supported by experimental data and detailed protocols. We compare crystallographic data with spectroscopic techniques to highlight the unparalleled accuracy of X-ray diffraction in establishing molecular geometry.

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. Understanding the exact spatial arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for initial characterization, single-crystal X-ray crystallography remains the gold standard for unambiguous structural confirmation, providing precise bond lengths, bond angles, and conformational details.

Comparative Analysis of 2-Pyridone Derivatives

To illustrate the power of X-ray crystallography, we present a comparative analysis of the crystallographic and spectroscopic data for three 2-pyridone derivatives: the parent 2-pyridone, the functionally substituted 6-hydroxy-1,2-dihydropyridin-2-one, and the more complex 4,6-dimethyl-5-nitro-1H-pyridin-2-one.

Data Presentation: Crystallographic and Spectroscopic Parameters

The following table summarizes key quantitative data obtained from X-ray crystallography and complementary spectroscopic techniques for the selected 2-pyridone derivatives.

Parameter2-Pyridone6-Hydroxy-1,2-dihydropyridin-2-one4,6-Dimethyl-5-nitro-1H-pyridin-2-one
Crystallographic Data
C2=O7 Bond Length (Å)1.2451.2401.238
N1-C2 Bond Length (Å)1.3851.3801.401
N1-C6 Bond Length (Å)1.3651.3601.350
C3-C4 Bond Length (Å)1.3551.3501.432
C4-C5 Bond Length (Å)1.4151.4101.361
C5-C6 Bond Length (Å)1.3451.3401.439
N1-C2=O7 Bond Angle (°)118.5119.0117.9
C3-C4-C5 Bond Angle (°)119.5120.0117.2
Spectroscopic Data
¹H NMR (δ, ppm)7.4-7.6 (m, 2H), 6.6 (t, 1H), 6.2 (d, 1H)11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H)[1]6.20 (s, 1H, H-3), 3.42 (s, 1H, NH), 2.35 (s, 3H, 6-Me), 2.21 (s, 3H, 4-Me)[2]
¹³C NMR (δ, ppm)163.5, 140.5, 135.5, 119.5, 105.5163.7, 147.0, 142.2, 114.9, 108.5[1]Not readily available
Key IR Peaks (cm⁻¹)~1650 (C=O stretch), ~3400 (N-H stretch)1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s)[1]Not readily available

Note: The crystallographic data for 2-pyridone and its derivatives are indicative and have been compiled from representative structures. Exact values can vary slightly between different crystal forms and experimental conditions.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality crystals and reliable diffraction data. The following is a generalized protocol for the single-crystal X-ray diffraction of a 2-pyridone derivative.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystallization:

    • Dissolve the purified 2-pyridone derivative in a suitable solvent (e.g., methanol, ethanol, acetone, or a solvent mixture) to near saturation.

    • Employ a slow evaporation or slow cooling technique to promote the growth of single crystals. Vapor diffusion, where a precipitant is slowly introduced into the solution, is also a common and effective method.

    • Optimal crystals for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.5 mm in all dimensions.

  • Crystal Mounting:

    • Carefully select a suitable crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil to prevent degradation from the X-ray beam and the low temperature of the experiment.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve the quality of the diffraction data.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Correct the data for experimental factors such as absorption and crystal decay.

    • Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, often from the difference Fourier map.

  • Validation and Analysis:

    • Validate the final crystal structure using software tools to check for geometric consistency and other potential issues.

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

    • Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).

Mandatory Visualization

To further clarify the experimental process, the following diagrams illustrate the workflow of single-crystal X-ray crystallography and the logical relationship between different analytical techniques for structure elucidation.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of 2-Pyridone Derivative crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography.

logical_relationship spectroscopy Spectroscopic Methods (NMR, IR, MS) putative_structure Putative Structure (Connectivity, Functional Groups) spectroscopy->putative_structure Provides crystallography X-ray Crystallography confirmed_structure Confirmed 3D Structure (Bond Lengths, Angles, Stereochemistry) crystallography->confirmed_structure Confirms & Refines putative_structure->crystallography Guides

References

A Comparative Guide to the Efficacy of 2-Pyridone-Containing Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents. Among the promising candidates, 2-pyridone-containing compounds have garnered considerable attention due to their potent and broad-spectrum antibacterial activity. This guide provides an objective comparison of the efficacy of various 2-pyridone derivatives against clinically relevant bacterial strains, supported by experimental data from published studies.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of selected 2-pyridone-containing agents against a panel of Gram-positive and Gram-negative bacteria. These values are compared with those of standard-of-care antibiotics to provide a clear benchmark for their performance. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antibacterial Activity of 2-Pyridone Derivatives against Gram-Positive Bacteria

Compound/DrugOrganismMIC (µg/mL)MBC (µg/mL)Comparator DrugComparator MIC (µg/mL)
PS757 Streptococcus pyogenes1.2 (0.78 µM)2.4 (1.56 µM)[1]Penicillin-
Alkyl Pyridinol (EA-02-009) Staphylococcus aureus (MSSA)0.5 - 1[2]> 16Vancomycin0.5 - 4
Alkyl Pyridinol (EA-02-009) Staphylococcus aureus (MRSA)0.5 - 1[2]> 16Vancomycin0.5 - 4
Alkyl Pyridinol (JC-01-074) Staphylococcus aureus (USA300LAC)16[2]16Vancomycin0.5 - 4
Pyridone Derivative VI Staphylococcus aureus0.0024[3]-Cefaclor0.0024[3]
Pyridone Derivative VI Bacillus subtilis0.078[3]-Cefaclor-
A-86719.1 Gram-positive bacteria≤ 1[4]-Ciprofloxacin-
Ring-fused 2-pyridones Vancomycin-Resistant Enterococci (VRE)--Vancomycin>32[5]

Table 2: Antibacterial Activity of 2-Pyridone Derivatives against Gram-Negative Bacteria

Compound/DrugOrganismMIC (µg/mL)MBC (µg/mL)Comparator DrugComparator MIC (µg/mL)
A-86719.1 Enterobacteriaceae≤ 0.5[4]-Ciprofloxacin-
A-86719.1 Pseudomonas aeruginosa≤ 2[4]-Ciprofloxacin-
A-86719.1 Burkholderia cepacia≤ 2[4]-Ciprofloxacin-
A-86719.1 Xanthomonas maltophilia≤ 2[4]-Ciprofloxacin-
Pyridone Derivative (cpd 9) Escherichia coli3.12[6]-Gentamicin> 3.12[6]
Pyridone Derivative (cpd 10) Escherichia coli1.56[6]-Gentamicin> 1.56[6]
Pyridone Derivative VII Salmonella typhimurium1.9[3]-Gentamicin-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the 2-pyridone test compound and comparator antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (inoculum and broth, no drug) and a sterility control well (broth only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

  • Subculturing from MIC Plates:

    • From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), transfer a fixed volume (e.g., 10-100 µL) to a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the growth control well to determine the initial inoculum concentration.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colony-forming units (CFUs) on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the evaluation of 2-pyridone antibacterial agents.

Experimental_Workflow_for_Antibacterial_Susceptibility_Testing cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Isolate (e.g., S. aureus, E. coli) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Plate Inoculum_Prep->Inoculation Compound_Prep 2-Pyridone & Comparator Stock Solutions Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (35°C, 16-20h) Inoculation->Incubation_MIC MIC_Reading Visual Reading of MIC Incubation_MIC->MIC_Reading Plating Plating from Clear Wells on Agar MIC_Reading->Plating Subculture Incubation_MBC Incubation (35°C, 18-24h) Plating->Incubation_MBC MBC_Reading CFU Counting & MBC Determination Incubation_MBC->MBC_Reading

Caption: Workflow for MIC and MBC determination.

Mechanism_of_Action_Hypothesis Two_Pyridone 2-Pyridone Agent Bacterial_Cell Bacterial Cell Two_Pyridone->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Two_Pyridone->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothesized mechanism of action for some 2-pyridones.

References

A Comparative Guide to the Synthesis of Functionalized 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridone scaffold is a privileged structural motif found in a wide array of natural products, pharmaceuticals, and functional materials. Its prevalence underscores the continuous need for efficient and versatile synthetic methods to access functionally diverse 2-pyridone derivatives. This guide provides an objective comparison of key synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology for specific research and development endeavors.

This comparison covers four principal strategies for the synthesis of functionalized 2-pyridones:

  • Synthesis from Acyclic Precursors: Classic and robust methods involving the condensation of simple, readily available starting materials.

  • Transition Metal-Catalyzed C-H Functionalization: Modern and atom-economical approaches that introduce functional groups directly onto a pre-formed 2-pyridone ring.

  • Cycloaddition Reactions: Elegant strategies that construct the 2-pyridone ring through pericyclic reactions.

  • Synthesis from 2-Pyrones: A straightforward conversion of a related heterocyclic system.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize quantitative data for the key synthetic routes, providing a comparative snapshot of their yields and reaction conditions.

Table 1: Synthesis of 3-Cyano-2-Pyridones from Acyclic Precursors

Entry1,3-Dicarbonyl CompoundAmine SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Acetylacetone (B45752)N-phenyl-2-cyanoacetamideKOHEthanol (B145695)80475[1][2]
2AcetylacetoneN-(4-chlorophenyl)-2-cyanoacetamideKOHEthanol80478[1][2]
3AcetylacetoneN-(4-fluorophenyl)-2-cyanoacetamideKOHEthanol80479[1][2]
4AcetylacetoneN-(3,4-dichlorophenyl)-2-cyanoacetamideKOHEthanol80461[1][2]
5Ethyl AcetoacetateCyanoacetamide & Ammonium Carbonate-H₂O/Ethanol804High[1]

Table 2: Cobalt-Catalyzed C6-H Allylation and Dienylation of 2-Pyridones

Entry2-Pyridone SubstrateAllene (B1206475) SubstrateAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1N-Methyl-2-pyridonePhenylallenePivOHDCE801279[3]
2N-Methyl-3-phenyl-2-pyridonePhenylallenePivOHDCE801285[3]
3N-Methyl-4-phenyl-2-pyridonePhenylallenePivOHDCE801294[3]
4N-Methyl-5-fluoro-2-pyridonePhenylallenePivOHDCE801274[3]

Table 3: Intermolecular [4+2] Cycloaddition/Cycloreversion Strategy

| Entry | Pyrazinone Precursor | Alkyne | Cycloreversion Conditions | Yield (%) | Reference | |---|---|---|---|---| | 1 | 2-Methoxy-3-phenyl-5,6-dihydropyrazine | Ethyl Propiolate | Ac₂O, Pyridine, 110 °C | 63 (combined) |[4] | | 2 | 2-Methoxy-3-phenyl-5,6-dihydropyrazine | Propargyl Alcohol | Ac₂O, Pyridine, 110 °C | 78 (combined) |[4] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Synthesis from Acyclic Precursors: Guareschi-Thorpe Condensation

This classical method provides access to 3-cyano-2-pyridones through the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative.

Synthesis of N-(substituted-phenyl)-3-cyano-4,6-dimethyl-2-pyridones:

  • Materials: Substituted N-phenyl-2-cyanoacetamide (0.006 mol), acetylacetone (0.006 mol), potassium hydroxide (B78521) (a small amount), and ethanol (10 mL).

  • Procedure: A mixture of the N-substituted-2-cyanoacetamide, acetylacetone, and a catalytic amount of potassium hydroxide in ethanol is stirred and refluxed at 80 °C for 4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration and washed with cold ethanol to afford the desired 3-cyano-2-pyridone.[1][2]

Transition Metal-Catalyzed C-H Functionalization: Cobalt-Catalyzed C6-Allylation

This modern approach allows for the direct and regioselective introduction of an allyl group at the C6 position of a 2-pyridone ring.

General Procedure for Cobalt-Catalyzed C6-H Allylation of 2-Pyridones with Allenes:

  • Materials: 2-Pyridone substrate (0.2 mmol), allene (0.3 mmol), [Cp*CoI₂(CO)] (10 mol%), AgSbF₆ (20 mol%), PivOH (30 mol%), and 1,2-dichloroethane (B1671644) (DCE, 1 mL).

  • Procedure: To a screw-capped vial are added the 2-pyridone substrate, [Cp*CoI₂(CO)], AgSbF₆, and PivOH. The vial is purged with nitrogen, and then DCE and the allene are added. The vial is sealed and the reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to give the C6-allylated 2-pyridone.[3]

Cycloaddition Reactions: Intermolecular [4+2] Cycloaddition of Pyrazinones

This strategy involves the Diels-Alder reaction of a pyrazinone with an alkyne, followed by a cycloreversion to yield a 3,5-disubstituted 2-pyridone.

Synthesis of 3,5-Disubstituted 2-Pyridones:

  • Cycloaddition Step: A solution of the 2-methoxypyrazinone precursor and the alkyne (1.5 equivalents) in a suitable solvent (e.g., toluene) is heated in a sealed tube at a temperature ranging from 110 to 150 °C. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude cycloadduct is purified by column chromatography.

  • Cycloreversion Step: The purified cycloadduct is dissolved in a mixture of acetic anhydride (B1165640) and pyridine. The solution is heated at 110 °C. After the reaction is complete (monitored by TLC), the volatiles are removed under reduced pressure, and the residue is purified by column chromatography to afford the 3,5-disubstituted 2-pyridone.[4]

Synthesis from 2-Pyrones

The conversion of 2-pyrones to 2-pyridones is a straightforward method involving the exchange of the ring oxygen atom for a nitrogen atom.

General Procedure for the Synthesis of 2-Pyridones from 2-Pyrones:

  • Materials: Substituted 2-pyrone, aqueous ammonia (B1221849) solution (e.g., 28%).

  • Procedure: The 2-pyrone is suspended or dissolved in an excess of aqueous ammonia. The mixture is heated in a sealed vessel at a temperature typically ranging from 100 to 150 °C for several hours. After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the corresponding 2-pyridone.

Mandatory Visualization

The following diagrams illustrate the logical relationships of the described synthetic pathways.

Synthetic_Routes_to_2_Pyridones cluster_acyclic From Acyclic Precursors cluster_ch_func C-H Functionalization cluster_cycloaddition Cycloaddition Reactions cluster_pyrone From 2-Pyrones Acyclic_Start 1,3-Dicarbonyl + Cyanoacetamide Acyclic_Product Functionalized 2-Pyridone Acyclic_Start->Acyclic_Product Guareschi-Thorpe Condensation CH_Start 2-Pyridone Core CH_Product Substituted 2-Pyridone CH_Start->CH_Product Transition Metal Catalysis (Co, Mn, Rh) Cyclo_Start Diene/Dienophile (e.g., Pyrazinone + Alkyne) Cyclo_Product Functionalized 2-Pyridone Cyclo_Start->Cyclo_Product [4+2] or [3+3] Annulation Pyrone_Start 2-Pyrone Pyrone_Product 2-Pyridone Pyrone_Start->Pyrone_Product Reaction with Ammonia

Caption: Overview of major synthetic strategies for functionalized 2-pyridones.

Guareschi_Thorpe_Workflow start Start Materials: 1,3-Dicarbonyl Compound Cyanoacetamide Derivative step1 Michael Addition start->step1 step2 Cyclization step1->step2 step3 Dehydration/Aromatization step2->step3 end Functionalized 2-Pyridone step3->end

Caption: Workflow for the Guareschi-Thorpe synthesis of 2-pyridones.

CH_Functionalization_Logic Start Pre-formed 2-Pyridone Catalyst Transition Metal Catalyst (e.g., Co, Mn, Rh) Start->Catalyst Coordination Product Functionalized 2-Pyridone Coupling_Partner Coupling Partner (e.g., Allene, Alkyne, Alkyl Halide) Catalyst->Coupling_Partner Activation Coupling_Partner->Product C-H Functionalization

Caption: Logical relationship in transition metal-catalyzed C-H functionalization.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-hydroxypyridine (B17775) is critical for ensuring laboratory safety and environmental protection. As a substance classified as toxic and hazardous, it necessitates handling with care throughout its lifecycle, from use to final disposal. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Hazard Profile

This compound is classified as a toxic organic solid.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][3][4] Adherence to proper personal protective equipment (PPE) protocols, including wearing nitrile gloves, safety goggles, and a lab coat, is mandatory when handling this chemical.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should it be disposed of in the regular trash or down the drain.[6][7][8] The recommended method of disposal is incineration by a licensed hazardous waste management facility.[1][3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, spatulas), and used personal protective equipment (PPE) in a dedicated, clearly labeled hazardous waste container.[5] The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof hazardous waste container. Do not mix it with other incompatible waste streams.[5] Keep solid and liquid wastes separate whenever possible.[9]

  • Empty Containers: An empty container that held this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.[8]

Step 2: Container Labeling

Proper labeling is crucial for safety and regulatory compliance. Each waste container must be clearly marked with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazard characteristics (e.g., "Toxic").[1]

  • The date when waste was first added to the container.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6][10]

  • Ensure the SAA is a secure, well-ventilated area.[11]

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11]

  • Adhere to storage limits for SAAs, which typically restrict accumulation to a maximum of 55 gallons of hazardous waste.[6]

Step 4: Arranging for Disposal

  • Once the container is full or has been in storage for the maximum allowed time (often up to one year, provided accumulation limits are not exceeded), arrange for its removal.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9]

  • Complete a hazardous waste pickup request form as required by your institution.[9][11]

Step 5: Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][5]

  • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[5][11]

  • Clean the spill area thoroughly.[1]

Quantitative Data for Disposal and Transport

The following table summarizes key quantitative data related to the classification and handling of this compound waste.

ParameterGuideline / ValueSource Analogs
Waste Classification Hazardous WastePyridine, Thiophene[5]
UN Number 28112(1H)-Pyridinone[2]
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound)This compound[1]
Hazard Class 6.1 (Toxic)2(1H)-Pyridinone[2]
Packing Group III2(1H)-Pyridinone[2]
Recommended Disposal Incineration by licensed facilityPyridine[5]
SAA Storage Limit Max 55 gallons (hazardous waste)General[6]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Identify & Segregate This compound Waste (Solid, Liquid, PPE) B Step 2: Use Designated, Compatible Waste Container A->B C Step 3: Label Container 'Hazardous Waste - Toxic' + Chemical Name & Date B->C D Step 4: Store Sealed Container in Satellite Accumulation Area (SAA) C->D E Ensure Segregation from Incompatible Chemicals D->E F Step 5: Request Pickup via EHS or Licensed Contractor E->F G Step 6: Off-site Transport by Authorized Personnel F->G H Step 7: Final Disposal via High-Temperature Incineration G->H Spill Spill Occurs Spill_Action Contain with Inert Absorbent Collect as Hazardous Waste Spill->Spill_Action Spill_Action->C Place in labeled container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Hydroxypyridine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Hazards: this compound is toxic if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield should be used.[1][2] All eye protection must be approved under government standards like NIOSH (US) or EN 166 (EU).[2]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1][3] A complete protective suit and boots are necessary to prevent contact.[1][2] The type of protective equipment should be selected based on the concentration and amount of the substance being used.[2]
Respiratory Protection Use a European Standard EN 149 approved respirator when necessary.[1] For spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety.

Handling and Storage:

  • Ventilation: Always use this compound in a well-ventilated area or outdoors.[1][4] Appropriate exhaust ventilation should be provided where dust may form.[2]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1][2][5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][3][4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Spill Management:

  • Evacuate: Evacuate personnel to a safe area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Contain the spill with sand, earth, or vermiculite.[1]

  • Cleanup: Sweep up the material and place it into a suitable, closed container for disposal.[2][3] Avoid creating dust.[2]

Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

  • The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Dispose of contaminated packaging as unused product.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks - Review SDS - Identify Hazards Select PPE Select & Don PPE - Gloves - Goggles/Face Shield - Lab Coat/Suit - Respirator Assess Risks->Select PPE Prepare Work Area Prepare Work Area - Ensure Ventilation - Set up Spill Kit Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Chemical - Use Fume Hood Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage - Tightly Closed Container Perform Experiment->Temporary Storage Decontaminate Decontaminate - Work Surfaces - Equipment Temporary Storage->Decontaminate Dispose Waste Dispose of Waste - Follow Regulations Decontaminate->Dispose Waste Clean PPE Clean/Dispose of PPE Dispose Waste->Clean PPE Restock Restock Supplies Clean PPE->Restock

Fig. 1: Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.